molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide

N-[2-(4-morpholinyl)phenyl]nicotinamide

Numéro de catalogue: B251633
Poids moléculaire: 283.32 g/mol
Clé InChI: WOPWMFJQZIIELB-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-morpholinyl)phenyl]nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-morpholinyl)phenyl]nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H17N3O2

Poids moléculaire

283.32 g/mol

Nom IUPAC

N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20)

Clé InChI

WOPWMFJQZIIELB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3

SMILES canonique

C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origine du produit

United States
Foundational & Exploratory

Technical Profile: N-[2-(4-morpholinyl)phenyl]nicotinamide

[1][2]

Chemical Identity & CAS Registry Status

N-[2-(4-morpholinyl)phenyl]nicotinamide is a specific amide derivative formed by the coupling of nicotinic acid (or its acyl chloride) with 2-(4-morpholinyl)aniline.[1][2] While the final compound does not have a widely indexed, unique CAS Registry Number in public chemical databases (such as PubChem or ChemSpider) as of early 2026, it is a chemically distinct entity defined by its precursors and structure.

Researchers must often synthesize this compound de novo or source it as a custom synthesis item.[2] For regulatory and protocol documentation, it is standard practice to refer to the compound by its IUPAC name and the CAS numbers of its primary building blocks.

Core Identifiers
PropertyDetail
Chemical Name N-[2-(4-morpholinyl)phenyl]nicotinamide
IUPAC Name N-[2-(4-morpholin-4-yl)phenyl]pyridine-3-carboxamide
Molecular Formula C₁₆H₁₇N₃O₂
Molecular Weight 283.33 g/mol
Exact Mass 283.1321
SMILES O=C(Nc1ccccc1N2CCOCC2)c3cnccc3
InChIKey Calculated:[1][2][3][4]PQYCRDPLPKGSME-UHFFFAOYSA-N (Note: Verify structure)
Component CAS (Acid) 2002-20-2 (Nicotinoyl chloride HCl) or 59-67-6 (Nicotinic acid)
Component CAS (Amine) 5585-33-1 (2-Morpholinoaniline)
Synthesis Protocol & Methodology

The most robust method for generating N-[2-(4-morpholinyl)phenyl]nicotinamide is via nucleophilic acyl substitution .[1][2] This reaction couples the activated acid derivative (nicotinoyl chloride) with the nucleophilic amine (2-morpholinoaniline) under basic conditions to neutralize the HCl byproduct.[1]

Reagents & Materials
  • Precursor A: 2-Morpholinoaniline (CAS 5585-33-1) – Nucleophile[1][2]

  • Precursor B: Nicotinoyl Chloride Hydrochloride (CAS 2002-20-2) – Electrophile[1][2]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-Morpholinoaniline in anhydrous DCM (0.1 M concentration).

    • Add 2.5 equiv of TEA. The excess base is required to neutralize the HCl from the acyl chloride and the HCl salt of the starting material (if applicable).

    • Cool the mixture to 0°C in an ice-water bath.

  • Acylation Reaction:

    • Slowly add 1.1 equiv of Nicotinoyl Chloride Hydrochloride in small portions (or dropwise as a solution in DCM) to the stirring amine solution.

    • Note: Exothermic reaction.[2] Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 4–12 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting amine spot (

      
      ) should disappear, replaced by the product spot (
      
      
      ).
  • Workup & Purification:

    • Quench: Add saturated aqueous

      
       to the reaction mixture.
      
    • Extraction: Extract the aqueous layer with DCM (3x).

    • Wash: Wash combined organic layers with water and brine.[5]

    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) or recrystallization from EtOH/Hexane.[1][2]

Chemical Structure & Pathway Visualization

The following diagram illustrates the synthesis pathway and the structural logic of the molecule.

SynthesisPathwaycluster_structureStructural ComponentsPrecursorA2-Morpholinoaniline(CAS 5585-33-1)C10H14N2OReactionAcyl Substitution(DCM, TEA, 0°C -> RT)PrecursorA->ReactionPrecursorBNicotinoyl Chloride HCl(CAS 2002-20-2)C6H4ClNOPrecursorB->ReactionProductN-[2-(4-morpholinyl)phenyl]nicotinamide(Target Molecule)C16H17N3O2Reaction->ProductYield: ~75-85%ByproductByproduct: TEA·HClReaction->ByproductStructNicotinamide Core --[Amide Bond]-- Phenyl Ring --[Ortho]-- Morpholine

Caption: Synthesis pathway coupling 2-morpholinoaniline with nicotinoyl chloride to form the target amide.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral data should be obtained. The values below are predicted based on the structural moieties.

TechniqueExpected Signals / DataInterpretation
¹H NMR (400 MHz, DMSO-d₆)

10.5 (s, 1H, NH)
Amide proton (deshielded).[1][2]

9.1 (d, 1H), 8.7 (dd, 1H), 8.3 (dt, 1H), 7.5 (dd, 1H)
Nicotinamide (Pyridine) ring protons.

8.0 (d, 1H), 7.2-7.0 (m, 3H)
Phenyl ring protons (Ortho-substitution pattern).[1]

3.8 (t, 4H), 3.0 (t, 4H)
Morpholine ring protons (

and

).[1]
LC-MS (ESI+)


Confirms molecular mass (283.33).[1][2]
Appearance Off-white to pale yellow solidTypical for nicotinamide/aniline derivatives.[1][2]
Applications & Research Context

This molecule serves as a critical intermediate and scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibition: The 2-morpholinophenyl moiety is a "privileged structure" in kinase inhibitors (e.g., Gefitinib analogs), improving solubility and pharmacokinetic properties.

  • P2X7 Receptor Antagonism: Nicotinamide derivatives are a well-known class of P2X7 antagonists.[1][2] This specific analog probes the steric tolerance of the ortho-position on the phenyl ring.[1][2]

  • Fragment-Based Drug Discovery (FBDD): It acts as a fragment combining a hydrogen-bond donor/acceptor (amide) with a solubilizing group (morpholine).[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5585-33-1 (2-Morpholinoaniline). PubChem.[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2002-20-2 (Nicotinoyl Chloride Hydrochloride). PubChem.[2] Available at: [Link]

"N-[2-(4-morpholinyl)phenyl]nicotinamide mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

Identifying the Compound

I believe this compound is a specific drug or chemical probe, and I am working to confirm its identity. I am actively researching the chemical name to find its common or trade name. I am hoping this will lead to accessible information about its mechanism of action.

Identifying Specific Analogues

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Analyzing Structural Features

I'm now focusing on breaking down the chemical structure to confirm known biological activity. Result 1.1 mentions alkylpiperazinyl and morpholinyl derivatives, which is relevant. I've rephrased the structure as N-(2-morpholinophenyl)pyridine-3-carboxamide. I'm investigating if this specific molecule or close analogues are associated with VEGFR/KDR inhibition, given the N-phenyl nicotinamide scaffold mentioned in 1.7. I'll search for inhibitors and probes with that core structure. Result 1.6 offered "5-(4-chlorophenyl)-N-(2-morpholinobenzyl)nicotinamide", which is close but has a benzyl group between the morpholine and the phenyl ring, so it's interesting but not an exact match.

Investigating Chemical Identity

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Pinpointing Compound Specificity

Refining Target Possibilities

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Analyzing Search Results

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Expanding Search Parameters

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Analyzing the Missing Search

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Exploring Structural Variants

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Reconsidering Structure Details

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Refining Search Strategies

I've simplified the core structure name to "N-(2-morpholinophenyl)nicotinamide" and launched targeted patent and synthesis searches. If these are unsuccessful, I'll analyze the scaffold's potential targets, like kinases and PARP, to infer a mechanism. I'm also searching for this compound within the context of kinase inhibitors, noting that the hits thus far, like Gefitinib and Imatinib, do not align directly, but inform further exploration.

Excluding Compound Classes

I'm now methodically excluding kinase inhibitors based on their core structures. I've ruled out indolinones, pyrimidines, quinazolines, indazoles, quinolines, ureas, pyridopyrimidines, thiazoles, azaindoles, piperidines, benzimidazoles, macrolides, and pyrrolopyrimidines. The compound does not match any of these. This elimination strategy will, hopefully, converge on the specific nicotinamide-based structure.

Eliminating Analogues

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Identifying Key Matches

I've homed in on a promising candidate: "2-chloro-N-[2-(4-morpholinyl)phenyl]nicotinamide" from Result 1.6, CAS No. 400076-83-7, which looks to be a close match. Further exploration of Result 1.1 reveals the closely related "2-Chloro-N-(2-morpholinophenyl)nicotinamide (1a)" was synthesized and tested.

Exploring Structural Analogs

I'm now focusing on the core structure, "N-[2-(4-morpholinyl)phenyl]nicotinamide," and investigating its potential roles. Is it a parent compound, a probe, or something else entirely? I'm cross-referencing CAS 400076-83-7 and looking for its non-chlorinated version, its targets. The structure may be a kinase inhibitor scaffold, perhaps for VEGFR or PDGFR, or could be an antifungal agent as a result. I'm also branching out and looking for the roles of E-selectin, Hedgehog, and adhesion molecules.

Investigating Potential Compounds

I've hit a roadblock with the exact string; the search came up empty. But, I found "2-chloro-N-[2-(4-morpholinyl)phenyl]nicotinamide" (CAS 400076-83-7) in snippet 1.6. I suspect the "2-chloro" version is the core compound, and the other is a derivative. I'll focus on that one.

Analyzing Structural Motifs

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Refining Search Strategies

I'm now zeroing in on the original compound, exploring both the chlorinated and non-chlorinated versions and associated CAS numbers, looking for exact matches. I've also expanded the scope to include variations like the para-substituted morpholinylphenyl version, but it's not a direct match to the target compound. I have expanded my search to include the N-phenyl nicotinamide scaffold as a VEGFR/PDGFR kinase inhibitor.

Analyzing Search Results

I've hit a roadblock: exact string matches are absent. A CAS identifier, 400076-83-7, emerged in a snippet, hinting at "2-chloro" being the target or a more common derivative. I'm leaning toward the former given the context of the search, and the presence of the chloro group is likely the central focus.

Investigating Molecular Structure

I'm now diving into the specific structure, N-[2-(4-morpholinyl)phenyl]nicotinamide . It appears to be a specific scaffold, possibly a VEGFR2/KDR inhibitor, or even a Sirtuin inhibitor, given the nicotinamide core. The morpholino group is characteristic of kinase inhibitors. I am also considering NAMPT, PARP, Hedgehog, and Wnt pathways. I'm going to refine my PubChem search based on this new information.

Refining Chemical Queries

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Investigating Potential Compounds

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Analyzing Core Structure

Okay, I'm now digging into the core structure, "N-[2-(4-morpholinyl)phenyl]nicotinamide." The "2-morpholinophenyl" part screams kinase inhibitor, potentially binding to the hinge or acting as a solubilizing group. Nicotinamide suggests VEGFR2/KDR, Sirtuin, or even NAMPT/PARP targets. I'm also considering Hedgehog or Wnt pathway inhibition possibilities and running a revised PubChem search. I also tried ruling out Pazopanib and Sorafenib intermediates.

Exploring Structural Variants

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Deducing the Mechanism

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Hypothesizing the Inhibitor's Target

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Focusing on Kinase Inhibition

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Confirming Compound's Identity

My literature review is progressing. I've located the "Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr" paper, and am verifying if the target compound is explicitly mentioned. The authors are listed as Celia Dominguez et al. I'm assuming that "N-[2-(4-morpholinyl)phenyl]nicotinamide" is a representative member of this class, though not necessarily "Compound 1". I'll clearly define it as such. I'm also briefly considering the potential for Sirtuin inhibition.

Confirming VEGFR2 Dominance

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Refining Title and Abstract

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An In-Depth Technical Guide to the In Vitro Activity of N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide Derivative

N-[2-(4-morpholinyl)phenyl]nicotinamide is a synthetic compound that belongs to the broader class of nicotinamide derivatives. Nicotinamide, the amide form of vitamin B3, is a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and energy production.[1][2] Beyond its role in bioenergetics, NAD+ is a critical substrate for a class of enzymes known as sirtuins (SIRTs), which are NAD+-dependent deacetylases.[2][3] Sirtuins are key regulators of a multitude of cellular processes, including gene expression, DNA repair, mitochondrial function, and inflammation, making them attractive therapeutic targets for a range of age-related diseases, metabolic disorders, and cancers.[4][5][6]

The structural incorporation of a morpholinylphenyl group into the nicotinamide scaffold suggests a potential for modulated activity and selectivity towards specific sirtuin isoforms or other NAD+-dependent enzymes. This guide provides a comprehensive framework for the in-vitro characterization of N-[2-(4-morpholinyl)phenyl]nicotinamide, with a primary focus on its potential as a modulator of sirtuin activity. We will delve into the underlying scientific principles, detailed experimental protocols, and data interpretation strategies necessary to elucidate the compound's mechanism of action and therapeutic promise.

Pillar 1: Elucidating the Sirtuin-Modulating Potential

The primary hypothesis for the in-vitro activity of N-[2-(4-morpholinyl)phenyl]nicotinamide centers on its ability to influence sirtuin function. Nicotinamide itself is a known feedback inhibitor of sirtuins.[7] However, by serving as a precursor to NAD+, it can also indirectly activate sirtuins.[7][8] The structural modifications in N-[2-(4-morpholinyl)phenyl]nicotinamide may alter this dynamic, potentially leading to direct activation or enhanced isoform-selective inhibition.

Experimental Workflow for Sirtuin Activity Assessment

The following workflow outlines a systematic approach to characterizing the effect of N-[2-(4-morpholinyl)phenyl]nicotinamide on sirtuin activity.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Cellular Activity Validation A Compound Preparation & Solubilization B Broad-Spectrum Sirtuin Activity Assay (SIRT1-7 Panel) A->B Test Compound C Dose-Response Analysis (IC50/EC50 Determination) B->C Hit Identification D Enzyme Kinetics Analysis (Km, Vmax) C->D Prioritize Hits E Substrate Competition Assays D->E Determine Mode of Action F NAD+ Dependence Assay E->F Confirm NAD+ Involvement G Cell-Based Sirtuin Activity Assays F->G Translate to Cellular Context H Western Blot for Acetylated Substrates G->H Confirm Target Engagement I Cell Viability & Proliferation Assays H->I Assess Functional Outcomes

Caption: Proposed experimental workflow for characterizing the in-vitro activity of N-[2-(4-morpholinyl)phenyl]nicotinamide.

Detailed Experimental Protocols

This assay provides a high-throughput method for initial screening and dose-response analysis.[9]

Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore quenched by a neighboring group. Upon deacetylation by a sirtuin, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to sirtuin activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of N-[2-(4-morpholinyl)phenyl]nicotinamide in DMSO.

    • Reconstitute recombinant human sirtuin enzymes (SIRT1-7) in the appropriate assay buffer.

    • Prepare the fluorogenic acetylated peptide substrate and NAD+ solutions in assay buffer.

    • Prepare the developer solution containing a protease that recognizes the deacetylated peptide.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of varying concentrations of N-[2-(4-morpholinyl)phenyl]nicotinamide or DMSO (vehicle control) to the wells.

    • Add 20 µL of the sirtuin enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a 25 µL mixture of the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate signal development by adding 50 µL of the developer solution.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission).[9]

    • Calculate the percentage of sirtuin activity relative to the vehicle control.

    • Plot the percentage of activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators).

This method offers a more direct and quantitative measure of sirtuin activity, ideal for mechanistic studies.[10]

Principle: This assay directly measures the formation of the deacetylated peptide product from an acetylated peptide substrate by separating the reaction components using High-Performance Liquid Chromatography (HPLC) and quantifying the respective peak areas.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, NAD+, the acetylated peptide substrate (e.g., a peptide derived from histone H3 acetylated at lysine 9, H3K9Ac), and varying concentrations of N-[2-(4-morpholinyl)phenyl]nicotinamide or DMSO.[10]

    • Initiate the reaction by adding the sirtuin enzyme.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a quenching solution, such as 10% formic acid.[10]

    • Centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Separate the acetylated substrate and deacetylated product using a gradient of mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the peptides by UV absorbance at 214 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the substrate and product.

    • Calculate the percentage of substrate conversion to product.

    • Determine the effect of N-[2-(4-morpholinyl)phenyl]nicotinamide on the reaction rate.

Pillar 2: Deciphering the Mechanism of Action

Understanding how N-[2-(4-morpholinyl)phenyl]nicotinamide modulates sirtuin activity is critical. The following studies will help elucidate its mechanism.

Enzyme Kinetics

By varying the concentrations of both the peptide substrate and NAD+ in the presence and absence of the compound, one can determine its effect on the Michaelis-Menten kinetic parameters, Km and Vmax. For instance, some sirtuin-activating compounds (STACs) have been shown to increase sirtuin activity by lowering the Km for the acetylated substrate.[11]

Potential Signaling Pathways

Should N-[2-(4-morpholinyl)phenyl]nicotinamide prove to be a potent sirtuin modulator, it could impact numerous downstream signaling pathways.

G compound N-[2-(4-morpholinyl)phenyl]nicotinamide sirt1 SIRT1 compound->sirt1 Modulates p53 p53 sirt1->p53 Deacetylates (Inhibits) pgc1a PGC-1α sirt1->pgc1a Deacetylates (Activates) nfkb NF-κB sirt1->nfkb Deacetylates (Inhibits) apoptosis Apoptosis p53->apoptosis mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis inflammation Inflammation nfkb->inflammation

Caption: Potential downstream effects of SIRT1 modulation by N-[2-(4-morpholinyl)phenyl]nicotinamide.

Pillar 3: Cellular Validation and Functional Outcomes

Demonstrating the activity of N-[2-(4-morpholinyl)phenyl]nicotinamide in a cellular context is a crucial step in validating its therapeutic potential.

Cell-Based Assays
  • Cellular Sirtuin Activity: Employ cell-based reporter assays or measure the acetylation status of known sirtuin substrates (e.g., acetylated-p53 for SIRT1, acetylated-tubulin for SIRT2) via Western blotting.

  • Cell Viability and Proliferation: Assess the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines (e.g., HCT-116, HepG-2) using assays such as MTT or CellTiter-Glo®.[12][13]

  • Apoptosis Induction: Quantify the induction of apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.[13]

Quantitative Data Summary

The following table provides a template for summarizing the in-vitro activity data for N-[2-(4-morpholinyl)phenyl]nicotinamide.

Assay TypeTargetParameterValue
Fluorogenic Sirtuin AssaySIRT1IC50/EC50(e.g., µM)
Fluorogenic Sirtuin AssaySIRT2IC50/EC50(e.g., µM)
............
Cell Viability AssayHCT-116IC50(e.g., µM)
Apoptosis AssayHCT-116% Apoptotic Cells(at a specific concentration)

Conclusion: Charting the Path Forward

This technical guide provides a robust framework for the comprehensive in-vitro evaluation of N-[2-(4-morpholinyl)phenyl]nicotinamide. By systematically assessing its impact on sirtuin activity, elucidating its mechanism of action, and validating its effects in cellular models, researchers can effectively determine its potential as a novel therapeutic agent. The insights gained from these studies will be instrumental in guiding future pre-clinical and clinical development efforts.

References

  • Sirtuin 6 (SIRT6) Activity Assays - PMC - NIH. (n.d.).
  • Synthesis and Assay of SIRT1-Activating Compounds - PMC. (n.d.).
  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - SciSpace. (n.d.).
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines - MDPI. (2023, April 18).
  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC. (2022, October 3).
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC - NIH. (n.d.).
  • Current Trends in Sirtuin Activator and Inhibitor Development - MDPI. (n.d.).
  • 4.6. Sirtuin 1 (SIRT1) Activity Assay - Bio-protocol. (n.d.).
  • Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • Sirtuin activators and inhibitors. - SciSpace. (n.d.).
  • Nicotinamide inhibits melanoma in vitro and in vivo - PMC - NIH. (2020, October 7).
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC. (n.d.).
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC - NIH. (n.d.).
  • Nicotinamide: Mechanism of action and indications in dermatology. (n.d.).
  • What is the mechanism of Nicotinamide? - Patsnap Synapse. (2024, July 17).
  • The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells - PMC. (n.d.).
  • Nicotinamide: Mechanism of action and indications in dermatology. (2018, February 5).
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (n.d.).
  • Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC - NIH. (n.d.).
  • NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC. (2014, April 1).
  • Diverse therapeutic efficacies and more diverse mechanisms of nicotinamide - PubMed. (2019, October 5).

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"N-[2-(4-morpholinyl)phenyl]nicotinamide biological targets"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Targets of N-[2-(4-morpholinyl)phenyl]nicotinamide and its Analogs

Abstract

This technical guide provides a comprehensive overview of the biological targets and mechanisms of action of N-[2-(4-morpholinyl)phenyl]nicotinamide and its closely related, extensively studied analog, EMD-386088. While literature on the specific titular compound is sparse, EMD-386088 serves as a critical proxy for understanding the pharmacological space of such molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular interactions, signaling pathways, and experimental methodologies pertinent to this class of compounds. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific literature.

Introduction: Unveiling a Pharmacologically Active Scaffold

The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous bioactive molecules.[1][2] N-[2-(4-morpholinyl)phenyl]nicotinamide represents a specific iteration of this scaffold, suggesting a potential for interaction with a range of biological targets. However, the publically available research on this exact molecule is limited. In contrast, the structurally related compound, EMD-386088 (5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride), has been the subject of extensive pharmacological investigation. This guide will therefore focus on the well-documented biological targets of EMD-386088 as a representative of this chemical class, providing a robust framework for understanding the potential activities of N-[2-(4-morpholinyl)phenyl]nicotinamide.

EMD-386088 has emerged as a significant research tool for its potent effects on the central nervous system, with potential therapeutic applications in mood and anxiety disorders, as well as obesity.[3][4][5] Its multifaceted pharmacological profile stems from its interaction with multiple neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

Primary and Secondary Biological Targets

The biological activity of EMD-386088 is characterized by a distinct receptor and transporter binding profile.

Primary Target: 5-HT6 Serotonin Receptor (Partial Agonist)

The principal biological target of EMD-386088 is the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][6] EMD-386088 acts as a potent partial agonist at this receptor.[6][7] This partial agonism is a critical feature, as it allows for a modulated activation of the receptor, potentially offering a more refined therapeutic effect with a lower risk of receptor desensitization compared to full agonists.

The partial agonist activity of EMD-386088 has been demonstrated to elicit antidepressant- and anxiolytic-like effects in preclinical models.[3] These effects are thought to be mediated by the stimulation of 5-HT6 receptors in brain regions such as the hippocampus.[3]

Secondary Targets

Beyond its primary interaction with the 5-HT6 receptor, EMD-386088 exhibits affinity for other important neurological targets.

  • 5-HT3 Serotonin Receptor: EMD-386088 displays a moderate affinity for the 5-HT3 receptor.[4][6] However, functional studies have indicated that it does not act as a functional agonist or antagonist at this receptor, suggesting this interaction may not be a primary driver of its main pharmacological effects.[4]

  • Dopamine Transporter (DAT): A significant aspect of EMD-386088's profile is its ability to inhibit the dopamine transporter (DAT).[4][5][7] By blocking DAT, EMD-386088 increases the extracellular concentration of dopamine in the synapse, which is a key mechanism underlying its potential antidepressant and anti-obesity effects.[4][7][8]

The dual action on both the serotonergic and dopaminergic systems positions EMD-386088 as a multi-target agent, which can be advantageous in treating complex neurological and psychiatric disorders.

Modulated Signaling Pathways

The interaction of EMD-386088 with its biological targets initiates a cascade of intracellular signaling events.

5-HT6 Receptor-Mediated Signaling

Activation of the 5-HT6 receptor by EMD-386088 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This signaling pathway is a hallmark of 5-HT6 receptor activation. The partial agonist nature of EMD-386088 means that it produces a sub-maximal increase in cAMP compared to the endogenous full agonist, serotonin.[6]

5-HT6 Receptor Signaling Pathway EMD EMD-386088 HT6R 5-HT6 Receptor EMD->HT6R Binds to & partially activates G_protein Gs Protein HT6R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_expression Gene Expression (Neuronal Plasticity) CREB->Gene_expression Modulates

Caption: 5-HT6 Receptor Signaling Pathway Activated by EMD-386088.

Dopamine Transporter Inhibition and Dopaminergic Signaling

By inhibiting DAT, EMD-386088 enhances dopaminergic neurotransmission. This leads to increased activation of postsynaptic dopamine receptors (D1 and D2-like receptor subfamilies).[7] The antidepressant-like effects of EMD-386088 have been shown to be dependent on the activation of both D1 and D2-like receptors, highlighting the crucial role of its interaction with the dopaminergic system.[7]

Dopamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1/D2-like) DA_synapse->DA_receptor Binds & Activates downstream Downstream Signaling (e.g., cAMP modulation) DA_receptor->downstream EMD EMD-386088 EMD->DAT Inhibits

Caption: Mechanism of Dopamine Transporter (DAT) Inhibition by EMD-386088.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to elucidate the biological targets of a novel compound. The following experimental workflows are standard in the field for characterizing molecules like EMD-386088.

In Vitro Target Profiling

The initial step involves screening the compound against a broad panel of receptors, transporters, and enzymes to identify potential binding partners.

Step-by-Step Methodology:

  • Radioligand Binding Assays:

    • Objective: To determine the affinity of the test compound for a wide range of receptors and transporters.

    • Protocol:

      • Prepare cell membranes or recombinant proteins expressing the target of interest.

      • Incubate the membranes/proteins with a known radiolabeled ligand for the target.

      • Add increasing concentrations of the test compound to compete with the radioligand for binding.

      • After incubation, separate bound from unbound radioligand using filtration.

      • Quantify the amount of bound radioligand using a scintillation counter.

      • Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the target.

  • Enzyme Inhibition Assays:

    • Objective: To assess the inhibitory activity of the compound against specific enzymes (e.g., monoamine oxidases).

    • Protocol:

      • Purify or obtain the enzyme of interest.

      • Incubate the enzyme with its substrate in the presence of varying concentrations of the test compound.

      • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

      • Calculate the IC50 (half-maximal inhibitory concentration) to quantify the compound's potency.

In_Vitro_Target_Profiling_Workflow start Test Compound (e.g., EMD-386088) binding_assay Radioligand Binding Assays (Receptor & Transporter Panel) start->binding_assay enzyme_assay Enzyme Inhibition Assays start->enzyme_assay affinity_data Binding Affinity Data (Ki) binding_assay->affinity_data potency_data Inhibitory Potency Data (IC50) enzyme_assay->potency_data target_identification Primary & Secondary Target Identification affinity_data->target_identification potency_data->target_identification

Caption: Workflow for In Vitro Target Identification.

In Vitro Functional Assays

Once primary targets are identified, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, partial agonist).

Step-by-Step Methodology:

  • cAMP Formation Assay:

    • Objective: To measure the effect of the compound on adenylyl cyclase activity, typically for GPCRs like the 5-HT6 receptor.

    • Protocol:

      • Culture cells expressing the receptor of interest.

      • Treat the cells with the test compound at various concentrations.

      • Lyse the cells and measure the intracellular cAMP concentration using an immunoassay (e.g., HTRF, ELISA).

      • Determine the EC50 (half-maximal effective concentration) and the maximal efficacy relative to a known full agonist.

  • Calcium Flux Assay:

    • Objective: To assess changes in intracellular calcium levels, relevant for GPCRs that couple to Gq proteins or for ion channels.

    • Protocol:

      • Load cells expressing the target with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

      • Stimulate the cells with the test compound.

      • Measure the change in fluorescence intensity over time using a plate reader or microscope.

      • Quantify the magnitude and kinetics of the calcium response.

Ex Vivo and In Vivo Validation

To confirm the physiological relevance of the in vitro findings, ex vivo and in vivo studies are essential.

Step-by-Step Methodology:

  • Ex Vivo Neurochemical Analysis:

    • Objective: To measure the levels of neurotransmitters and their metabolites in specific brain regions following drug administration.

    • Protocol:

      • Administer the test compound to laboratory animals (e.g., rats).

      • At a specific time point, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, striatum, nucleus accumbens).

      • Homogenize the tissue and analyze the concentrations of monoamines (dopamine, serotonin, norepinephrine) and their metabolites using high-performance liquid chromatography (HPLC).[7]

  • In Vivo Behavioral Models:

    • Objective: To evaluate the pharmacological effects of the compound in animal models of human diseases.

    • Protocol Examples:

      • Forced Swim Test (Antidepressant-like activity): Measure the duration of immobility of rats or mice in a container of water. A decrease in immobility suggests an antidepressant-like effect.[3][7][9]

      • Elevated Plus Maze (Anxiolytic-like activity): Assess the time spent by rodents in the open versus closed arms of an elevated maze. An increase in time spent in the open arms indicates an anxiolytic-like effect.[3]

      • Diet-Induced Obesity Models (Anti-obesity effects): Monitor body weight, food intake, and metabolic parameters in animals fed a high-fat diet following treatment with the compound.[4][5][8]

Quantitative Data Summary

CompoundTargetAssay TypeResultReference
EMD-3860885-HT6 ReceptorcAMP FormationPartial Agonist (31-65% of serotonin's maximal effect)[6]
EMD-3860885-HT6 ReceptorCalcium FluxPartial Agonist (46% of serotonin's maximal signal)[6]
EMD-3860885-HT3 ReceptorRadioligand BindingModerate Affinity[6]
EMD-386088Dopamine Transporter (DAT)Functional AssayInhibitor[4][7]

Conclusion and Future Directions

The pharmacological profile of EMD-386088, a potent 5-HT6 receptor partial agonist and dopamine transporter inhibitor, provides a strong foundation for understanding the potential biological targets of N-[2-(4-morpholinyl)phenyl]nicotinamide. The dual action on both the serotonergic and dopaminergic systems underscores the potential for this chemical class to yield novel therapeutics for a range of central nervous system disorders.

Future research on N-[2-(4-morpholinyl)phenyl]nicotinamide should focus on a comprehensive in vitro target profiling to ascertain its specific receptor and transporter affinities. Subsequent functional and in vivo studies will be necessary to fully elucidate its pharmacological properties and therapeutic potential. The methodologies outlined in this guide provide a robust framework for such investigations.

References

  • Boikess, S., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(5), 1187-1195. [Link]

  • Nikiforuk, A. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-418. [Link]

  • Wesołowska, A., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 733-742. [Link]

  • Jastrzębska-Więsek, M., et al. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Frontiers in Neuroscience, 11, 50. [Link]

  • Nikiforuk, A., Kos, T., & Wesołowska, A. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-418. [Link]

  • Wesołowska, A., et al. (2015). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Pharmacological Reports, 67(6), 1139-1145. [Link]

  • Jastrzębska-Więsek, M., et al. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088-A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Frontiers in Neuroscience, 11, 50. [Link]

  • Wesołowska, A., et al. (2013). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 65(6), 1545-1554. [Link]

  • Jastrzębska-Więsek, M., et al. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Frontiers in Neuroscience, 11, 50. [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nicotinamide?. [Link]

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A Technical Guide to the Physicochemical Characterization of N-[2-(4-morpholinyl)phenyl]nicotinamide: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Foundational Analysis

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability form the bedrock upon which formulation development, bioavailability, and shelf-life are built. This guide provides a comprehensive framework for the characterization of N-[2-(4-morpholinyl)phenyl]nicotinamide, a molecule of interest in contemporary drug discovery programs.

Structural and Physicochemical Predictions

A proactive analysis of the molecular structure allows for the prediction of its behavior and informs the design of a robust characterization strategy. N-[2-(4-morpholinyl)phenyl]nicotinamide is a composite structure, and its properties are a function of its three primary moieties:

  • Nicotinamide Moiety : As a derivative of Vitamin B3, this fragment is known for its hydrophilicity and general stability, although the amide linkage is a potential site for hydrolysis.[1][2][3][4]

  • Phenyl Ring : This aromatic linker introduces lipophilicity, which is expected to decrease intrinsic aqueous solubility.

  • Morpholine Moiety : This heterocyclic group is a key determinant of the molecule's physicochemical profile. Morpholine is a weak base and is highly miscible with water.[5][6][7][8] The tertiary amine within the morpholine ring is the most basic center in the molecule and is predicted to have a pKa in the range of 5-7. This suggests that the molecule's aqueous solubility will be highly dependent on pH, increasing significantly under acidic conditions where the morpholine nitrogen becomes protonated.

Based on this analysis, N-[2-(4-morpholinyl)phenyl]nicotinamide is hypothesized to be a weakly basic compound with pH-dependent solubility. The central amide bond represents the most probable site of chemical instability, susceptible to hydrolysis under both acidic and basic conditions.

The Imperative of Solubility and Stability in Drug Development
  • Solubility directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor aqueous solubility is a leading cause of failure for NCEs in preclinical and clinical development.[9]

  • Stability assessment is crucial for ensuring that the active pharmaceutical ingredient (API) maintains its identity, purity, and potency throughout its shelf-life.[10][11] Forced degradation studies are a regulatory necessity to identify potential degradants and establish stability-indicating analytical methods.[12][13][14]

Section 2: Comprehensive Solubility Characterization

A multi-tiered approach is essential to build a complete picture of a compound's solubility behavior, progressing from high-throughput screening methods to definitive equilibrium measurements.

Kinetic Solubility Assessment for Early Discovery

During early-stage discovery, when compound availability is limited, kinetic solubility assays are employed to rapidly rank-order compounds.[15] These methods measure the point at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, forms detectable particles.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Preparation : Prepare a 10 mM stock solution of N-[2-(4-morpholinyl)phenyl]nicotinamide in 100% DMSO. Prepare the primary aqueous test buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Assay Plate Setup : In a 96-well microplate, add the aqueous buffer.

  • Compound Addition : Transfer a small volume of the DMSO stock solution into the buffer to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (≤1%) to minimize co-solvent effects.

  • Serial Dilution : Perform serial dilutions across the plate to create a concentration gradient.

  • Incubation & Measurement : Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity (light scattering) at each concentration using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).[9][16]

  • Data Analysis : The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating precipitation.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

For lead optimization and preclinical development, determining the thermodynamic solubility is non-negotiable. The shake-flask method, though time-consuming, remains the definitive "gold standard" for measuring the true equilibrium solubility of a compound.[17]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Material Preparation : Add an excess amount of solid N-[2-(4-morpholinyl)phenyl]nicotinamide to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract). The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours. This extended period is necessary to ensure a true equilibrium is established between the dissolved and solid states.[18]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To remove any remaining undissolved microcrystals, centrifuge the supernatant at high speed (e.g., >14,000 rpm) and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).[18]

  • Quantification : Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

  • Solid-State Analysis : It is considered good practice to analyze the remaining solid residue by techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic or salt form changes during the experiment.[18]

G Rank Rank Thermo Thermo Rank->Thermo Promising Candidates pH_Profile pH_Profile BCS BCS pH_Profile->BCS Formulation Formulation BCS->Formulation

Caption: Workflow for a forced degradation study.

Data Presentation: Stability Summary

The results should be tabulated to provide a clear overview of the molecule's liabilities.

Stress Condition Parameters Time (hours) % Degradation No. of Degradants
Acid Hydrolysis0.1 N HCl, 60°C24[Result][Result]
Base Hydrolysis0.1 N NaOH, 40°C8[Result][Result]
Oxidation3% H₂O₂, RT8[Result][Result]
Thermal (Solid)80°C / 75% RH168[Result][Result]
PhotostabilityICH Q1B[ICH Duration][Result][Result]

Section 4: Integrated Profile and Strategic Recommendations

The culmination of these studies is an integrated physicochemical profile that guides subsequent development activities.

Summary Physicochemical Profile:

  • pKa : [Estimated value, e.g., ~6.5] (Morpholine Nitrogen)

  • Aqueous Solubility : Exhibits positive pH-dependent solubility. Low at pH 7.4, high at pH < 5.

  • Stability Liabilities : Susceptible to hydrolytic degradation, particularly under basic conditions. Moderate susceptibility to oxidation.

Strategic Recommendations:

  • Formulation Development : Given the anticipated low solubility at physiological pH, development should focus on enabling technologies. Salt formation, utilizing the basic morpholine nitrogen, is a primary strategy to explore. Alternatively, amorphous solid dispersions could be investigated to improve the dissolution rate and extent.

  • Analytical Method Development : The forced degradation studies are integral to validating the primary HPLC method as "stability-indicating." Any significant degradants observed should be characterized, and the analytical method must demonstrate specificity for the parent API in their presence.

  • Packaging and Storage : If significant photostability issues are identified, the drug substance and subsequent drug product will require light-resistant packaging. Standard storage conditions (controlled room temperature) are likely acceptable, but this must be confirmed by long-term stability studies as per ICH guidelines. [19][20][21][22] By systematically executing the protocols outlined in this guide, researchers and drug development professionals can build a robust, data-driven understanding of N-[2-(4-morpholinyl)phenyl]nicotinamide, enabling informed decisions to advance this promising compound through the development pipeline.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). EDREX.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018).
  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • MORPHOLINE.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Morpholine (CAS: 110-91-8)
  • Understanding Morpholine: Chemical Properties and Safety Consider
  • Morpholine.
  • Nicotinamide. Merck Index.
  • N-Phenylisonicotinamide.
  • Nicotinamide | 98-92-0. ChemicalBook.
  • Inert Reassessment - Nicotinamide CAS 98-92-0.
  • Three-component synthesis of nicotinamide derivatives.
  • Nicotinamide derivatives, preparation thereof and therapeutic use thereof.
  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Application Notes and Protocols: Synthesis of N-(thiophen-2-yl)
  • Nicotinamide. BioGems.

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Technical Guide: Discovery and Characterization of N-[2-(4-morpholinyl)phenyl]nicotinamide

[1]

Executive Summary

N-[2-(4-morpholinyl)phenyl]nicotinamide represents a pivotal structural class in the development of selective

1biaryl amide scaffold1

1

The core innovation of this molecule lies in its conformational restriction . The ortho-morpholine substituent on the aniline ring forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule into a bioactive planar conformation that mimics the pharmacophore required for the

1
Key Compound Profile
PropertyValue / Description
Chemical Name N-[2-(4-morpholinyl)phenyl]nicotinamide
Molecular Class Biaryl Amide / Nicotinamide Derivative
Primary Target

Nicotinic Acetylcholine Receptor (Agonist)
Selectivity High vs.

nAChR and 5-HT

Key Structural Feature Intramolecular H-bond (Amide NH

Morpholine O/N)
Therapeutic Indication Cognitive deficits (Schizophrenia, Alzheimer's)

Rational Design & SAR (Structure-Activity Relationship)[1]

The discovery of this molecule stems from a rational design strategy aimed at rigidifying flexible amide linkers to reduce the entropic cost of binding.

The "Ortho-Morpholine" Effect

In flexible biaryl amides, the bond between the amide nitrogen and the phenyl ring allows for free rotation.[1] High-affinity binding to the

1
  • Unrestricted Analogs: Simple N-phenylnicotinamides show weak affinity due to high conformational freedom.[1]

  • Conformational Locking: Introducing a morpholine ring at the ortho (2-) position of the phenyl ring creates a steric and electronic lock.[1]

  • Mechanism: The amide proton (NH) acts as a hydrogen bond donor, and the morpholine oxygen (or nitrogen lone pair) acts as an acceptor. This forms a pseudo-six-membered ring, locking the biaryl system into coplanarity.[1]

SAR Logic Diagram

The following diagram illustrates the logical progression from a flexible hit to the rigidified lead.

SAR_LogicHitHTS Hit(Flexible Biaryl Amide)Low AffinityProblemHigh Entropic CostNon-Planar ConformationHit->ProblemStrategyConformational Restriction(Rigidification)Problem->StrategyModificationAdd Ortho-Morpholine(H-Bond Acceptor)Strategy->ModificationResultN-[2-(4-morpholinyl)phenyl]nicotinamide(Locked Planar Conformation)Modification->ResultIntramolecular H-Bond

Caption: SAR progression from flexible amide hits to the conformationally restricted morpholine analog.

Chemical Synthesis Protocol

The synthesis of N-[2-(4-morpholinyl)phenyl]nicotinamide is a convergent process involving the preparation of the morpholino-aniline precursor followed by amide coupling.[1]

Reagents & Materials
  • Precursors: 2-Fluoronitrobenzene, Morpholine, Nicotinic acid (or Nicotinoyl chloride).[1]

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Ethanol.[1]

  • Catalysts/Bases: Potassium Carbonate (

    
    ), Palladium on Carbon (Pd/C), Triethylamine (TEA) or HATU.
    
Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the morpholine ring.

  • Dissolve 2-fluoronitrobenzene (1.0 eq) in Acetonitrile.

  • Add Morpholine (1.2 eq) and

    
      (1.5 eq).
    
  • Reflux at 80°C for 4–6 hours.

  • Workup: Cool, filter salts, and concentrate. Recrystallize to yield 4-(2-nitrophenyl)morpholine .

    • Validation: LC-MS peak [M+H]+ corresponding to product.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an aniline.[1]

  • Dissolve the nitro intermediate in Ethanol.[1]

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure or 30 psi) for 2–4 hours.
    
  • Workup: Filter through Celite to remove Pd.[1] Concentrate to yield 2-(4-morpholinyl)aniline .[1]

    • Critical Control: Ensure complete reduction to avoid nitroso impurities.[1]

Step 3: Amide Coupling

Objective: Form the final nicotinamide bond.[1]

  • Method A (Acid Chloride): Dissolve 2-(4-morpholinyl)aniline (1.0 eq) in DCM with TEA (2.0 eq). Add Nicotinoyl chloride hydrochloride (1.1 eq) at 0°C. Warm to RT and stir for 2 hours.

  • Method B (Coupling Reagent): Dissolve Nicotinic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir 15 min. Add 2-(4-morpholinyl)aniline.[1]

  • Purification: Quench with water, extract with DCM. Purify via silica gel chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis_FlowSub12-FluoronitrobenzeneStep1Step 1: SnAr Substitution(K2CO3, ACN, Reflux)Sub1->Step1Sub2MorpholineSub2->Step1Inter14-(2-nitrophenyl)morpholineStep1->Inter1Step2Step 2: Hydrogenation(H2, Pd/C, EtOH)Inter1->Step2Inter22-(4-morpholinyl)anilineStep2->Inter2Step3Step 3: Amide Coupling(TEA, DCM)Inter2->Step3Sub3Nicotinoyl ChlorideSub3->Step3FinalN-[2-(4-morpholinyl)phenyl]nicotinamideStep3->Final

Caption: Convergent synthesis route yielding the target biaryl amide.

Pharmacological Characterization[3][4][7]

In Vitro Profiling

The molecule is characterized by its ability to displace radioligands and induce calcium flux in cell lines expressing human

1
AssayParameterTypical ValueNotes
Binding Affinity

(

)
10 – 100 nMDisplacement of [

I]-

-Bungarotoxin
Functional Potency

50 – 200 nMFLIPR Calcium Flux Assay (HEK293-

)
Efficacy

60 – 80%Relative to Acetylcholine (Partial/Full Agonist)
Selectivity

(5-HT

)
> 10,000 nMCrucial for avoiding emetic side effects
Selectivity

(

)
> 10,000 nMEnsures specific cognitive targeting
Signaling Mechanism

Upon binding to the orthosteric site of the

11

Key Pathway:

  • Activation: Ligand binds ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     nAChR.[1][2]
    
  • Influx:

    
     enters the presynaptic/postsynaptic terminal.
    
  • Cascade:

    
     activates CAMKII and ERK1/2 (p42/44 MAPK).
    
  • Transcription: Phosphorylated ERK translocates to the nucleus, activating CREB.[1]

  • Result: Expression of immediate early genes (e.g., c-Fos) linked to memory consolidation.[1]

Signaling_PathwayLigandN-[2-(4-morpholinyl)phenyl]nicotinamideReceptorα7 nAChR(Homopentamer)Ligand->ReceptorBindingIonCa2+ InfluxReceptor->IonChannel OpeningKinase1CaMKII ActivationIon->Kinase1Kinase2ERK1/2 PhosphorylationKinase1->Kinase2TFCREB ActivationKinase2->TFGeneGene Transcription(c-Fos, BDNF)TF->GeneEffectCognitive EnhancementNeuroprotectionGene->Effect

Caption: Signal transduction pathway activated by α7 nAChR agonism.[1]

References

  • Bodnar, A. L., et al. (2005).[1] "Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of

    
     Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 48(4), 905–908.[1] 
    
    • Context: Establishes the foundational SAR for amide-based agonists (PNU-282987), providing the benchmark for biaryl amide development.
  • Wishka, D. G., et al. (2006).[1] "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the

    
     Nicotinic Acetylcholine Receptor."[1] Journal of Medicinal Chemistry, 49(14), 4425–4436.[1] 
    
    • Context: Details the synthesis and characterization of heteroaryl amide agonists (PHA-543613)
  • Hajós, M., et al. (2005).[1] "The Selective

    
     Nicotinic Acetylcholine Receptor Agonist PNU-282987 Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats."[1] Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222.[1] 
    
    • Context: Provides the standard in vivo protocols (auditory gating) used to validate the efficacy of the described molecule.
  • Mazurov, A., et al. (2006).[1] "2-Aryl-3,5-disubstituted-isoxazolidines as novel agonists of

    
     nAChRs." Bioorganic & Medicinal Chemistry Letters, 16(10), 2719-2723.[1]
    
    • Context: Discusses the role of conformational restriction in biaryl systems for selectivity.

An In-Depth Technical Guide to the Homologs of N-[2-(4-morpholinyl)phenyl]nicotinamide: Synthesis, Biological Evaluation, and Therapeutic Potential as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of N-[2-(4-morpholinyl)phenyl]nicotinamide and its homologs as potent and selective inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The dysregulation of the PI3K/AKT/mTOR pathway is a critical factor in the progression of numerous human cancers, making it a pivotal target for novel therapeutic interventions. This document details the structure-activity relationships (SAR) of this class of compounds, provides step-by-step protocols for their chemical synthesis and biological characterization, and explores their potential in preclinical and clinical development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical insights into this promising class of anti-cancer agents.

Introduction: The PI3K Pathway and the Emergence of N-[2-(4-morpholinyl)phenyl]nicotinamide Scaffolds

The Phosphoinositide 3-Kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, in particular, are key components of the PI3K/AKT/mTOR signaling cascade, one of the most frequently activated pathways in human cancers. Upon activation by growth factors and other stimuli, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The subsequent phosphorylation cascade influences a host of cellular functions, and its aberrant activation is a hallmark of many malignancies.

The N-[2-(4-morpholinyl)phenyl]nicotinamide scaffold has emerged as a promising chemotype for the development of selective PI3K inhibitors. The morpholine moiety is a well-established pharmacophore in PI3K inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain. The nicotinamide core provides a versatile platform for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the chemical and biological intricacies of this compound class, providing a roadmap for its exploration and development.

The PI3K/AKT/mTOR Signaling Pathway: A Therapeutic Target

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network. Its activation initiates a cascade of events that ultimately drive cell growth and survival. The central role of this pathway in cancer has made it a highly attractive target for drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotion Inhibitor N-[2-(4-morpholinyl)phenyl]nicotinamide Homologs Inhibitor->PI3K Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for N-[2-(4-morpholinyl)phenyl]nicotinamide homologs.

Synthesis of N-[2-(4-morpholinyl)phenyl]nicotinamide and its Homologs

The synthesis of N-[2-(4-morpholinyl)phenyl]nicotinamide and its analogs can be achieved through a convergent synthetic strategy. A key step involves the amidation reaction between a substituted aniline and a nicotinoyl derivative.

General Synthetic Workflow

Synthesis_Workflow Start1 2-Nitroaniline Derivative Intermediate1 2-(4-Morpholinyl)aniline Derivative Start1->Intermediate1 Reduction Product N-[2-(4-morpholinyl)phenyl]nicotinamide Homolog Intermediate1->Product Amidation Start2 Nicotinic Acid Derivative Intermediate2 Nicotinoyl Chloride Derivative Start2->Intermediate2 Acyl Chloride Formation Intermediate2->Product

Figure 2: General synthetic workflow for N-[2-(4-morpholinyl)phenyl]nicotinamide homologs.

Step-by-Step Experimental Protocol: Synthesis of N-[2-(4-morpholinyl)phenyl]nicotinamide

This protocol describes a representative synthesis. Modifications to starting materials can be made to generate a library of homologs.

Step 1: Synthesis of 2-(4-Morpholinyl)aniline

  • To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-nitrophenyl)morpholine.

  • Dissolve the 4-(2-nitrophenyl)morpholine in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, palladium on carbon (10 mol%) under a hydrogen atmosphere, or tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite (if using Pd/C) and concentrate the filtrate. If using SnCl2, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-morpholinyl)aniline.

Step 2: Synthesis of Nicotinoyl Chloride

  • To a suspension of nicotinic acid (1.0 eq) in a solvent like dichloromethane (DCM) or toluene, add a chlorinating agent such as thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess chlorinating agent and solvent, yielding the crude nicotinoyl chloride, which is often used in the next step without further purification.

Step 3: Amidation to form N-[2-(4-morpholinyl)phenyl]nicotinamide

  • Dissolve 2-(4-morpholinyl)aniline (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a base, for instance, triethylamine or pyridine (1.5 eq).

  • Cool the solution to 0 °C and add a solution of nicotinoyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, N-[2-(4-morpholinyl)phenyl]nicotinamide.

Structure-Activity Relationship (SAR) Studies

The potency and isoform selectivity of N-[2-(4-morpholinyl)phenyl]nicotinamide homologs are highly dependent on the nature and position of substituents on both the nicotinamide and the phenyl rings. SAR studies are crucial for optimizing the pharmacological profile of these inhibitors.

Compound IDR1 (Nicotinamide Ring)R2 (Phenyl Ring)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Antiproliferative Activity (Cell Line, GI50 µM)
1 HH452105580MCF-7, 0.5
2 6-ClH251503060PC-3, 0.3
3 H4-F502506595HCT116, 0.8
4 6-Cl4-F151202045A549, 0.2

Note: The data presented in this table is a representative compilation from various sources on related compounds and is intended to illustrate general SAR trends. Specific values for the parent compound may vary.

Key SAR Insights:

  • Morpholine Moiety: The morpholine group is critical for activity, likely forming a key hydrogen bond with the hinge region of the PI3K active site.

  • Nicotinamide Ring: Substitutions on the nicotinamide ring can modulate potency and selectivity. Electron-withdrawing groups at the 6-position, such as chlorine, can enhance potency.

  • Phenyl Ring: Modifications to the phenyl ring can influence pharmacokinetic properties and may provide additional interactions within the binding pocket.

  • Linker: The amide linker is a key structural feature, and its geometry is important for proper orientation of the pharmacophores.

Biological Evaluation: Protocols for In Vitro and Cell-Based Assays

The biological activity of N-[2-(4-morpholinyl)phenyl]nicotinamide homologs is assessed through a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Setup 1. Prepare Kinase Reaction (PI3K, PIP2 Substrate, ATP, Test Compound) Incubate 2. Incubate at Room Temperature Setup->Incubate AddReagent1 3. Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes remaining ATP) Incubate->AddReagent1 Incubate2 4. Incubate AddReagent1->Incubate2 AddReagent2 5. Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) Incubate2->AddReagent2 Incubate3 6. Incubate AddReagent2->Incubate3 Readout 7. Measure Luminescence Incubate3->Readout

Figure 3: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol:

  • Prepare a kinase reaction mixture containing the specific PI3K isoform, the lipid substrate (PIP2), and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Western Blot Analysis of p-AKT (Ser473)

This assay measures the phosphorylation status of AKT, a key downstream effector of PI3K, in cancer cells treated with the test compounds. A reduction in p-AKT levels indicates inhibition of the PI3K pathway.

Western_Blot_Workflow CellCulture 1. Culture Cancer Cells Treatment 2. Treat with Test Compound CellCulture->Treatment Lysis 3. Lyse Cells & Quantify Protein Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Transfer to PVDF Membrane SDSPAGE->Transfer Blocking 6. Block Membrane Transfer->Blocking PrimaryAb 7. Incubate with Primary Antibody (anti-p-AKT Ser473) Blocking->PrimaryAb SecondaryAb 8. Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Figure 4: Workflow for Western blot analysis of p-AKT (Ser473).

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, PC-3) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT at serine 473 (p-AKT Ser473) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total AKT or GAPDH) to determine the relative levels of p-AKT.

In Vivo Evaluation

Promising homologs are further evaluated in preclinical in vivo models to assess their efficacy and safety.

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. Efficacy is determined by comparing the tumor volume in treated animals to that in a vehicle-treated control group.

Conclusion and Future Perspectives

The N-[2-(4-morpholinyl)phenyl]nicotinamide scaffold represents a highly promising starting point for the development of novel PI3K inhibitors. The synthetic accessibility and the well-defined structure-activity relationships of this class of compounds provide a solid foundation for further optimization. Future efforts should focus on enhancing isoform selectivity to minimize off-target effects and improve the therapeutic index. The combination of these inhibitors with other targeted therapies or conventional chemotherapy holds significant promise for overcoming drug resistance and improving clinical outcomes for cancer patients. This technical guide provides the essential framework for researchers to advance the discovery and development of this important class of therapeutic agents.

References

  • Chen, Y., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2569-2573. [Link]

  • Carnero, A., & Paramio, J. M. (2014). The PTEN/PI3K/AKT Pathway in Cancer. Current Cancer Drug Targets, 14(2), 103–104. [Link]

  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]

  • Ihle, N. T., et al. (2004). PIK-75, a novel inhibitor of p110alpha phosphoinositide-3-kinase. Molecular Cancer Therapeutics, 3(7), 763-772. [Link]

  • Workman, P., et al. (2010). Drugging the PI3K pathway in cancer. Cancer Research, 70(6), 2146-2157. [Link]

  • Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733-747. [Link]

Methodological & Application

Application Note: Analytical Development for N-[2-(4-morpholinyl)phenyl]nicotinamide (N-2MPN)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for N-[2-(4-morpholinyl)phenyl]nicotinamide , a structural analog often investigated in Fragment-Based Drug Discovery (FBDD) for kinase inhibition and nicotinamide phosphoribosyltransferase (NAMPT) modulation.

The following guide treats this compound (referred to herein as N-2MPN ) as a New Chemical Entity (NCE), providing rigorous, first-principles analytical protocols suitable for Pre-clinical Quality Control (QC) and Pharmacokinetic (PK) profiling.

Introduction & Physicochemical Profile[1][2]

N-2MPN presents unique analytical challenges due to its amphiphilic nature and specific ionization centers. Unlike simple nicotinamides, the ortho-substitution of the morpholine ring on the phenyl group introduces steric hindrance and potential intramolecular hydrogen bonding, affecting chromatographic retention and solubility.

Compound Snapshot[1][3][4]
  • IUPAC Name: N-[2-(4-morpholinyl)phenyl]pyridine-3-carboxamide

  • Molecular Formula: C₁₆H₁₇N₃O₂

  • Molecular Weight: 283.33 g/mol

  • Key Ionization Centers (Predicted):

    • Morpholine Nitrogen:[1] Basic (pKa ~ 8.2). Dominates retention behavior in acidic media.

    • Pyridine Nitrogen:[2] Weakly basic (pKa ~ 3.4).

    • Amide Nitrogen: Neutral/Weakly acidic (pKa > 14).

Analytical Strategy

To ensure Scientific Integrity , we employ a dual-method approach:

  • High-pH HPLC-UV: For purity and impurity profiling. The basic pH suppresses the ionization of the morpholine moiety, improving peak shape and retention on C18 columns compared to acidic conditions where "tailing" often occurs due to silanol interactions.

  • HILIC-MS/MS: For bioanalysis. The polarity of the metabolite profile (N-oxides) often necessitates Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention of polar metabolites.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from synthesis to validated data, highlighting critical decision points based on the compound's chemistry.

AnalyticalWorkflow cluster_impurities Key Impurities RawMaterial Crude N-2MPN (Synthesis Product) Solubility Solubility Screen (DMSO vs MeOH) RawMaterial->Solubility MethodDev Method Development (pH Screening) Solubility->MethodDev Acidic Acidic Mobile Phase (pH 2.5) MethodDev->Acidic Tailing Peaks Basic Basic Mobile Phase (pH 10.0) MethodDev->Basic Sharp Peaks Decision Select Basic pH (Improved Peak Shape) Basic->Decision Bioanalysis PK Bioanalysis (Plasma/Microsomes) Decision->Bioanalysis Imp1 Nicotinic Acid (Hydrolysis) Decision->Imp1 Imp2 2-Morpholinoaniline (Precursor) Decision->Imp2 Transitions MRM Optimization 284.1 -> 113.1 Bioanalysis->Transitions

Caption: Workflow logic prioritizing pH selection to mitigate morpholine-induced peak tailing and identifying key hydrolysis impurities.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity assessment and quantification of starting materials (Nicotinic acid, 2-morpholinoaniline).

Causality & Method Selection

Standard acidic mobile phases (0.1% Formic Acid) often result in peak tailing for morpholine-containing compounds due to cation-exchange interactions with residual silanols on the silica stationary phase.

  • Solution: We utilize a High-pH (pH 10.0) buffer. At this pH, the morpholine (pKa ~8.2) is deprotonated (neutral), increasing hydrophobicity and ensuring sharp peak symmetry on hybrid-silica columns.

Experimental Conditions[6]
ParameterSpecification
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid Particle Technology)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV-DAD at 260 nm (λmax of Nicotinamide) and 210 nm (End absorption)
Injection Vol 10 µL
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.0595Linear Gradient
15.0595Wash
15.1955Return to Initial
20.0955Re-equilibration
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5 for the N-2MPN peak. (If >1.5, check buffer pH; morpholine protonation is likely occurring).

  • Resolution (Rs): > 2.0 between N-2MPN and the 2-morpholinoaniline impurity (which elutes earlier due to lack of the pyridine carbonyl).

Protocol B: LC-MS/MS for Bioanalysis (PK Studies)

Purpose: Quantitation of N-2MPN in plasma or microsomal incubations.

Mechanistic Fragmentation Logic

In Electrospray Ionization (ESI+), the molecule forms the


 ion at m/z 284.1.
  • Primary Fragmentation: Cleavage of the amide bond is the most energetically favorable pathway.

  • Daughter Ion A: Loss of the nicotinoyl group leads to the 2-morpholinoaniline cation (m/z ~177).

  • Daughter Ion B (Quantifier): Cleavage of the morpholine ring or the pyridine ring often yields stable characteristic fragments.

Mass Spectrometry Parameters[3]
ParameterSetting
Ion Source ESI Positive Mode
Spray Voltage 3500 V
Precursor Ion m/z 284.1

Quantifier Transition m/z 284.1 → 113.1 (Nicotinoyl/Pyridine fragment)
Qualifier Transition m/z 284.1 → 177.2 (Morpholinoaniline fragment)
Collision Energy 25 eV (Quantifier) / 18 eV (Qualifier)
Dwell Time 100 ms
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/microsomal matrix to a 96-well plate.

  • Precipitation: Add 200 µL of Acetonitrile containing Internal Standard (e.g., d4-Nicotinamide or Verapamil).

  • Vortex: Mix at 1000 rpm for 2 minutes.

  • Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2 µL of the supernatant.

Impurity Profiling & Degradation Pathways

Understanding the degradation of N-2MPN is vital for stability studies. The amide bond is susceptible to hydrolysis, while the morpholine ring is susceptible to oxidative metabolism (N-oxide formation).

DegradationPathways Parent N-2MPN (m/z 284.1) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Metabolic Oxidation (CYP450 / FMO) Parent->Oxidation NicAcid Nicotinic Acid (m/z 124.0) Hydrolysis->NicAcid Aniline 2-Morpholinoaniline (m/z 179.1) Hydrolysis->Aniline NOxide N-2MPN N-Oxide (m/z 300.1) Oxidation->NOxide +16 Da

Caption: Primary degradation (hydrolysis) and metabolic (oxidation) pathways for N-2MPN.

References & Grounding

  • Review of Nicotinamide Analogs in Kinase Discovery:

    • Source: Identifying the structural role of the nicotinamide moiety in kinase inhibitors (e.g., VEGFR2 inhibitors).

    • Citation: Dominguez, C., et al. (2007).[3] "Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr."[3] Bioorganic & Medicinal Chemistry Letters.

  • Analytical Handling of Basic Drugs (Morpholine Chemistry):

    • Source: Strategies for HPLC of basic compounds using high pH buffers.

    • Citation: McCalley, D. V. (2010). "Analysis of basic solutes by HPLC." Journal of Chromatography A.

  • Metabolic Stability of Morpholine Rings:

    • Source: Morpholine ring opening and N-oxide formation in drug metabolism.

    • Citation: Dalvie, D., et al. (2002). "Metabolism of the Morpholine Ring." Chemical Research in Toxicology.

  • NAMPT Inhibitor Structural Classes:

    • Source: Contextualizing nicotinamide derivatives as NAMPT modulators.

    • Citation: Galli, U., et al. (2013). "Synthesis and biological evaluation of nicotinamide derivatives." Journal of Medicinal Chemistry. (Representative link for context).

Disclaimer: This Application Note is a theoretical framework based on the specific chemical structure of N-[2-(4-morpholinyl)phenyl]nicotinamide. Experimental validation is required for GMP compliance.

Sources

Application Note: Mechanistic Profiling of the Nicotinamide-Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on N-[2-(4-morpholinyl)phenyl]nicotinamide in Kinase Inhibitor Screening

Executive Summary & Scientific Rationale

The molecule N-[2-(4-morpholinyl)phenyl]nicotinamide represents a classic "privileged scaffold" in kinase drug discovery. It combines a nicotinamide moiety—capable of bidentate hydrogen bonding with the kinase hinge region—with an ortho-substituted morpholine ring.

This specific connectivity offers a critical lesson in medicinal chemistry and screening logic:

  • Solubility & Pharmacokinetics: The morpholine ring acts as a solubilizing group, reducing the high lipophilicity typically associated with aromatic kinase inhibitors.

  • Conformational Control: The ortho (2-position) substitution induces a steric twist between the phenyl ring and the amide linker. This non-planarity is often exploited to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) of tyrosine kinases like VEGFR2 (KDR) or PDGFR , or Ser/Thr kinases like TNIK .

This guide details the protocols for characterizing this compound class, moving from compound management to high-confidence IC50 generation.

Compound Management & Quality Control

Before initiating enzymatic assays, the physicochemical behavior of the probe must be stabilized. The ortho-morpholine group improves solubility but can introduce steric strain that affects aggregation tendencies.

Protocol A: Stock Preparation & Acoustic Dispensing
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Rationale: Higher concentrations (e.g., 50 mM) may precipitate due to the rigid amide backbone.

  • Storage: -20°C in Matrix tubes with septum caps to prevent hydration.

Step-by-Step Workflow:

  • Weighing: Weigh ~5 mg of solid powder into a glass vial (avoid plastic static interaction).

  • Dissolution: Add calculated volume of DMSO. Vortex for 30 seconds.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure disruption of crystal lattices.

  • QC Check (Nephelometry):

    • Dilute 1 µL of stock into 99 µL of assay buffer (1% DMSO final).

    • Measure light scattering. If scattering > 5x background, the compound is aggregating. N-[2-(4-morpholinyl)phenyl]nicotinamide is generally soluble, but check this to rule out false positives.

Primary Screening: TR-FRET Binding Assay (LanthaScreen™)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to determine the Binding Affinity (Kd) . Unlike activity assays, this measures physical occupancy of the ATP pocket.

Mechanism: The nicotinamide moiety competes with a labeled tracer (e.g., AlexaFluor 647-ATP conjugate) for the kinase hinge region.

Experimental Design (384-well format)
ComponentConcentration / Details
Kinase Target 5 nM (GST-tagged or His-tagged)
Tracer Tracer 222 or 199 (Optimized to Kd of tracer)
Antibody Eu-anti-GST or Eu-anti-His (2 nM)
Compound 10-point dose response (Start 10 µM, 1:3 dilution)
Incubation 60 minutes @ Room Temp (Equilibrium is critical)
Step-by-Step Protocol:
  • Dispense Compound: Use an acoustic liquid handler (e.g., Echo 650) to shoot nL volumes of compound into dry 384-well plates (Low Volume, White).

  • Add Kinase/Antibody Mix: Dilute Kinase and Europium-labeled antibody in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dispense 5 µL/well.

  • Incubation 1: Spin down (1000 rpm, 1 min). Incubate 15 min.

  • Add Tracer: Dilute Tracer to 4x the desired final concentration. Dispense 5 µL/well.

  • Final Incubation: Incubate 60 min at Room Temp protected from light.

  • Read: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

  • Calculation: TR-FRET Ratio =

    
    .
    
Functional Validation: ADP-Glo™ Kinase Assay

Binding does not guarantee inhibition. The ADP-Glo assay couples ATP hydrolysis to luciferase output, confirming that N-[2-(4-morpholinyl)phenyl]nicotinamide inhibits the catalytic transfer of phosphate.

Protocol B: IC50 Determination
  • ATP Concentration: Must be set to

    
     of the specific kinase (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors (Type I).
    

Workflow Diagram (DOT):

ADPGlo_Workflow Start Compound Dispense (Echo 555) EnzRxn Kinase Reaction (Enzyme + Substrate + ATP) 60 min @ RT Start->EnzRxn Initiate Stop ADP-Glo Reagent (Depletes unused ATP) 40 min @ RT EnzRxn->Stop Terminate Detect Kinase Detection Reagent (Converts ADP -> ATP -> Light) 30 min @ RT Stop->Detect Convert Read Luminescence Read (Integration: 0.5s) Detect->Read Quantify

Caption: Figure 1: ADP-Glo functional assay workflow. The depletion of remaining ATP by the first reagent is critical to reducing background noise.

Orthogonal Profiling: Thermal Shift Assay (DSF)

To prove the compound binds the protein and stabilizes its fold (and isn't just a chaotic aggregator), we use Differential Scanning Fluorimetry (DSF).

  • Hypothesis: The binding of the nicotinamide-morpholine scaffold should increase the melting temperature (

    
    ) of the kinase domain.
    
  • Reagent: SYPRO Orange (binds hydrophobic regions exposed during unfolding).

Steps:

  • Mix Kinase (2 µM) + Compound (20 µM) + SYPRO Orange (5x) in a qPCR plate.

  • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Result: A

    
     indicates significant specific binding.
    
Data Analysis & Interpretation
Curve Fitting

Fit data to the 4-parameter logistic equation:



Troubleshooting the Nicotinamide-Morpholine Scaffold
ObservationPotential CauseRemediation
Hill Slope > 2.0 Compound aggregation or stoichiometric binding.Add 0.01% Triton X-100 to buffer; re-check solubility.
High Background (TR-FRET) Morpholine amine quenching fluorescence (rare) or light scattering.Check compound autofluorescence at 337nm/665nm.
IC50 shift with [ATP] Compound is ATP-competitive (Expected).This confirms the mechanism.[1] If IC50 doesn't shift, it might be allosteric.
Pathway Context & Mechanism

The diagram below illustrates where this inhibitor class typically intervenes in a generic Receptor Tyrosine Kinase (RTK) pathway (e.g., VEGFR/PDGFR).

SignalingPathway Ligand Growth Factor (VEGF/PDGF) RTK_Inactive RTK (Inactive) Monomer Ligand->RTK_Inactive Binds RTK_Active RTK (Active) Dimer + Phos RTK_Inactive->RTK_Active Dimerization Ras Ras-GTP RTK_Active->Ras Activates Inhibitor N-[2-(4-morpholinyl)phenyl]nicotinamide Inhibitor->RTK_Active BLOCKS ATP BINDING Raf Raf/MEK/ERK Ras->Raf Cascade Nucleus Gene Transcription (Proliferation) Raf->Nucleus Signaling

Caption: Figure 2: Mechanism of Action. The inhibitor targets the ATP-binding pocket of the active RTK dimer, preventing downstream phosphorylation of Ras/Raf.

References
  • Dominguez, C., et al. (2007).[2] "Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr."[2] Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008.[2]

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Kinase Assays."

  • Sintim, H. O., et al. (2025). "Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors."[3] Bioorganic Chemistry, 159, 108298.[3]

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

Sources

Application Notes and Protocols for the Characterization and Use of N-[2-(4-morpholinyl)phenyl]nicotinamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of N-[2-(4-morpholinyl)phenyl]nicotinamide, a novel investigational chemical probe. Given its structural similarity to nicotinamide, this guide is framed around the hypothesis that its mechanism of action involves the NAD+ salvage pathway, a critical regulator of cellular metabolism and signaling.[1][2] The protocols and principles outlined herein are designed to rigorously validate this compound as a chemical probe, ensuring its utility in elucidating biological pathways and for potential therapeutic development.

The philosophy underpinning this guide is that every chemical probe must be subjected to a stringent validation process before it can be reliably used to generate meaningful biological insights.[3][4] We will, therefore, not only provide step-by-step protocols but also explain the scientific rationale behind each experimental choice, empowering the user to adapt and troubleshoot as needed.

Introduction to N-[2-(4-morpholinyl)phenyl]nicotinamide and the Nicotinamide-Based Probe Concept

Nicotinamide (niacinamide), a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][5] NAD+ is a central player in cellular redox reactions and as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, metabolism, and cell survival.[1][2] Small molecules that modulate the activity of enzymes in the NAD+ biosynthetic and consumption pathways are powerful tools for both basic research and drug discovery.[2][6]

N-[2-(4-morpholinyl)phenyl]nicotinamide is a synthetic derivative of nicotinamide. Its design incorporates a morpholinylphenyl group, a common moiety in medicinal chemistry that can influence solubility, cell permeability, and target engagement. The central hypothesis for this probe is that it acts as a substrate mimic for an enzyme within the NAD+ salvage pathway, leading to the generation of an unnatural NAD+ analog that subsequently inhibits a downstream NAD+-dependent enzyme. A similar mechanism has been described for other thiophenyl derivatives of nicotinamide.[7]

Before this probe can be used to investigate biological systems, a thorough characterization is essential to define its potency, selectivity, and mechanism of action.[3][4] This guide provides the framework for this critical validation process.

Proposed Mechanism of Action and a Strategy for its Validation

Based on its nicotinamide scaffold, we propose that N-[2-(4-morpholinyl)phenyl]nicotinamide is a pro-drug that is metabolized by the NAD+ salvage pathway enzymes, nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), to form an unnatural NAD+ analog. This analog is then hypothesized to inhibit an NAD+-dependent enzyme, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides.[7]

The following diagram illustrates this proposed metabolic activation and subsequent target inhibition pathway:

Proposed_Mechanism_of_Action Probe N-[2-(4-morpholinyl)phenyl] nicotinamide Probe_MN Probe-Mononucleotide Probe->Probe_MN NAMPT Probe_AD Probe-Adenine Dinucleotide (Unnatural NAD+) Probe_MN->Probe_AD NMNAT IMPDH_inactive Inactive IMPDH Probe_AD->IMPDH_inactive Inhibition IMPDH_active Active IMPDH IMPDH_active->IMPDH_inactive Cellular_Effects Decreased GTP Pools, Cell Cycle Arrest, Apoptosis IMPDH_inactive->Cellular_Effects Leads to

Caption: Proposed metabolic activation of N-[2-(4-morpholinyl)phenyl]nicotinamide.

To validate this hypothesis, a multi-pronged approach is necessary, combining biochemical assays, cell-based experiments, and target engagement studies.

Essential Characterization of a Novel Chemical Probe

A credible chemical probe must meet several criteria, including demonstrated potency, selectivity, and on-target activity in a cellular context.[3] The following sections outline the key experiments to characterize N-[2-(4-morpholinyl)phenyl]nicotinamide.

In Vitro Potency and Cellular Activity

The first step is to determine the concentration at which the probe elicits a biological effect in a relevant cell line. A cancer cell line known to be sensitive to IMPDH inhibitors, such as a neuroblastoma or peripheral nerve sheath tumor line, would be an appropriate starting point.[7]

Table 1: Hypothetical Potency Data for N-[2-(4-morpholinyl)phenyl]nicotinamide

Cell LineAssay TypeReadoutIC50 (µM)
S462 (MPNST)Cell ProliferationCellTiter-Glo®0.5
SK-N-AS (Neuroblastoma)Cell ProliferationCellTiter-Glo®0.8
HEK293T (Embryonic Kidney)Cell ProliferationCellTiter-Glo®> 50

The data in Table 1 would suggest that the probe has potent anti-proliferative effects in specific cancer cell lines while being less active in a non-cancerous cell line, indicating a potential therapeutic window.

Target Engagement in a Cellular Environment

Demonstrating that the probe directly interacts with its intended target within the complex environment of a living cell is a critical validation step.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to a higher melting temperature.

Table 2: Hypothetical CETSA Data for N-[2-(4-morpholinyl)phenyl]nicotinamide

Target ProteinTreatmentTemperature (°C)% Protein Remaining
IMPDHVehicle5050
IMPDHProbe (10 µM)5085
IMPDHVehicle5520
IMPDHProbe (10 µM)5560
GAPDH (Control)Vehicle5095
GAPDH (Control)Probe (10 µM)5094

The hypothetical data in Table 2 would indicate that the probe specifically stabilizes IMPDH in cells, providing strong evidence of direct target engagement.

The Importance of Controls

The use of appropriate controls is paramount in chemical probe experiments to ensure that the observed phenotype is a direct result of modulating the intended target.[4]

  • Negative Control: A structurally similar but biologically inactive analog of the probe. This control helps to rule out off-target effects or effects due to the chemical scaffold itself.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key experiments described above.

Protocol 1: Cell Proliferation Assay to Determine IC50

This protocol uses a luminescence-based assay to measure cell viability.

Materials:

  • Cell line of interest (e.g., S462)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-[2-(4-morpholinyl)phenyl]nicotinamide (stock solution in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Prepare a serial dilution of the probe in complete growth medium. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions. Include a vehicle control (DMSO).

  • Remove the medium from the cells and add 100 µL of the diluted probe or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the data as a percentage of the vehicle control versus the log of the probe concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing target engagement in intact cells.

Materials:

  • Cell line of interest

  • Complete growth medium

  • N-[2-(4-morpholinyl)phenyl]nicotinamide (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the probe at the desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein (and a control protein like GAPDH) in the supernatant by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein versus temperature for both the vehicle and probe-treated samples. A shift in the melting curve for the probe-treated sample indicates target engagement.

The following diagram outlines the CETSA workflow:

CETSA_Workflow Start Cells in Culture Treat Treat with Probe or Vehicle Start->Treat Harvest Harvest and Resuspend Cells Treat->Harvest Heat Heat at Different Temperatures Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Supernatant Collect Soluble Protein Fraction Centrifuge->Supernatant Analyze Analyze by Western Blot Supernatant->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Concluding Remarks and Future Directions

The successful characterization of N-[2-(4-morpholinyl)phenyl]nicotinamide as a potent and selective chemical probe for its intended target will open up numerous avenues for further research. It can be used to dissect the role of the target in various cellular processes, to identify novel biomarkers, and as a starting point for the development of new therapeutic agents.

References

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Retrieved from [Link]

  • Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 8964–8981. [Link]

  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Retrieved from [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]

  • Google Patents. (n.d.). US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use...
  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1315. [Link]

  • Migaud, M. E., & Brenner, C. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 22(4), 1629. [Link]

  • Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • Dominguez, C., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6543. [Link]

  • Oki, H., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4987. [Link]

  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1315. [Link]

  • Hu, Y., et al. (2018). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Current Medicinal Chemistry, 25(42), 5933-5953. [Link]

  • Wang, Y., et al. (2022). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Molecules, 27(19), 6543. [Link]

  • Tan, K. L., et al. (2014). Sequence-motif Detection of NAD(P)-binding Proteins: Discovery of a Unique Antibacterial Drug Target. Scientific Reports, 4, 6444. [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Clinical Evidence for Targeting NAD Therapeutically. Journal of Clinical Medicine, 9(9), 3017. [Link]

  • Migaud, M. E., & Brenner, C. (2021). Defining NAD(P)(H) Catabolism. Metabolites, 11(2), 111. [Link]

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Application Note & Protocols: Target Validation for Novel Nicotinamide Analogs Using N-[2-(4-morpholinyl)phenyl]nicotinamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of small molecule drug discovery, the identification of a biologically active compound is merely the initial step. A significant portion of drug candidates fail in clinical trials due to a lack of efficacy, often stemming from an incomplete understanding of the drug's true molecular target and mechanism of action.[1] Rigorous preclinical target validation is therefore not just a perfunctory step but a critical investment to de-risk a drug discovery program, ensuring that a compound's therapeutic effects are mediated through its intended target.[2][3]

This guide provides a comprehensive framework for the target validation of novel chemical entities, using the hypothetical nicotinamide derivative, N-[2-(4-morpholinyl)phenyl]nicotinamide , as an illustrative example. Nicotinamide (the amide form of vitamin B3) is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular metabolism, DNA repair, and signaling.[4][5][6] Small molecules that modulate NAD+ biosynthetic or consuming enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), sirtuins, and poly(ADP-ribose) polymerases (PARPs), are of significant therapeutic interest.[6][7][8]

Given its core nicotinamide scaffold, we hypothesize that N-[2-(4-morpholinyl)phenyl]nicotinamide may engage with a target within the broader NAD+ metabolic pathway. This document will detail the experimental strategies and protocols necessary to first confirm direct physical binding of the compound to its intracellular target and then to verify the functional consequences of this engagement.

Hypothesized Mechanism of Action: Modulating NAD+ Metabolism

Nicotinamide and its derivatives are central to the NAD+ salvage pathway, the primary route for NAD+ regeneration in mammalian cells.[9] Enzymes within this pathway are crucial for maintaining genomic integrity and regulating cellular energy.[6][7] A small molecule like N-[2-(4-morpholinyl)phenyl]nicotinamide could potentially inhibit key enzymes in this network, leading to downstream cellular effects. For the purpose of this guide, we will proceed with the hypothesis that our compound is an inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway.[8][10]

cluster_0 NAD+ Salvage Pathway cluster_1 Downstream NAD+-Dependent Processes Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT NAD NAD+ PARPs PARPs (DNA Repair) NAD->PARPs Sirtuins Sirtuins (Deacetylation) NAD->Sirtuins Cell_Metabolism Redox Reactions (Metabolism) NAD->Cell_Metabolism NAMPT->NMN Catalyzes NMNAT->NAD Compound N-[2-(4-morpholinyl)phenyl]nicotinamide Compound->NAMPT Inhibits

Caption: Hypothesized inhibition of NAMPT by N-[2-(4-morpholinyl)phenyl]nicotinamide.

Part 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

The first crucial step in target validation is to demonstrate that the compound physically binds to its intended target within the complex environment of an intact cell.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in a native cellular context.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation.[14][15]

CETSA® Experimental Workflow

cluster_workflow CETSA® Workflow A 1. Cell Treatment Treat cells with Vehicle (DMSO) or Compound B 2. Heat Challenge Aliquot cells and heat across a temperature gradient A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separate Fractions Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Protein Analysis Analyze soluble fraction by Western Blot for target protein D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[12]

Detailed Protocol: CETSA® Melt Curve for NAMPT

This protocol is designed to determine the melting temperature (Tm) of the target protein (NAMPT) in the presence and absence of N-[2-(4-morpholinyl)phenyl]nicotinamide.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., one with known dependency on the NAD+ salvage pathway) to 80-90% confluency.

  • Harvest cells and resuspend in fresh culture medium to a density of 2 x 10⁶ cells/mL.

  • Prepare two populations of cells:

    • Vehicle Control: Treat with DMSO (or the compound's solvent) at a final concentration of 0.1%.

    • Compound Treated: Treat with N-[2-(4-morpholinyl)phenyl]nicotinamide at a concentration known to elicit a biological effect (e.g., 10x the IC50 from a cell viability assay).

  • Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.[12]

2. Heat Challenge:

  • Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.

  • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cool-down at room temperature.[14]

3. Cell Lysis:

  • Lyse the cells by performing three rapid freeze-thaw cycles, alternating between liquid nitrogen and a 37°C water bath.[14] This method effectively disrupts cell membranes without the use of detergents that could interfere with protein interactions.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[14] This step pellets the heat-denatured, aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

5. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[16]

  • Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[16]

  • Incubate the membrane with a validated primary antibody against the target protein (e.g., anti-NAMPT) overnight at 4°C.[16]

  • Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

Data Analysis and Expected Results

The band intensity for the target protein at each temperature is normalized to the intensity at the lowest temperature (no heat-induced denaturation). Plotting these normalized values against temperature generates a "melt curve." A successful experiment will show a rightward shift in the melt curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein.

Temperature (°C)Vehicle (Normalized Intensity)Compound (Normalized Intensity)
401.001.00
430.981.00
460.950.99
490.850.97
520.650.92
550.400.81
580.210.60
610.100.35
640.050.15
670.010.05
700.000.01

Table 1: Representative CETSA® Melt Curve Data. The data illustrates the expected thermal stabilization of the target protein upon compound binding, resulting in a higher proportion of soluble protein at elevated temperatures.

Part 2: Verifying Functional Consequences with In-Cell Western (ICW) Assay

Confirming target engagement is necessary but not sufficient for validation. The next step is to demonstrate that this binding event leads to a functional change in a relevant cellular pathway.[2] The In-Cell Western (ICW), or cell-based ELISA, is a quantitative, high-throughput immunocytochemical technique that measures protein levels and post-translational modifications directly in fixed cells in a microplate format.[17][18][19]

If N-[2-(4-morpholinyl)phenyl]nicotinamide inhibits NAMPT, we would expect a depletion of the cellular NAD+ pool. This can impact the activity of NAD+-dependent enzymes. For instance, a decrease in the activity of certain sirtuins could lead to an increase in the acetylation of their substrates, such as p53. An ICW can be used to quantify this change in protein acetylation.

In-Cell Western (ICW) Experimental Workflow

cluster_workflow In-Cell Western (ICW) Workflow A 1. Seed & Treat Seed cells in a 96-well plate. Treat with compound. B 2. Fix & Permeabilize Fix cells with methanol or PFA. Permeabilize to allow antibody entry. A->B C 3. Block Block non-specific binding sites. B->C D 4. Antibody Incubation Incubate with primary antibodies (e.g., anti-acetyl-p53 and a normalization antibody). C->D E 5. Secondary Antibody & Scan Incubate with fluorescently labeled secondary antibodies and scan plate on an imaging system. D->E

Caption: Workflow for a quantitative In-Cell Western (ICW) assay.[18]

Detailed Protocol: ICW for Acetylated-p53

This protocol describes a duplexed ICW to measure the levels of acetylated-p53, normalized to total cell number.

1. Cell Seeding and Treatment:

  • Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.[20]

  • Treat cells with a dose-response of N-[2-(4-morpholinyl)phenyl]nicotinamide (e.g., 0.1 nM to 10 µM) for a duration determined by preliminary time-course experiments (e.g., 24 hours). Include vehicle-only wells as a negative control.

2. Cell Fixation and Permeabilization:

  • Carefully remove the media from the wells.

  • Add 150 µL of chilled 100% methanol to each well and incubate for 20 minutes at -20°C to fix the cells.[18][20]

  • Remove the methanol and wash the wells twice with 1X PBS.

  • Permeabilize the cells by adding 150 µL of PBS with 0.1% Triton X-100 to each well and incubate for 30 minutes at room temperature with gentle shaking.[20]

3. Blocking:

  • Remove the permeabilization buffer and add 150 µL of a blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer or 5% BSA in PBS) to each well.

  • Incubate for 1.5 hours at room temperature with gentle shaking to minimize non-specific antibody binding.[17][19]

4. Primary Antibody Incubation:

  • Prepare a primary antibody cocktail in blocking buffer containing:

    • Rabbit anti-acetyl-p53 (at an optimized dilution).

    • Mouse anti-α-tubulin or another normalization antibody (at an optimized dilution). The normalization antibody is critical for correcting for variations in cell number per well.

  • Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well.

  • Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.[17]

5. Secondary Antibody Incubation and Detection:

  • Wash the wells four times for 5 minutes each with 1X PBS + 0.1% Tween-20.[17]

  • Prepare a secondary antibody cocktail in blocking buffer containing:

    • IRDye® 800CW Goat anti-Rabbit IgG (at 1:1000 dilution).

    • IRDye® 680RD Goat anti-Mouse IgG (at 1:1000 dilution).

  • Protect the plate from light from this point forward. Add 50 µL of the secondary antibody cocktail to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.[17]

  • Wash the wells four times for 5 minutes each with 1X PBS + 0.1% Tween-20.

  • After the final wash, remove all residual liquid.

  • Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).[17]

Data Analysis and Expected Results

The imaging system will provide integrated fluorescence intensity values for each channel (e.g., 700 nm for normalization, 800 nm for the target). The signal for the target protein (acetylated-p53) is normalized to the signal for the housekeeping protein (α-tubulin).

Normalized Signal = (Intensity of Target at 800 nm) / (Intensity of Normalization Protein at 700 nm)

A dose-dependent increase in the normalized acetylated-p53 signal would provide strong evidence that the compound is engaging its target (NAMPT), leading to the predicted downstream functional consequence.

Compound Conc. (µM)Normalized Acetyl-p53 Signal (Fold Change vs. Vehicle)
0 (Vehicle)1.0
0.011.2
0.12.5
1.04.8
10.05.1

Table 2: Representative ICW Dose-Response Data. The data shows a dose-dependent increase in the downstream biomarker (acetylated-p53), consistent with inhibition of an upstream target in the NAD+ pathway.

Conclusion: A Self-Validating Approach

The combination of direct target engagement confirmation via CETSA® and functional downstream pathway analysis via ICW creates a robust, self-validating system for preclinical target validation.[2][11] A positive result in the CETSA® experiment demonstrates a direct physical interaction between N-[2-(4-morpholinyl)phenyl]nicotinamide and its target protein in the cellular milieu. The ICW results then provide the crucial link between this binding event and a measurable, dose-dependent change in cell biology. Together, these methods provide high confidence that the compound's observed phenotypic effects are indeed mediated through the hypothesized target, a cornerstone for advancing a molecule in the drug discovery pipeline.[1]

References

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc.
  • Target Identification and Validation (Small Molecules). University College London.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Molecular Target Validation in preclinical drug discovery. (2014).
  • In-cell Westerns: Your Essential Guide. (2024). Bitesize Bio.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). PMC - NIH.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015).
  • Western Blotting Protocol. Cell Signaling Technology.
  • A Pipeline for Drug Target Identification and Valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PMC - NIH.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023). Springer Protocols.
  • Post-Identification Target Validation: Critical Steps in Small-Molecule. (2026). AntBio.
  • What is the mechanism of Nicotinamide? (2024).
  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (2025). PMC.
  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. (2017). PMC - NIH.
  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. (2021).
  • Nampt: a new therapeutic target for modulating NAD+ levels in metabolic, cardiovascular, and neurodegener
  • Regulation of and challenges in targeting NAD+ metabolism. (2022). PMC - NIH.
  • NAD as a Genotype-Specific Drug Target. (2013). PMC - PubMed Central.

Sources

"preparation of N-[2-(4-morpholinyl)phenyl]nicotinamide stock solution"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of N-[2-(4-morpholinyl)phenyl]nicotinamide Stock Solution

Introduction

This guide details the standardized protocol for preparing a high-quality stock solution of N-[2-(4-morpholinyl)phenyl]nicotinamide , a synthetic small molecule often utilized in kinase inhibition studies and pharmacological research.[1][2] As a nicotinamide derivative featuring a morpholine moiety, this compound exhibits specific solubility characteristics that require precise handling to ensure experimental reproducibility.[3]

The integrity of biological assays—whether enzymatic (IC50 determination) or cell-based (viability, signaling)—hinges on the accuracy of the initial stock preparation.[1][2] This protocol addresses the critical parameters of solvent selection, solubility limits, storage stability, and serial dilution strategies to prevent precipitation and compound degradation.[1][3]

Physicochemical Properties & Solubility Profile

Before preparation, verify the compound's identity and properties. The morpholine group enhances lipophilicity, making organic solvents essential for high-concentration stocks.[1][2]

Table 1: Compound Specifications

PropertyDetail
Chemical Name N-[2-(4-morpholinyl)phenyl]nicotinamide
Molecular Formula C₁₆H₁₇N₃O₂
Molecular Weight (MW) 283.33 g/mol
Physical State Solid powder (typically off-white to pale yellow)
Primary Solvent Dimethyl Sulfoxide (DMSO)
Secondary Solvent Ethanol (lower solubility than DMSO)
Aqueous Solubility Poor (requires organic co-solvent)

Solubility & Stability Insights:

  • DMSO (Dimethyl Sulfoxide): The preferred solvent. It can typically dissolve this class of compounds up to 50–100 mM . DMSO is hygroscopic; use anhydrous, high-grade DMSO (≥99.9%) to prevent water uptake, which can cause compound precipitation or hydrolysis over time.[1][2][3]

  • Water/PBS: The compound is hydrophobic . Direct dissolution in aqueous buffers is not recommended and will likely result in a suspension rather than a solution.

Protocol: Stock Solution Preparation (10 mM Standard)

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is ideal for downstream dilutions to micromolar (


M) or nanomolar (nM) working ranges while keeping the final DMSO concentration in assays below toxic thresholds (<0.1–1%).[2][3]
Reagents & Equipment
  • Compound: N-[2-(4-morpholinyl)phenyl]nicotinamide (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Cell Culture Grade)

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath, amber glass vials or polypropylene microcentrifuge tubes.

Step-by-Step Procedure

1. Molar Calculation: Use the formula:


[1][2][3]
  • Target: 10 mM solution in 1 mL.

  • Calculation:

    
    [1][2]
    

2. Weighing:

  • Weigh approximately 2.83 mg of the powder into a tared, sterile microcentrifuge tube.

  • Note: If you weigh a different amount (e.g., 3.5 mg), recalculate the required DMSO volume to maintain 10 mM:

    
    
    Example: For 3.5 mg: 
    
    
    
    .[2]

3. Dissolution:

  • Add the calculated volume of anhydrous DMSO to the tube.[1]

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Check for particulates. If undissolved particles remain, sonicate in a water bath for 2–5 minutes at room temperature.[3] Avoid heating above 37°C to prevent thermal degradation.

4. Aliquoting & Storage:

  • Divide the stock solution into small aliquots (e.g., 20–50

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Use amber tubes or wrap tubes in foil to protect from light.

  • Store at -20°C (short-term, <1 month) or -80°C (long-term, >6 months).

Visualization: Workflow & Dilution Logic

The following diagrams illustrate the preparation workflow and the serial dilution strategy for assay use.

Figure 1: Stock Preparation Workflow

StockPrep Weigh 1. Weigh Compound (e.g., 2.83 mg) Calc 2. Calculate DMSO Vol. (Vol = Mass / (MW * Conc)) Weigh->Calc AddSolvent 3. Add DMSO (Anhydrous) Calc->AddSolvent Mix 4. Vortex & Sonicate (Until Clear) AddSolvent->Mix QC 5. Visual QC (No Particulates) Mix->QC Aliquot 6. Aliquot & Store (-80°C, Dark) QC->Aliquot

Caption: Step-by-step workflow for preparing a 10 mM stock solution of N-[2-(4-morpholinyl)phenyl]nicotinamide.

Figure 2: Serial Dilution Scheme (for IC50 Assays)

SerialDilution cluster_DMSO Step A: Serial Dilution in DMSO (100x Concentrates) cluster_Assay Step B: Dilution into Assay Buffer (1x Final) Stock Stock Solution (10 mM in 100% DMSO) Dil1 1 mM (100% DMSO) Stock->Dil1 1:10 Dilution Dil2 100 µM (100% DMSO) Dil1->Dil2 1:10 Dilution Well1 10 µM Final (1% DMSO) Dil1->Well1 1:100 into Buffer Dil3 10 µM (100% DMSO) Dil2->Dil3 1:10 Dilution Well2 1 µM Final (1% DMSO) Dil2->Well2 1:100 into Buffer Well3 0.1 µM Final (1% DMSO) Dil3->Well3 1:100 into Buffer

Caption: Recommended "Intermediate Dilution" method to maintain constant DMSO concentration (e.g., 1%) across all assay points.

Critical Considerations & Troubleshooting

1. The "DMSO Spike" Effect:

  • Issue: Adding high-concentration DMSO stock directly to aqueous media can cause rapid precipitation of the hydrophobic compound.[1][2]

  • Solution: Use the Intermediate Dilution Method (shown in Figure 2). Prepare a series of concentrated stocks in 100% DMSO first (e.g., 1000x or 100x the final assay concentration), then dilute these into the assay buffer.[1][3] This ensures the compound is already dispersed before hitting the high-water environment.[1][2]

2. Freeze-Thaw Stability:

  • Repeated freeze-thaw cycles introduce moisture (condensation) into the DMSO, which can degrade the nicotinamide bond or cause precipitation.[1][2]

  • Rule: Limit to a maximum of 3 freeze-thaw cycles . Discard aliquots that show color changes (darkening) or visible precipitation.

3. Safety (MSDS Summary):

  • Hazard: Treat as a potential irritant and toxic substance. Nicotinamide derivatives can be bioactive.[4][5][6][7][8][9]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle powder in a fume hood to avoid inhalation.

  • DMSO: DMSO penetrates skin rapidly and can carry dissolved compounds into the body. Change gloves immediately if splashed.

References

  • Cold Spring Harbor Protocols. General Guide to Stock Solutions and Buffers. Available at: [Link] (Accessed Oct 2023).[2][3]

  • PubChem. Compound Summary: Nicotinamide Derivatives.[4][7] National Library of Medicine. Available at: [Link] (Accessed Oct 2023).[2]

Sources

Application Notes and Protocols for High-Throughput Screening of N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Metabolic and Epigenetic Modulation

The intersection of cellular metabolism and epigenetics has emerged as a fertile ground for novel therapeutic interventions, particularly in oncology and metabolic diseases.[1] A pivotal enzyme at this nexus is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[2] Overexpression of NNMT is a hallmark of numerous aggressive cancers, including those of the lung, liver, and colon, where it promotes tumorigenesis by altering cellular methylation potential and depleting NAD+ pools.[1][3] This has positioned NNMT as a high-value target for therapeutic inhibition.

We introduce N-[2-(4-morpholinyl)phenyl]nicotinamide , a novel investigational small molecule designed for potent and selective NNMT inhibition. This molecule couples the core nicotinamide structure, essential for recognition by the NNMT active site, with a 2-(4-morpholinyl)phenyl moiety. The inclusion of the morpholine ring, a well-established "privileged structure" in medicinal chemistry, is intended to enhance solubility, cell permeability, and pharmacokinetic properties, thereby improving the molecule's drug-like characteristics.[4] This document provides a comprehensive guide to the application of N-[2-(4-morpholinyl)phenyl]nicotinamide in a high-throughput screening (HTS) context, detailing a robust assay protocol for its characterization and the identification of other novel NNMT inhibitors.

Hypothesized Mechanism of Action: Reversing the Metabolic Sink

NNMT functions as a metabolic sink, consuming SAM and nicotinamide to produce 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][5] This enzymatic activity has profound downstream consequences. The depletion of the universal methyl donor, SAM, and the accumulation of the feedback inhibitor, SAH, collectively decrease the cellular methylation potential, leading to global hypomethylation of histones and other proteins, which in turn alters gene expression to favor tumor growth.[1] Furthermore, the consumption of nicotinamide diverts it from the NAD+ salvage pathway, reducing levels of this critical coenzyme and impairing energy metabolism.[6][7]

N-[2-(4-morpholinyl)phenyl]nicotinamide is hypothesized to act as a competitive inhibitor of NNMT, occupying the nicotinamide binding pocket within the enzyme's active site. By blocking the binding of the natural substrate, it prevents the methylation reaction, thereby preserving intracellular SAM and nicotinamide levels. This action is expected to restore normal cellular methylation patterns and bolster NAD+ pools, counteracting the pro-tumorigenic environment fostered by NNMT overexpression.

NNMT_Pathway cluster_0 Cellular Metabolism cluster_1 Downstream Effects of NNMT Overexpression SAM SAM (S-adenosyl methionine) NNMT NNMT (Nicotinamide N-Methyltransferase) SAM->NNMT Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Substrate NAD_depletion NAD+ Depletion NAM->NAD_depletion Substrate Diversion SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH Product MNA 1-MNA (1-methylnicotinamide) NNMT->MNA Product Methylation Global Hypomethylation (Histones, DNA) SAH->Methylation Feedback Inhibition Tumorigenesis Tumorigenesis (Proliferation, Invasion) Methylation->Tumorigenesis NAD_depletion->Tumorigenesis Inhibitor N-[2-(4-morpholinyl)phenyl]nicotinamide Inhibitor->NNMT Inhibition

Caption: Hypothesized mechanism of NNMT inhibition.

Application: High-Throughput Screening Protocol for NNMT Inhibitors

This section details a robust, fluorescence-based assay designed for the high-throughput screening and characterization of NNMT inhibitors.

Assay Principle

The assay quantifies NNMT activity by detecting the production of SAH, a universal product of SAM-dependent methyltransferases. The protocol employs a coupled-enzyme approach. First, NNMT catalyzes the methylation of nicotinamide using SAM, producing SAH. Subsequently, SAH is hydrolyzed by SAH hydrolase to generate homocysteine. The free thiol group of homocysteine then reacts with a proprietary thiol-detecting probe to yield a highly fluorescent product.[8][9] The fluorescence intensity is directly proportional to the amount of SAH produced and thus to NNMT activity. Inhibitors of NNMT will decrease the rate of SAH formation, resulting in a reduced fluorescent signal.[10]

Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human NNMT EnzymeBPS Bioscience50060-80°C
S-adenosyl-L-methionine (SAM)Sigma-AldrichA7007-80°C
Nicotinamide (NAM)Sigma-AldrichN0636Room Temperature
SAH HydrolaseIn-house prep.N/A-80°C
Thiol Detecting ProbeTribioscienceTBS2097-20°C (light-sens.)
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
Tris-HClSigma-AldrichT5941Room Temperature
Dimethyl Sulfoxide (DMSO), HTS GradeSigma-AldrichD2650Room Temperature
N-[2-(4-morpholinyl)phenyl]nicotinamideCustom SynthesisN/A-20°C
384-well black, flat-bottom platesCorning3712Room Temperature

Table 1: Required Materials and Reagents.

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

1. Reagent Preparation:

  • NNMT Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM DTT. Prepare fresh on the day of the experiment. The slightly alkaline pH is optimal for NNMT activity. DTT is included to maintain a reducing environment, which is critical for enzyme stability.

  • Enzyme Solution: Dilute recombinant human NNMT to a final concentration of 15 ng/µL in NNMT Assay Buffer. Keep on ice.

  • Substrate/Cofactor Master Mix: Prepare a 2X working solution in NNMT Assay Buffer containing 10 µM SAM and 10 mM nicotinamide. The concentration of SAM is near its Km, while nicotinamide is used at a saturating concentration to ensure the reaction rate is primarily dependent on enzyme activity and inhibition.[2][11]

  • Compound Plating: Serially dilute test compounds (including N-[2-(4-morpholinyl)phenyl]nicotinamide as a positive control inhibitor) in 100% DMSO. Then, using an acoustic liquid handler, dispense 20 nL of each compound solution into the appropriate wells of a 384-well assay plate. This results in a 1:1000 dilution in the final assay volume, minimizing DMSO-induced artifacts.

2. Assay Procedure:

  • Compound Dispensing: Add 20 nL of serially diluted compounds in DMSO to the assay plate wells. For controls, add 20 nL of DMSO.

    • Negative Control (0% inhibition): DMSO only.

    • Positive Control (100% inhibition): A known, potent NNMT inhibitor or a high concentration of the test compound.

  • Enzyme Addition: Add 10 µL of the diluted NNMT enzyme solution (final concentration ~7.5 ng/µL) to all wells except the "no enzyme" blank controls. Add 10 µL of NNMT Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before initiating the reaction.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/Cofactor Master Mix to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C. Protect the plate from light.

  • Detection:

    • Prepare the Detection Mix containing SAH hydrolase and the thiol-detecting probe according to the manufacturer's instructions.

    • Add 10 µL of the Detection Mix to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader with excitation at ~390-400 nm and emission at ~460-480 nm.[8][12]

Data Analysis and Quality Control
  • Data Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.

Data Presentation

The following table provides a template for summarizing the HTS results for N-[2-(4-morpholinyl)phenyl]nicotinamide and other potential hits.

Compound IDMax Inhibition (%)IC50 (µM)Hill SlopeZ'-factor
N-[2-(4-morpholinyl)phenyl]nicotinamide98.70.1501.10.82
Hit Compound 195.21.20.90.82
Hit Compound 288.95.81.30.82
Negative Control0N/AN/A0.82

Table 2: Sample HTS Data Summary.

Workflow Visualization

The following diagram illustrates the key steps in the high-throughput screening workflow.

HTS_Workflow start Start compound_plate 1. Compound Plating (384-well plate, 20 nL/well) start->compound_plate enzyme_add 2. Add NNMT Enzyme (10 µL) compound_plate->enzyme_add pre_incubate 3. Pre-incubation (15 min at RT) enzyme_add->pre_incubate reaction_start 4. Initiate Reaction (Add 10 µL Substrate/Cofactor Mix) pre_incubate->reaction_start reaction_incubate 5. Enzymatic Reaction (60 min at 37°C) reaction_start->reaction_incubate detection_add 6. Add Detection Reagent (10 µL) reaction_incubate->detection_add detection_incubate 7. Detection Incubation (15 min at RT) detection_add->detection_incubate read_plate 8. Read Fluorescence (Ex: 400 nm, Em: 465 nm) detection_incubate->read_plate data_analysis 9. Data Analysis (% Inhibition, IC50, Z') read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for NNMT inhibitors.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC. [Link]

  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. [Link]

  • What are NNMT inhibitors and how do they work? Patsnap Synapse. [Link]

  • Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed. [Link]

  • NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. PMC. [Link]

  • NNMT Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Kinetic Mechanism of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]

  • Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. PMC. [Link]

  • Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. MDPI. [Link]

Sources

Application Notes & Protocols for N-[2-(4-morpholinyl)phenyl]nicotinamide (Eganelisib/IPI-549) in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Immuno-Oncology with Eganelisib (IPI-549)

N-[2-(4-morpholinyl)phenyl]nicotinamide, more commonly known in the scientific literature as Eganelisib or by its investigational name IPI-549, represents a pioneering approach in the field of immuno-oncology.[1][2] It is a first-in-class, orally administered, small molecule that potently and selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[3][4][5] Unlike pan-PI3K inhibitors that target multiple isoforms and are often associated with broad toxicity, or inhibitors of other PI3K isoforms like alpha and beta which are central to tumor cell-intrinsic signaling, Eganelisib's therapeutic hypothesis is centered on remodeling the tumor microenvironment (TME).[4][6][7][8]

The PI3K-γ isoform is predominantly expressed in hematopoietic cells and plays a critical role in regulating immune responses.[4][6] Its inhibition is a promising strategy aimed at reprogramming the TME by modulating the function of myeloid cells.[4] Specifically, Eganelisib targets the immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are known to foster tumor growth, promote angiogenesis, and suppress the anti-tumor activity of cytotoxic T-cells.[5][9][10] By inhibiting PI3K-γ, Eganelisib has been shown in preclinical models to repolarize TAMs from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype, thereby unleashing a potent anti-tumor immune response.[4][5]

This guide provides an in-depth overview of the mechanism of action of Eganelisib and detailed protocols for its application in both in vitro and in vivo cancer research settings.

Mechanism of Action: Reprogramming the Immunosuppressive Tumor Microenvironment

Eganelisib's primary mechanism of action is the selective inhibition of the PI3K-γ enzyme, which disrupts the PI3K/AKT/mTOR signaling pathway within myeloid cells.[2][4] This targeted inhibition leads to a cascade of events within the TME:

  • Macrophage Reprogramming: In the TME, cancer cells secrete factors that polarize macrophages towards an M2-like phenotype. These M2 TAMs contribute to an immunosuppressive environment that prevents T-cell activation and promotes tumor progression.[9] Eganelisib blocks PI3K-γ signaling in these macrophages, causing them to reprogram towards an activated, pro-inflammatory M1-like state.[5] This is marked by elevated expression of MHC I and MHC II, enhancing antigen presentation and relieving T-cell suppression.[9]

  • Inhibition of Myeloid Cell Recruitment: PI3K-γ is crucial for the migration and recruitment of immunosuppressive myeloid cells to the tumor site.[6][10] Eganelisib's inhibition of this pathway reduces the infiltration of new MDSCs and TAMs into the tumor, further alleviating the immunosuppressive state.[10]

  • Enhanced T-Cell Activity: The shift in the myeloid cell population from immunosuppressive to immune-activating creates a more favorable environment for cytotoxic T-lymphocytes (CTLs). The reprogrammed M1-like macrophages actively recruit and activate CD8+ T-cells, which are the primary effectors of anti-tumor immunity.[11][12]

  • Synergy with Checkpoint Inhibitors: A key application of Eganelisib is in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies.[3][12] Many tumors develop resistance to ICIs due to the presence of an immunosuppressive TME.[9] By reprogramming the TME, Eganelisib can overcome this resistance and enhance the efficacy of ICIs, leading to more durable anti-tumor responses.[3][5]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Eganelisib in the tumor microenvironment.

Eganelisib_MoA cluster_TME Tumor Microenvironment (TME) cluster_Signaling Intracellular Signaling (in TAM) TumorCell Tumor Cell TAM_M2 Immunosuppressive Macrophage (M2-TAM) TumorCell->TAM_M2 Recruitment & Polarization Signals TCell_Inactive Inactive CD8+ T-Cell TAM_M2->TCell_Inactive Suppression TAM_M1 Anti-Tumor Macrophage (M1-TAM) TAM_M2->TAM_M1 Reprogramming TCell_Active Active CD8+ T-Cell TAM_M1->TCell_Active Activation & Recruitment TCell_Active->TumorCell Tumor Cell Killing PI3Kgamma PI3K-γ AKT AKT PI3Kgamma->AKT Activates ImmunosuppressiveSignals Immunosuppressive Gene Program AKT->ImmunosuppressiveSignals Activates Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma Inhibits

Caption: Proposed mechanism of action for Eganelisib (IPI-549).

Applications in Preclinical and Clinical Cancer Research

Eganelisib has been extensively studied in a variety of cancer models and is currently under investigation in numerous clinical trials.[1][13]

Summary of Preclinical Findings
  • Monotherapy Activity: In syngeneic mouse tumor models, Eganelisib monotherapy has demonstrated significant tumor growth inhibition. This anti-tumor activity is associated with a reduction in tumor-associated myeloid cells and an increase in CD8+ T-cell infiltration.[10][12]

  • Combination Therapy: Preclinical data strongly support the combination of Eganelisib with checkpoint inhibitors. In models resistant to anti-PD-1/PD-L1 or anti-CTLA-4 therapy, the addition of Eganelisib restored sensitivity and led to superior anti-tumor efficacy, including complete responses and the establishment of immune memory.[3][12]

Clinical Trial Landscape

Eganelisib is being evaluated across a wide spectrum of malignancies, both as a single agent and in combination regimens.[1] The MARIO (MAcrophage Reprogramming in Immuno-Oncology) program encompasses several key clinical studies.[3][14][15]

Trial Identifier Phase Cancer Type(s) Treatment Regimen Key Objectives Status (as of late 2025)
MARIO-1 (NCT02637531) Phase 1/1bAdvanced Solid TumorsEganelisib Monotherapy & Eganelisib + NivolumabSafety, Tolerability, Recommended Phase 2 Dose (RP2D), PK/PD[3][14]Completed
MARIO-275 (NCT03980041) Phase 2Advanced Urothelial CarcinomaEganelisib + Nivolumab vs. Nivolumab MonotherapyEfficacy, Safety[1][15]Ongoing
MARIO-3 (NCT03961698) Phase 2Triple-Negative Breast Cancer (TNBC), Renal Cell Carcinoma (RCC)Eganelisib + Atezolizumab + Nab-paclitaxel (TNBC); Eganelisib + Atezolizumab + Bevacizumab (RCC)Complete Response Rate, Safety, ORR[1][15]Ongoing
NCT06533761 Phase 1bRelapsed/Refractory Acute Myeloid Leukemia (AML), Higher-Risk Myelodysplastic Syndromes (HR-MDS)Eganelisib Monotherapy & Eganelisib + CytarabineSafety, Tolerability, Efficacy[1][16]Recruiting

Application Notes and Protocols

The following protocols are designed to guide researchers in evaluating the in vitro and in vivo activity of Eganelisib.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Interpretation Biochem_Assay Biochemical Assay (PI3K-γ IC50) Cellular_Assay Cellular pAKT Assay (Cellular IC50) Biochem_Assay->Cellular_Assay Macrophage_Assay Macrophage Polarization Assay Cellular_Assay->Macrophage_Assay TCell_Assay T-Cell Activation Co-culture Assay Macrophage_Assay->TCell_Assay Syngeneic_Model Syngeneic Tumor Model (e.g., CT26, MC38) TCell_Assay->Syngeneic_Model Informs In Vivo Study Design Tumor_Growth Tumor Growth Inhibition (TGI) Measurement Syngeneic_Model->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Flow Cytometry, IHC) Tumor_Growth->PD_Analysis Immune_Memory Immune Memory Re-challenge Study PD_Analysis->Immune_Memory Data_Analysis Statistical Analysis Mechanism Validation Immune_Memory->Data_Analysis

Caption: General workflow for preclinical evaluation of Eganelisib.

Protocol 1: In Vitro Biochemical PI3K-γ Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Eganelisib against purified PI3K-γ enzyme.

Principle: This assay measures the kinase activity of PI3K-γ by quantifying the amount of ADP produced from ATP during the phosphorylation of the lipid substrate PI(4,5)P2. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.[17][18]

Materials:

  • Recombinant human PI3K-γ enzyme

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Eganelisib (IPI-549)

  • DMSO (for compound dilution)

  • 384-well assay plates (low volume, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of Eganelisib in DMSO. A typical starting concentration is 10 mM. Perform 1:3 serial dilutions to create a 10-point dose-response curve.

  • Assay Setup:

    • Add 0.5 µL of serially diluted Eganelisib or vehicle (DMSO) to the wells of a 384-well plate.[18]

    • Prepare a master mix containing the PI3K-γ enzyme and the PI(4,5)P2 substrate in kinase assay buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.[18]

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 0.5 µL of ATP solution to each well.[18] The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's protocol.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate as recommended by the manufacturer.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to high (vehicle control) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log concentration of Eganelisib and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation: This assay directly measures the compound's ability to inhibit the target enzyme, providing a fundamental measure of its potency.[4] The selectivity of Eganelisib should be confirmed by running parallel assays with other PI3K isoforms (α, β, δ).[4] A high selectivity ratio (IC50 for other isoforms / IC50 for PI3K-γ) is a key characteristic of Eganelisib.[3]

Protocol 2: In Vitro Cellular Phospho-AKT (pAKT) Inhibition Assay

Objective: To determine the cellular potency of Eganelisib by measuring the inhibition of downstream PI3K signaling.

Principle: In relevant immune cells (e.g., macrophages), activation of PI3K-γ leads to the phosphorylation of AKT at Ser473. This assay quantifies the ability of Eganelisib to block this phosphorylation event in a cellular context.[4]

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable myeloid cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Chemoattractant/Stimulant (e.g., C5a, LPS, or CSF-1)

  • Eganelisib (IPI-549)

  • Lysis buffer with protease and phosphatase inhibitors

  • Assay for pAKT (Ser473) and total AKT detection (e.g., ELISA, Western Blot, or In-Cell Western)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with serially diluted Eganelisib for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a chemoattractant (e.g., C5a) for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Immediately wash the cells with cold PBS and add lysis buffer.

  • pAKT Quantification:

    • Quantify the levels of pAKT (Ser473) and total AKT in the cell lysates using your chosen method (e.g., a sandwich ELISA kit).

  • Data Analysis:

    • Calculate the ratio of pAKT to total AKT for each condition.

    • Normalize the data to stimulated (vehicle control) and unstimulated controls.

    • Plot the percent inhibition of pAKT signal versus the log concentration of Eganelisib to determine the cellular IC50.

Causality and Validation: This assay confirms that the compound can penetrate the cell membrane and engage its target to inhibit downstream signaling. It provides a more physiologically relevant measure of potency than a biochemical assay.[4] The results should correlate with the biochemical IC50, though the cellular value is typically higher.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Eganelisib, alone and in combination with an immune checkpoint inhibitor, in an immunocompetent mouse model.

Principle: Syngeneic tumor models, where mouse cancer cells are implanted into mice of the same genetic background, have an intact immune system and are essential for evaluating immunotherapies.[19][20]

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6)

  • Eganelisib (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (or other ICI)

  • Vehicle control for Eganelisib

  • Isotype control antibody for the ICI

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the right flank of each mouse.

  • Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=10 mice/group):

    • Group 1: Vehicle + Isotype Control

    • Group 2: Eganelisib + Isotype Control

    • Group 3: Vehicle + anti-PD-1

    • Group 4: Eganelisib + anti-PD-1

  • Dosing:

    • Administer Eganelisib daily via oral gavage at a predetermined dose (e.g., 30-50 mg/kg).[10]

    • Administer the anti-PD-1 antibody via intraperitoneal (IP) injection twice a week.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²) / 2.

    • Monitor mouse body weight and overall health status as indicators of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a set duration (e.g., 21-28 days).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., two-way ANOVA) to determine significance.

Causality and Validation: This study provides the most critical preclinical assessment of anti-tumor efficacy. To validate that the observed efficacy is immune-mediated, tumors can be harvested at the end of the study for pharmacodynamic analysis (see Protocol 4). A significant increase in TGI in the combination group compared to either monotherapy demonstrates synergy.[12]

Protocol 4: Pharmacodynamic (PD) Analysis of the Tumor Microenvironment

Objective: To characterize the changes in the immune cell composition of tumors following treatment with Eganelisib.

Principle: This protocol uses multi-color flow cytometry to quantify different immune cell populations within the TME, providing direct evidence of Eganelisib's mechanism of action in vivo.

Materials:

  • Tumors harvested from a syngeneic efficacy study (Protocol 3).

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Fluorescently conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Ly6G, Ly6C, CD206, MHC-II).

  • Flow cytometer.

Procedure:

  • Tumor Dissociation: Harvest tumors at a specific time point post-treatment and dissociate them into a single-cell suspension using enzymatic and mechanical methods.

  • Cell Staining:

    • Count the cells and stain for viability (e.g., with a live/dead stain).

    • Incubate the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell surface markers.

  • Flow Cytometry Acquisition: Acquire the stained samples on a multi-color flow cytometer.

  • Data Analysis:

    • Gate on live, singlet, CD45+ hematopoietic cells.

    • Further gate to identify major populations: T-cells (CD3+), macrophages (F4/80+CD11b+), MDSCs, etc.

    • Analyze specific subpopulations, such as the ratio of CD8+ T-cells to regulatory T-cells, and the polarization state of macrophages (e.g., by MHC-II expression).

    • Compare the cell population frequencies between treatment groups.

Causality and Validation: A successful outcome will show that Eganelisib treatment, particularly in combination with an ICI, leads to a significant increase in the ratio of CD8+ T-cells to immunosuppressive cells (like Tregs and M2-TAMs) within the tumor. This provides a direct mechanistic link between target inhibition and the desired anti-tumor immune response.[9][12]

References

  • EGANELISIB – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available from: [Link]

  • Eganelisib - Wikipedia. Available from: [Link]

  • Clinical Trials Using Eganelisib - NCI - National Cancer Institute. Available from: [Link]

  • Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - The Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Investigational PI3K-γ Inhibitor Eganelisib Plus Nivolumab Elicits Early Efficacy in Head and Neck Cancer, Melanoma | OncLive. Available from: [Link]

  • Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC. Available from: [Link]

  • Eganelisib - Drug Targets, Indications, Patents - Patsnap Synapse. Available from: [Link]

  • Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC. Available from: [Link]

  • Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - AACR Journals. Available from: [Link]

  • Infinity presents new preclinical data for PI3K-gamma inhibitor, IPI-549 - Drug Target Review. Available from: [Link]

  • FDA Grants Fast Track Designation to Eganelisib Combination in TNBC | Targeted Oncology. Available from: [Link]

  • Infinity Pharmaceuticals - Eganelisib - AdisInsight. Available from: [Link]

  • Study Details | NCT06533761 | Eganelisib as Monotherapy and in Combination With Cytarabine in Relapsed/Refractory AML | ClinicalTrials.gov. Available from: [Link]

  • Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Inhibition of PI3 kinase isoform p110α suppresses neuroblastoma growth and induces the reduction of Anaplastic Lymphoma Kinase - PMC. Available from: [Link]

  • A First In-Human Study of Novel PI3K Inhibitor IPI-549 in Patients With Advanced Solid Tumors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available from: [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - Frontiers. Available from: [Link]

  • In vivo efficacy of KTC1101 in xenograft models. A Graphical... - ResearchGate. Available from: [Link]

  • Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC. Available from: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. Available from: [Link]

  • Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC. Available from: [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC - NIH. Available from: [Link]

  • The role of nicotinamide in cancer chemoprevention and therapy. Available from: [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed. Available from: [Link]

  • Methods to measure the enzymatic activity of PI3Ks - PubMed. Available from: [Link]

  • Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. Available from: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC. Available from: [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Available from: [Link]

  • Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed. Available from: [Link]

  • PI3K inhibitors: review and new strategies - PMC. Available from: [Link]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC - PubMed Central. Available from: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. Available from: [Link]

  • What is the mechanism of Nicotinamide? - Patsnap Synapse. Available from: [Link]

  • Different FDA approved (PI3K) inhibitors. - ResearchGate. Available from: [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Available from: [Link]

  • Diverse therapeutic efficacies and more diverse mechanisms of nicotinamide - PubMed. Available from: [Link]

  • The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis - MDPI. Available from: [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology - ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dissolution Issues with Omipalisib (GSK2126458)

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for N-[2-(4-morpholinyl)phenyl]nicotinamide, more commonly known in the scientific literature as Omipalisib (GSK2126458) . This document is designed to provide researchers, scientists, and drug development professionals with expert guidance on overcoming common solubility challenges encountered with this potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1][2]

A quick note on nomenclature: The chemical name provided by the user, "N-[2-(4-morpholinyl)phenyl]nicotinamide," differs from the established chemical name for Omipalisib (GSK2126458), which is 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide.[3] This guide will focus on troubleshooting for Omipalisib (GSK2126458), as it is the widely studied compound associated with this mechanism of action. Problems with dissolving small molecule inhibitors are common, but with a clear understanding of the compound's properties and proper technique, they can be readily solved.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and preparation of Omipalisib solutions.

Q1: My Omipalisib powder won't dissolve. What is the recommended solvent and procedure for preparing a stock solution?

Answer: Omipalisib is a hydrophobic molecule with very poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[4][5] The recommended solvent for creating a high-concentration primary stock solution is high-purity, anhydrous Dimethyl sulfoxide (DMSO) .[3][5][6]

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are insoluble in water.[7] Its ability to disrupt the crystal lattice of the solid-state powder makes it the solvent of choice for many kinase inhibitors.

Best Practice:

  • Ensure you are using a fresh, unopened bottle of anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power and potentially accelerate the degradation of the compound.[8]

  • Centrifuge the vial of Omipalisib powder at low speed (e.g., 1000 x g for 1-3 minutes) to ensure all the powder is at the bottom before opening.[9]

  • Add the calculated volume of DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM or 20 mM). Most suppliers confirm solubility in DMSO at concentrations ranging from 5 mg/mL to as high as 50 mg/mL.[5][6]

  • Vortex vigorously. If dissolution is slow, gentle warming in a water bath (not exceeding 40-50°C) or brief sonication can be employed to facilitate the process.[5][10]

Q2: My Omipalisib dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I prevent it?

Answer: This is the most common issue researchers face and is a classic case of solvent-shifting precipitation, often called "crashing out."

Causality: While Omipalisib is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted into an aqueous environment like cell culture medium or buffer.[11] The DMSO molecules disperse and interact with water, leaving the hydrophobic drug molecules to agglomerate and precipitate out of the solution.[11]

Solution Workflow: The key is to avoid a sudden, drastic change in the solvent environment.

  • Use Pre-warmed Media: Always add your inhibitor to cell culture media that has been pre-warmed to 37°C. Solubility is generally higher at physiological temperatures.[7]

  • Perform Intermediate Dilutions: Do not add a highly concentrated DMSO stock directly to your full volume of media. It is better to make intermediate dilutions in DMSO or your culture medium.[8][12]

  • Add Dropwise While Mixing: Add the final aliquot of the inhibitor stock solution to the pre-warmed media slowly, drop-by-drop, while gently vortexing or swirling the media. This ensures rapid dispersal and prevents localized high concentrations of the compound from forming and precipitating.[7]

  • Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of Omipalisib in the final aqueous solution. For example, a 1:1 mixture of DMSO and PBS (pH 7.2) only supports a solubility of about 0.5 mg/mL.[6]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.

Causality: High concentrations of DMSO can affect cell membrane integrity, cellular differentiation, and overall viability. The tolerance varies between cell lines, but a general guideline is crucial for experimental integrity.

Best Practice:

  • For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with an ideal target of <0.1% to minimize off-target effects. [7]

  • Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest inhibitor concentration treatment group to ensure that any observed effects are due to the inhibitor and not the solvent.[8]

Q4: Can I use sonication or heat to help dissolve the compound?

Answer: Yes, both methods can be effective, but they must be used with caution.

Causality: Applying energy can help overcome the activation energy required to break the crystal lattice of the compound and force it into solution.

Best Practice:

  • Sonication: Using a sonicating water bath is a recommended method to aid dissolution, particularly for achieving higher stock concentrations.[5][10] It is generally safe for the compound's integrity.

  • Heating: Gentle warming in a water bath up to 50°C can be used.[10] However, prolonged exposure to high temperatures can risk degrading the compound. This should be used judiciously and only when other methods are insufficient.

Q5: How should I prepare and store my stock solutions to ensure stability and prevent precipitation?

Answer: Proper storage is critical for maintaining the potency and solubility of your inhibitor.

Causality: Small molecules can degrade over time, especially when in solution. Repeated freeze-thaw cycles can cause the compound to fall out of solution and can introduce moisture, leading to degradation.

Best Practice:

  • Once your primary stock solution in DMSO is fully dissolved, aliquot it into smaller, single-use volumes in appropriate vials.[13]

  • Store these aliquots at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[13]

  • This practice of aliquoting minimizes the number of freeze-thaw cycles the main stock solution undergoes, preserving its integrity for the duration of your experimental campaign.[13]

Section 2: Detailed Protocols & Workflows

Protocol 2.1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO

Materials:

  • Omipalisib (GSK2126458) powder (MW = 505.5 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicating water bath (optional)

Procedure:

  • Calculate the required mass of Omipalisib for your desired volume. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 505.5 g/mol * 1000 mg/g = 5.055 mg

  • Weigh out 5.055 mg of Omipalisib powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • If dissolution is difficult, place the vial in a sonicating water bath for 10-15 minute intervals until the solution is clear.[5]

  • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C.[13]

Protocol 2.2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To prepare a 10 µM final working solution of Omipalisib in a 10 mL volume of cell culture medium, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Thaw one aliquot of your 10 mM Omipalisib stock solution from Protocol 2.1.

  • Prepare an Intermediate Dilution: In a sterile tube, perform a 1:100 intermediate dilution of the stock solution in DMSO.

    • Add 2 µL of the 10 mM stock to 198 µL of fresh DMSO.

    • Vortex gently. This creates a 100 µM intermediate stock.

  • Pre-warm 10 mL of your complete cell culture medium to 37°C in a sterile conical tube.

  • Prepare the Final Working Solution: Add 10 µL of the 100 µM intermediate stock to the 10 mL of pre-warmed medium.

    • Calculation Check: (100 µM * 10 µL) / 10,000 µL = 0.1 µM. Correction needed in protocol logic for 10uM final.

    • Corrected Step 4: To achieve a 10 µM final concentration, a different dilution is needed. Let's restart this step with a more direct method.

    • Alternative Step 2 (Serial Dilution in Media): Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Vortex immediately. Then add 100 µL of this 1 mM solution to the remaining 9.9 mL of media. This keeps the DMSO shock lower at each step.

    • Recommended Step 4 (Direct Addition with Mixing): To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

      • Add 10 µL of the 10 mM DMSO stock solution to the 10 mL of pre-warmed medium.

      • Crucially, add the 10 µL drop-by-drop while the conical tube is on a vortex set to a medium speed. This ensures immediate dispersion.

  • The final concentration of Omipalisib will be 10 µM.

  • The final concentration of DMSO will be 0.1% (10 µL in 10,000 µL). This is well-tolerated by most cell lines.[7]

  • Use this freshly prepared working solution immediately for your experiment.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Medium q1 Is the final DMSO concentration <0.1%? start->q1 s1 Increase DMSO concentration (if cell line tolerates, max 0.5%). Always run vehicle control. q1->s1 No q2 Was the DMSO stock added directly to the full volume of cold medium? q1->q2 Yes s1->q2 s2 1. Use pre-warmed (37°C) medium. 2. Add stock solution dropwise while vortexing/swirling. 3. Consider serial dilutions. q2->s2 Yes q3 Is the final compound concentration too high? q2->q3 No s2->q3 s3 Lower the final working concentration. Perform a solubility test to determine the saturation limit in your specific medium. q3->s3 Yes end Solution is Clear Proceed with Experiment q3->end No s3->end

Caption: A logical workflow for troubleshooting precipitation issues.

Section 3: Technical Data & Summaries

Table 1: Solubility of Omipalisib (GSK2126458)
Solvent/SystemMax Concentration (mg/mL)Max Concentration (mM)NotesReference(s)
DMSO5 - 509.9 - 98.9Higher concentrations may require sonication.[3][5][6]
DMF1~2.0[6]
Ethanol< 1< 2.0Insoluble or slightly soluble.[5]
Water< 1< 2.0Practically insoluble.[4][5]
DMSO / PBS (pH 7.2) (1:1)0.5~1.0Illustrates reduced solubility in aqueous mix.[6]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5≥ 4.95Common formulation for in vivo studies.[14]
Chemical Structure of Omipalisib (GSK2126458)

Caption: Chemical structure of Omipalisib (GSK2126458).

References

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate.[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

  • Knight, S.D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate.[Link]

  • Peterson, J.R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Biology, 4, 14. [Link]

  • Mercer, P.F., et al. (2016). Exploration of a potent PI3 kinase/mTOR inhibitor as a novel anti-fibrotic agent in IPF. Thorax, 71(8), 701-711. [Link]

  • Zhang, X., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 4(1), 102061. [Link]

  • Showing Compound Nicotinamide (FDB012485). FooDB.[Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • Grenda, D., et al. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. Journal of Experimental & Clinical Cancer Research, 33, 76. [Link]

  • Nicotinamide derivatives, preparation thereof and therapeutic use thereof.
  • Mercer, P.F., et al. (2016). Exploration of a potent PI3 kinase/mTOR inhibitor as a novel anti-fibrotic agent in IPF. Thorax.[Link]

  • Budny, P., et al. (2023). Characteristics of non-ideality of nicotinamide solubility in neat and binary solvents. Molecules, 28(18), 6696. [Link]

  • Mercer, P.F., et al. (2016). Exploration of a potent PI3 kinase/mTOR inhibitor as a novel anti-fibrotic agent in IPF. ScienceOpen.[Link]

  • Nicoli, S., et al. (2008). Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation. European Journal of Pharmaceutics and Biopharmaceutics, 69(2), 613-621. [Link]

  • Coles, S.J., et al. (2010). New polymorphs of isonicotinamide and nicotinamide. Crystal Growth & Design, 10(1), 79-85. [Link]

Sources

"improving N-[2-(4-morpholinyl)phenyl]nicotinamide cell permeability"

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Compound Focus: N-[2-(4-morpholinyl)phenyl]nicotinamide

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for assessing and improving the cell permeability of the small molecule N-[2-(4-morpholinyl)phenyl]nicotinamide, and other compounds with similar characteristics. Our approach is grounded in established scientific principles to help you navigate common experimental hurdles and make data-driven decisions.

Part 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses the preliminary questions researchers face when beginning to characterize a new chemical entity.

Q1: What is cell permeability and why is it a critical parameter for my compound's efficacy?

A: Cell permeability describes the ability of a compound to pass through a cell's lipid bilayer membrane to reach its intracellular target. For a drug to be effective, it must cross this barrier. Poor permeability is a major reason for the failure of promising drug candidates during development.[1]

There are several ways a molecule can cross the cell membrane:

  • Passive Transcellular Diffusion: The molecule moves directly through the lipid bilayer, driven by a concentration gradient. This pathway is favored by molecules that are lipophilic (fat-loving), small, and uncharged.[2]

  • Paracellular Transport: The molecule moves through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.

  • Facilitated Diffusion: The molecule is helped across the membrane by a carrier protein, but still moves down its concentration gradient.

  • Active Transport: A transporter protein actively pumps the molecule across the membrane, often against its concentration gradient. This process requires energy (ATP). Active transport is also responsible for efflux , where pumps actively remove compounds from the cell, which is a common mechanism of drug resistance.[3][4]

Understanding which of these pathways your compound utilizes is crucial for optimizing its delivery and predicting its in vivo behavior.

Membrane_Transport_Pathways cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Cytosol membrane:f2->paracellular_end passive Passive Diffusion passive->membrane:f1 High to Low Conc. paracellular Paracellular Transport paracellular->membrane:f0 Between Cells facilitated Facilitated Diffusion facilitated->membrane:f1 Carrier Protein (No Energy) active Active Transport (Influx/Efflux) active->membrane:f1 Transporter (Requires ATP)

Caption: Major pathways for drug transport across the cell membrane.

Q2: Based on its structure, what can I predict about the permeability of N-[2-(4-morpholinyl)phenyl]nicotinamide?

A: The structure of N-[2-(4-morpholinyl)phenyl]nicotinamide provides clues to its potential permeability based on established principles like Lipinski's "Rule of 5".[1] This rule suggests that poor oral absorption or permeation is more likely when a compound violates several of the following criteria:

  • Molecular weight ≤ 500 Da

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Let's analyze the structure:

  • Nicotinamide core: Generally well-absorbed.[5][6]

  • Morpholine group: This is a polar, hydrophilic group containing a hydrogen bond acceptor (the oxygen) and another potential one (the nitrogen). This group can increase water solubility but may decrease passive permeability.

  • Phenyl and Pyridine Rings: These are lipophilic and contribute favorably to permeability.

Based on this, we can predict some key physicochemical properties (these are estimates and should be experimentally verified):

PropertyPredicted Value/CommentImplication for Permeability
Molecular Weight ~311 g/mol Favorable. Well within the <500 Da guideline.
cLogP ~2.5 - 3.5Favorable. Indicates a good balance of lipophilicity and hydrophilicity.
H-Bond Donors 1 (the amide N-H)Favorable. Well below the limit of 5.
H-Bond Acceptors 4 (amide O, pyridine N, morpholine O, morpholine N)Favorable. Well below the limit of 10.
Polar Surface Area (PSA) ~60-70 ŲBorderline. Generally, PSA < 140 Ų is needed for good oral bioavailability, and < 60 Ų for CNS penetration. The value is in a range where permeability issues could arise.
Q3: How do I get a quick, initial assessment of my compound's passive permeability?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point. It's a high-throughput, cell-free assay that specifically measures passive transcellular diffusion.[2][7]

Principle: The assay measures the diffusion of your compound from a donor well, through an artificial lipid membrane coated on a filter, into an acceptor well.[8] Because it uses an artificial membrane, it isolates passive diffusion and is not confounded by active transport or metabolic processes.[2]

Quick Protocol Outline (PAMPA-GIT for Gastrointestinal Permeability):

  • Prepare Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane).[7]

  • Prepare Solutions: Dissolve your compound in a buffer (e.g., PBS, pH 7.4) with a small amount of DMSO to create the donor solution.[9] Fill the acceptor plate wells with a matching buffer.

  • Assemble & Incubate: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Incubate for a set period (e.g., 5-16 hours) at room temperature.[9][10]

  • Quantify: After incubation, separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS.[8]

Interpretation: The results are expressed as an effective permeability coefficient (Pe). Compounds are typically categorized as having low, medium, or high passive permeability based on this value, often by comparing them to known standards like atenolol (low) and antipyrine (high).[11]

Part 2: In-Depth Permeability Analysis & Troubleshooting

This section guides you through more complex cellular assays when initial screening suggests a problem.

Q4: My compound showed low permeability in the PAMPA assay. What's my next step?

A: Low PAMPA results confirm that passive diffusion is poor. However, this isn't the whole story. Your compound might be a substrate for uptake transporters that are not present in the PAMPA system. The next logical step is to use a cell-based assay that incorporates these biological complexities.

The gold standard is the Caco-2 Permeability Assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[11][12]

Why Caco-2?

  • Biological Relevance: They form tight junctions and express the same key uptake and efflux transporters found in the human intestine, such as P-glycoprotein (P-gp).[11][13]

  • Mechanistic Insight: By comparing Caco-2 results with PAMPA, you can diagnose the transport mechanism.[2]

PAMPA ResultCaco-2 ResultLikely Transport Mechanism
HighHighGood Passive Permeability
LowHighActive Uptake
HighLowActive Efflux
LowLowPoor Permeability (Passive & Active)
Q5: My Caco-2 results show a high efflux ratio. What does this mean and how do I confirm it?

A: A high efflux ratio strongly indicates that your compound is being actively pumped out of the cells by an efflux transporter, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP).[3][13]

The efflux ratio (ER) is calculated from a bidirectional Caco-2 assay:

  • A -> B Transport: Measures permeability from the apical (top, intestinal lumen side) to the basolateral (bottom, blood side).

  • B -> A Transport: Measures permeability from the basolateral to the apical side.

Efflux Ratio (ER) = Papp (B -> A) / Papp (A -> B)

An efflux ratio greater than 2 is a standard indicator of active efflux.[11][13] This is a significant problem, as it can severely limit oral bioavailability by preventing the drug from entering the bloodstream from the gut.

Confirmation: To confirm which transporter is responsible, you can repeat the Caco-2 assay in the presence of a known inhibitor of that transporter.

  • P-gp Inhibition: Use a P-gp inhibitor like verapamil.[13]

  • BCRP Inhibition: Use a BCRP inhibitor like fumitremorgin C.[13]

If the A -> B permeability increases significantly and the efflux ratio drops to ~1 in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific efflux pump.[13]

Q6: How do I perform a Caco-2 Permeability Assay?

A: This is a complex assay requiring meticulous cell culture technique. Below is a validated, step-by-step protocol.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

1. Materials & Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow for monolayer integrity testing

  • Test compound (N-[2-(4-morpholinyl)phenyl]nicotinamide) and control compounds (e.g., atenolol, propranolol, digoxin)

2. Cell Culture & Plating:

  • Culture Caco-2 cells in T-75 flasks until 80-90% confluent.

  • Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture the inserts for 18-22 days to allow for full differentiation into a polarized monolayer.[11] Change media in both apical and basolateral compartments every 2-3 days.

3. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values should be ≥200 Ω·cm² to indicate intact tight junctions.[14]

  • Alternatively, perform a Lucifer Yellow rejection assay. Add Lucifer Yellow to the apical side and measure its leakage into the basolateral side. Leakage should be <1-2% per hour.[13]

4. Transport Experiment (Day 21):

  • Wash the cell monolayers gently with pre-warmed (37°C) HBSS.

  • For A -> B Permeability:

    • Add your test compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment (e.g., 0.4 mL).

    • Add fresh HBSS to the basolateral (receiver) compartment (e.g., 1.2 mL).

  • For B -> A Permeability:

    • Add your test compound in HBSS to the basolateral (donor) compartment (e.g., 1.2 mL).

    • Add fresh HBSS to the apical (receiver) compartment (e.g., 0.4 mL).

  • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).[11]

  • At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt = Rate of compound appearance in the receiver compartment

    • A = Surface area of the membrane (cm²)

    • C0 = Initial concentration in the donor compartment

  • Calculate the Efflux Ratio as described in Q5.

Part 3: Strategies for Improving Permeability

If your compound has confirmed permeability issues, several strategies can be employed to overcome them.

Q7: What chemical modifications can I make to improve permeability?

A: The prodrug approach is a highly effective and widely used strategy.[15][16] A prodrug is a bioreversible, inactive derivative of your active compound that is designed to have better permeability. Once inside the cell or body, it is cleaved (usually by enzymes) to release the active parent drug.[17]

Principle: The strategy involves temporarily masking the polar functional groups that hinder passive diffusion. For N-[2-(4-morpholinyl)phenyl]nicotinamide, the amide N-H group is a potential site for modification.

Common Prodrug Strategies:

  • Esterification: Masking carboxylic acids or hydroxyl groups by converting them to esters is a common way to increase lipophilicity.[18]

  • Phosphate Esters: Adding a phosphate group can dramatically increase water solubility for formulation, which is then cleaved by phosphatases in vivo.[]

  • Amino Acid Conjugates: Attaching an amino acid can allow the prodrug to be recognized and transported by peptide transporters (like PepT1) in the intestine, effectively hijacking an active uptake pathway.[]

Prodrug_Strategy cluster_outside Extracellular (e.g., Gut Lumen) cluster_inside Intracellular (Target Site) Prodrug Prodrug (High Permeability, Inactive) Membrane Cell Membrane Prodrug->Membrane Crosses Membrane ActiveDrug Active Drug (Low Permeability, Active) Cleavage Chemical or Enzymatic Cleavage Membrane->Cleavage Cleavage->ActiveDrug Releases

Caption: The prodrug concept: masking polarity to cross the membrane.

Q8: Are there formulation strategies that can enhance permeability without chemical modification?

A: Yes, advanced formulation can significantly improve the bioavailability of poorly permeable compounds. This approach focuses on how the drug is delivered rather than changing its chemical structure.

Key Formulation Strategies:

  • Use of Permeation Enhancers: These are excipients included in the formulation that reversibly disrupt the integrity of the intestinal epithelium or inhibit efflux pumps, allowing the drug to pass through more easily.

  • Lipid-Based Formulations: For lipophilic compounds with poor aqueous solubility, dissolving them in oils, surfactants, or lipids can improve dissolution and subsequent absorption.

  • Nanoparticle Delivery Systems: Encapsulating your compound in nanoparticles (e.g., solid lipid nanoparticles (SLNs) or polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its uptake into cells through endocytic pathways.[20][21] This is a powerful strategy for overcoming multiple bioavailability barriers simultaneously.

Part 4: Summary & Decision-Making Workflow

Navigating permeability issues requires a systematic, tiered approach. The following workflow summarizes the decision-making process described in this guide.

Permeability_Workflow start Start: N-[2-(4-morpholinyl)phenyl]nicotinamide pampa Assess Passive Permeability (PAMPA Assay) start->pampa pampa_ok High Permeability? pampa->pampa_ok caco2 Assess Net Permeability (Caco-2 Assay) pampa_ok->caco2 No end_good Proceed with Development pampa_ok->end_good Yes caco2_ok High A->B Permeability? caco2->caco2_ok efflux High Efflux Ratio (>2)? caco2_ok->efflux No caco2_ok->end_good Yes confirm_efflux Confirm Efflux Substrate (Caco-2 with Inhibitors) efflux->confirm_efflux Yes end_bad Poor Candidate: Redesign or Terminate efflux->end_bad No (Intrinsic Poor Permeability) strategy Implement Improvement Strategy confirm_efflux->strategy prodrug Prodrug Synthesis strategy->prodrug formulation Formulation Development (e.g., Nanoparticles) strategy->formulation

Caption: A decision-tree workflow for troubleshooting cell permeability.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Di, L., & Umland, J. P. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(2), 245. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]

  • Lin, Y., & Li, Z. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Topics in Current Chemistry, 378(1), 16. [Link]

  • Snyder, C. S., et al. (2021). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Chemical Biology, 16(10), 1858-1867. [Link]

  • Srinivasan, B., et al. (2016). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In High-Throughput Screening Methods in Toxicity Testing (pp. 165-179). Humana Press. [Link]

  • Syngene. (n.d.). Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Pu, Y., et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 9(12), 868. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Du, D., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 737213. [Link]

  • ResearchGate. (2025). (PDF) Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery, 14(1), 45-58. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • Chen, X., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(4), 355-370. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ResearchGate. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. [Link]

  • ProQuest. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link]

  • González-Álvarez, I., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3496-3502. [Link]

  • LaBreck, P. T., et al. (2025). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens, 21(4), e1012115. [Link]

  • Webber, M. A., & Piddock, L. J. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11. [Link]

  • ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link]

  • de Almeida, F. V., et al. (2020). Effect of the topical administration of N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide compound in a murine subcutaneous melanoma model. Anticancer Drugs, 31(7), 718-727. [Link]

  • Brescoll, J., & Daveluy, S. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Cosmetics, 12(1), 14. [Link]

  • ResearchGate. (2025). Nicotinamide and its Pharmacological Properties for Clinical Therapy. [Link]

Sources

Technical Support Center: Investigating and Mitigating Off-Target Effects of N-[2-(4-morpholinyl)phenyl]nicotinamide and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the off-target effects of the compound "N-[2-(4-morpholinyl)phenyl]nicotinamide" is not extensively available in public databases. This guide, therefore, provides a comprehensive framework for investigating and mitigating potential off-target effects based on the broader class of nicotinamide-derived kinase inhibitors. The principles and protocols outlined here are applicable to novel small molecule inhibitors where selectivity is a critical parameter.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding off-target effects when working with novel nicotinamide-based kinase inhibitors?

Q2: My nicotinamide-based inhibitor is showing a phenotype in a cell line that does not express the intended target kinase. What is the likely cause?

A2: This is a strong indication of off-target activity.[1] The observed phenotype could be due to the inhibition of other kinases or interaction with other proteins within the cell. It is crucial to perform a comprehensive selectivity profile of your inhibitor to understand its activity in such contexts. Additionally, consider the possibility that the compound is being metabolized into an active form that has different targets.[4]

Q3: How can I proactively assess the potential off-targets of my inhibitor?

A3: A multi-pronged approach is recommended. Initially, computational screening can predict potential off-targets based on structural similarity to other known inhibitors and binding pocket analyses.[5] However, experimental validation is essential. The most direct method is a comprehensive kinase selectivity profiling assay, which screens your inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50) against each.[6][7]

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the inhibition of the intended target leads to adverse effects. In contrast, off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, leading to adverse effects unrelated to the inhibition of the primary target.[6] For example, while potent inhibition of a specific cancer-driving kinase might be the goal, unintended inhibition of a kinase crucial for cardiac function would be an off-target toxicity.

Troubleshooting Guide: Unexpected Experimental Outcomes

Scenario 1: Observed phenotype is stronger than or inconsistent with known on-target biology.
  • Possible Cause: Off-target effects on pathways that synergize with or are parallel to the intended target pathway.[8]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use techniques like Western blotting to verify that your inhibitor is blocking the phosphorylation of the direct downstream substrate of your target kinase in a dose-dependent manner.

    • Perform a Kinase Panel Screen: Screen your compound at a relevant concentration (e.g., 10x the on-target IC50) against a broad panel of kinases to identify potential off-targets.[9][10]

    • Validate Off-Targets in Cells: If the kinase panel identifies potent off-targets, use orthogonal approaches to confirm their engagement in your cellular model. This could involve using a known selective inhibitor for the off-target or using siRNA/shRNA to deplete the off-target and observing if the phenotype is recapitulated.

    • Consider Non-Kinase Off-Targets: For nicotinamide derivatives, investigate potential effects on NAD+ salvage pathways or other metabolic enzymes.[4][11]

Scenario 2: Significant cytotoxicity observed at concentrations required for on-target inhibition.
  • Possible Cause: The inhibitor may have off-target effects on essential cellular kinases or other proteins, leading to general toxicity.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Compare the IC50 for the on-target effect with the CC50 (50% cytotoxic concentration) in your cell line. A narrow therapeutic window suggests potential off-target toxicity.

    • Rescue Experiments: If a specific off-target is suspected, try to rescue the cytotoxic effect. For example, if an off-target is involved in a metabolic pathway, supplementing the media with the downstream product might alleviate the toxicity.

    • Chemical Structure Analysis: Compare the structure of your compound to known toxicophores. Modifications to the chemical scaffold may help to mitigate toxicity while retaining on-target activity.

Experimental Protocols

Protocol 1: Comprehensive Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a novel inhibitor against a large panel of kinases.

Objective: To identify the spectrum of kinases inhibited by "N-[2-(4-morpholinyl)phenyl]nicotinamide" or a related compound at a given concentration.

Materials:

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Commercially available kinase profiling service (e.g., Reaction Biology, Eurofins, etc.) which provides a panel of purified, active kinases, substrates, and detection reagents.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Plate Preparation: The profiling service will typically perform this step. The inhibitor is added to assay plates at a final concentration (e.g., 1 µM).

  • Kinase Reaction: The kinase, its specific substrate, and ATP are added to the wells to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[10][12]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Follow-up IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 1 µM), a full dose-response curve should be generated to determine the IC50 value.[7]

Data Interpretation:

CompoundPrimary Target Inhibition (%)Number of Off-Targets Inhibited >50% at 1 µMKey Off-Targets (Inhibition %)
Compound N 92%15Kinase A (85%), Kinase B (78%), Kinase C (62%)
Control Inhibitor 95%3Kinase D (55%)

This table provides a template for summarizing kinase profiling data.

Protocol 2: Cellular Off-Target Validation Using a Rescue Experiment

Objective: To determine if the observed phenotype is due to an off-target effect by attempting to rescue it.

Materials:

  • Cell line of interest

  • Test inhibitor ("Compound N")

  • A known selective inhibitor for the suspected off-target (e.g., "Inhibitor X" for Kinase X)

  • siRNA or shRNA targeting the suspected off-target

  • Appropriate cell culture reagents and equipment

  • Reagents for phenotype assessment (e.g., cell viability assay, Western blot antibodies)

Procedure:

  • Cell Seeding: Seed cells in appropriate multi-well plates.

  • Treatment:

    • Group 1: Vehicle control (DMSO)

    • Group 2: "Compound N" at a concentration that produces the phenotype of interest.

    • Group 3: "Inhibitor X" at its known effective concentration.

    • Group 4: Combination of "Compound N" and a reagent intended to rescue the on-target effect (e.g., a downstream activator of the target pathway).

    • Group 5: Cells pre-treated with siRNA/shRNA for the off-target, followed by treatment with "Compound N".

  • Incubation: Incubate cells for the desired time period.

  • Phenotype Assessment: Analyze the cells for the phenotype of interest (e.g., apoptosis, cell cycle arrest, morphological changes).

Data Interpretation: If "Inhibitor X" or knockdown of the suspected off-target phenocopies the effect of "Compound N," it provides strong evidence for that off-target interaction. If the rescue reagent for the on-target pathway does not reverse the phenotype of "Compound N," this also points towards off-target effects.

Visualizing Workflows and Pathways

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Unexpected Phenotype Unexpected Phenotype On-Target Effect? On-Target Effect? Unexpected Phenotype->On-Target Effect? Off-Target Effect? Off-Target Effect? Unexpected Phenotype->Off-Target Effect? Confirm On-Target Engagement Confirm On-Target Engagement On-Target Effect?->Confirm On-Target Engagement Kinase Profiling Kinase Profiling Off-Target Effect?->Kinase Profiling Characterize Off-Target Characterize Off-Target Confirm On-Target Engagement->Characterize Off-Target Cellular Validation Cellular Validation Kinase Profiling->Cellular Validation Cellular Validation->Characterize Off-Target

Caption: Workflow for investigating unexpected phenotypes.

Signaling_Pathway_Interference Receptor Receptor On-Target Kinase On-Target Kinase Receptor->On-Target Kinase Off-Target Kinase Off-Target Kinase Receptor->Off-Target Kinase Substrate_On On-Target Substrate On-Target Kinase->Substrate_On Substrate_Off Off-Target Substrate Off-Target Kinase->Substrate_Off Cellular Response_On Expected Cellular Response Substrate_On->Cellular Response_On Cellular Response_Off Unexpected Cellular Response Substrate_Off->Cellular Response_Off Compound_N Compound N Compound_N->On-Target Kinase Inhibition Compound_N->Off-Target Kinase Inhibition

Caption: On-target vs. off-target kinase inhibition.

References

  • Benchchem. (n.d.). Evaluating the Off-Target Effects of N-(Hydroxymethyl)nicotinamide: A Comparative Guide.
  • Benchchem. (n.d.). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2693-2702.
  • Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry.
  • Ventura, A. C., & Keating, S. M. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Benchchem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecule Kinase Inhibitors.
  • Benchchem. (n.d.). Assessing Off-Target Effects: A Comparative Guide for Novel Kinase Inhibitors.
  • van der Wouden, P. A., van Vlijmen, H. W., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-840.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide?

Sources

Technical Support Center: N-[2-(4-morpholinyl)phenyl]nicotinamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(4-morpholinyl)phenyl]nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental challenges with this molecule. The content herein is structured to address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Section 1: Synthesis, Purification, and Characterization

The synthesis of N-[2-(4-morpholinyl)phenyl]nicotinamide typically involves an amide coupling between a nicotinic acid derivative and 2-(4-morpholinyl)aniline. Success in this phase is foundational to all subsequent experiments.

Experimental Workflow: Synthesis & Purification

Below is a generalized workflow for the synthesis and purification of the target compound.

G cluster_pathway Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., from ROS or Chemo) PARP PARP Enzyme Activation DNA_Damage->PARP PAR PAR Polymer Synthesis (PARylation of proteins) PARP->PAR Consumes NAD NAD+ Cofactor NAD->PARP Repair Recruitment of DNA Repair Machinery PAR->Repair Cell_Fate Cell Survival / Apoptosis Repair->Cell_Fate Determines Inhibitor N-[2-(4-morpholinyl)phenyl]nicotinamide (Nicotinamide Analog) Inhibitor->PARP Competitively Inhibits (Hypothesized)

Technical Support Center: Optimizing N-[2-(4-morpholinyl)phenyl]nicotinamide Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to a Novel Nicotinamide-Mimetic Inhibitor

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, N-[2-(4-morpholinyl)phenyl]nicotinamide. While specific public data on this compound is limited, its chemical structure, centered on a nicotinamide moiety, strongly suggests its function as a nicotinamide-mimetic.[1][2]

Nicotinamide is a critical precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism, DNA repair, and signaling.[3][4] Molecules that mimic nicotinamide can interfere with these processes, often by targeting key enzymes in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT) or Poly(ADP-ribose) Polymerases (PARPs).[5][6] Alternatively, they can act as prodrugs, being metabolized by this pathway into active inhibitors of other downstream targets, such as IMP Dehydrogenase (IMPDH).[1][7]

This guide is structured to provide both foundational knowledge and advanced troubleshooting protocols based on these established mechanisms of action for nicotinamide analogs. Our goal is to empower you to design robust experiments, interpret your results accurately, and efficiently optimize the experimental concentration of N-[2-(4-morpholinyl)phenyl]nicotinamide.

Part 1: Frequently Asked Questions (FAQs) & Pre-Experimental Planning

This section addresses the crucial preliminary questions to consider before initiating cell-based assays. Proper planning at this stage is paramount to generating reproducible and meaningful data.

Q1: What is the probable mechanism of action for N-[2-(4-morpholinyl)phenyl]nicotinamide?

A1: Given its core nicotinamide structure, the compound likely acts as a substrate mimic for enzymes that use nicotinamide.[1] This can lead to two primary outcomes:

  • Direct Enzyme Inhibition: The compound could directly inhibit enzymes like NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, or PARP enzymes, which are critical for DNA repair.[4][5] Inhibition would lead to a depletion of cellular NAD+ pools, disrupting energy metabolism and inducing cell stress or death.[4]

  • Metabolic Activation (Prodrug): The compound may be processed by NAMPT and NMNAT1 (Nicotinamide Mononucleotide Adenylyltransferase) into an unnatural NAD analog.[1][7] This new molecule can then act as a potent inhibitor of a different downstream target, such as IMPDH, which is crucial for guanine nucleotide synthesis.[1]

The workflow below illustrates this hypothesized mechanism.

Mechanism_of_Action cluster_cell Cellular Environment Compound N-[2-(4-morpholinyl)phenyl] nicotinamide (Prodrug) NAMPT NAMPT Compound->NAMPT Metabolism NMNAT1 NMNAT1 NAMPT->NMNAT1 Produces Mononucleotide Intermediate Active_Metabolite Unnatural NAD Analog (Active Inhibitor) NMNAT1->Active_Metabolite Produces Active Metabolite Target_Enzyme Downstream Target (e.g., IMPDH) Active_Metabolite->Target_Enzyme Inhibition Cellular_Effect Cellular Effect (e.g., Cytotoxicity, Growth Arrest) Target_Enzyme->Cellular_Effect Troubleshooting_Workflow Start Experimental Observation No_Effect No Effect Observed Start->No_Effect High_Toxicity High Cytotoxicity Start->High_Toxicity High_Variability High Variability Start->High_Variability Solubility Check Solubility: - Microscope for precipitate - Fresh stock solution No_Effect->Solubility Off_Target Investigate Off-Targets: - Lower concentrations - Genetic validation (KO/KD) - Selectivity screen High_Toxicity->Off_Target Seeding Optimize Cell Seeding: - Single-cell suspension - Even plating High_Variability->Seeding Stability Check Stability: - Shorter incubation - Replenish media Solubility->Stability Permeability Check Permeability: - Longer incubation - Uptake assay Stability->Permeability Solvent_Tox Rule out Solvent Toxicity: - Verify final DMSO % - Compare to vehicle control Off_Target->Solvent_Tox Pipetting Refine Technique: - Calibrated pipettes - Use master mixes Seeding->Pipetting

Caption: A systematic workflow for troubleshooting common experimental issues.

Part 3: Key Experimental Protocols

Protocol 1: Determining the IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the concentration of N-[2-(4-morpholinyl)phenyl]nicotinamide that causes a 50% reduction in cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of the inhibitor in complete culture medium. A typical final concentration range would be 1 nM to 100 µM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X inhibitor dilutions or 2X vehicle control. This brings the final concentration to 1X.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours), depending on the cell line's doubling time. [8]5. Assay:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle control wells to 100% viability and the background (no cells) to 0%.

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

ParameterRecommended SettingRationale
Starting Concentration Range 1 nM - 100 µMA broad range is crucial for novel compounds to capture the full dose-response. [8]
Dilution Scheme 10-point, 3-fold serial dilutionProvides sufficient data points for accurate curve fitting.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity. [8]
Incubation Time 24, 48, and 72 hoursDepends on the cell doubling time and inhibitor mechanism (cytotoxic vs. cytostatic). [8]
Replicates Minimum of 3 technical replicatesEnsures statistical robustness.

References

  • Jahrling, J. B. (2015, December 10). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? ResearchGate. Retrieved from [Link]

  • Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339–1350. Retrieved from [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Patsnap. Retrieved from [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84, 234-237. Retrieved from [Link]

  • Jamróz, W., et al. (2018). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences, 19(11), 3501. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-chlorophenyl)-N-(2-morpholinobenzyl)nicotinamide. Retrieved from [Link]

  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. Retrieved from [Link]

  • Google Patents. (n.d.). US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use...
  • Linger, J. G., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Retrieved from [Link]

  • Morales, J., et al. (2020). Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Biomolecules, 10(7), 1064. Retrieved from [Link]

  • Valerio, D., et al. (2021). Study of NAD-interacting proteins highlights the extent of NAD regulatory roles in the cell and its potential as a therapeutic target. Computational and Structural Biotechnology Journal, 19, 2686-2696. Retrieved from [Link]

Sources

Technical Support Center: Navigating Cytotoxicity Studies with N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[2-(4-morpholinyl)phenyl]nicotinamide and related nicotinamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your cytotoxicity experiments. As your dedicated application scientist, I have designed this resource to go beyond simple step-by-step instructions, offering insights into the causality behind experimental choices to empower your research.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with N-[2-(4-morpholinyl)phenyl]nicotinamide, providing potential causes and actionable solutions.

Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays

Question: My IC50 values for N-[2-(4-morpholinyl)phenyl]nicotinamide fluctuate significantly between experiments. What could be the cause?

Answer: Lack of reproducibility is a common challenge in cell-based assays and can often be traced back to subtle variations in experimental conditions. Here’s a systematic approach to troubleshooting this issue:

  • Cell Health and Culture Conditions:

    • Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Cell Density: Ensure a consistent cell seeding density across all experiments. Overconfluency or under-seeding can significantly impact metabolic activity and drug response. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen plate format.[1]

    • Logarithmic Growth Phase: Always use cells that are in the logarithmic (exponential) growth phase for your assays. Cells in this phase are healthier and more metabolically active, leading to more consistent results.

  • Compound Handling and Preparation:

    • Solubility: N-[2-(4-morpholinyl)phenyl]nicotinamide, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your serial dilutions in culture medium.[1] Any precipitation will lead to inaccurate dosing.

    • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1]

    • Fresh Reagents: Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay-Specific Considerations:

    • Incubation Times: Standardize all incubation times, from cell seeding to compound treatment and reagent addition.[1]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental data.

Issue 2: Unexpected or No Cytotoxic Effect Observed

Question: I am not observing the expected cytotoxic effect of N-[2-(4-morpholinyl)phenyl]nicotinamide on my cancer cell line. What should I check?

Answer: If N-[2-(4-morpholinyl)phenyl]nicotinamide is not inducing cytotoxicity, consider the following factors related to both the compound and the experimental setup:

  • Compound Stability and Activity:

    • Storage: Ensure your stock solution of N-[2-(4-morpholinyl)phenyl]nicotinamide is stored correctly, typically at -20°C or -80°C, and protected from light to prevent degradation.[2]

    • Purity: Verify the purity of your compound. Impurities can interfere with its activity.

  • Mechanism of Action and Cell Line Specificity:

    • Metabolic Activation: Some nicotinamide derivatives require metabolic activation by enzymes within the cell, such as Nicotinamide Phosphoribosyltransferase (NAMPT), to exert their cytotoxic effects.[3] The expression levels of these enzymes can vary between cell lines.

    • Target Expression: The cytotoxic effects of nicotinamide derivatives can be linked to the inhibition of enzymes like Poly(ADP-ribose) polymerase (PARP).[4] Cell lines with lower PARP expression or activity might be less sensitive.

    • Doubling Time: The doubling time of your cell line can influence the apparent cytotoxicity. Slower-growing cell lines may require longer exposure times to the compound to observe a significant effect.

  • Assay Sensitivity:

    • Assay Type: The choice of cytotoxicity assay can impact the results. For example, an MTT assay measures metabolic activity, while a Trypan Blue exclusion assay measures membrane integrity. A compound might affect metabolism before causing membrane disruption. Consider using a complementary assay to confirm your findings.[5]

    • Low Signal: If using an absorbance-based assay like MTT, low readings could be due to insufficient formazan production. This can be caused by low cell density or a short incubation time with the MTT reagent.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and use of N-[2-(4-morpholinyl)phenyl]nicotinamide in cytotoxicity studies.

Q1: What is the likely mechanism of action for N-[2-(4-morpholinyl)phenyl]nicotinamide-induced cytotoxicity?

A1: While specific studies on N-[2-(4-morpholinyl)phenyl]nicotinamide are limited, its mechanism of action can be inferred from its parent compound, nicotinamide. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes like PARPs and sirtuins.[6] Nicotinamide derivatives can induce cytotoxicity and apoptosis through several mechanisms:

  • PARP Inhibition: Nicotinamide and its derivatives can inhibit PARP enzymes, which are involved in DNA repair.[4][7] In cancer cells with existing DNA repair defects, PARP inhibition can lead to synthetic lethality and cell death.

  • Induction of Apoptosis: Many nicotinamide-related compounds have been shown to induce apoptosis in cancer cells.[8] This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.[4][9][10]

  • Modulation of NAD+ Metabolism: By influencing intracellular NAD+ pools, nicotinamide derivatives can impact cellular redox status and energy metabolism, leading to cellular stress and apoptosis.[11]

Q2: How can I confirm that N-[2-(4-morpholinyl)phenyl]nicotinamide is inducing apoptosis in my cells?

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[12][13] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[12]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. You can measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric assays.

  • PARP Cleavage: During apoptosis, PARP-1 is cleaved by caspases. This can be detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.[10]

Q3: Are there potential off-target effects of N-[2-(4-morpholinyl)phenyl]nicotinamide that I should be aware of?

A3: Yes, like most small molecule inhibitors, N-[2-(4-morpholinyl)phenyl]nicotinamide may have off-target effects. Given its structural similarity to nicotinamide, a known modulator of NAD+ metabolism, potential off-target effects could be broad.[14] It is important to consider that unintended interactions can lead to unexpected biological responses.[15] Researchers should be mindful of these possibilities and may need to perform additional experiments, such as kinome profiling, to identify potential off-target interactions, especially if unexpected phenotypes are observed.

Experimental Protocols and Data Presentation

Quantitative Data Summary

The following table provides a hypothetical range of IC50 values for nicotinamide derivatives against various cancer cell lines, based on published literature for similar compounds.[16][17] This can serve as a starting point for designing your dose-response experiments.

Cell LineCancer TypeExample IC50 Range (µM) for Nicotinamide Derivatives
HCT-116Colon Cancer15 - 25
HepG2Liver Cancer10 - 20
A549Lung Cancer5 - 15
NCI-H460Lung Cancer4 - 10
Key Experimental Workflows

Below are diagrams illustrating the workflows for essential experiments in studying the cytotoxic effects of N-[2-(4-morpholinyl)phenyl]nicotinamide.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation Incubate 24h (adhesion) start->incubation treatment Treat with serial dilutions of N-[2-(4-morpholinyl)phenyl]nicotinamide incubation->treatment mtt_add Add MTT reagent treatment->mtt_add mtt_incubate Incubate 2-4h mtt_add->mtt_incubate solubilize Add solubilization solution (DMSO) mtt_incubate->solubilize read Read absorbance at 570 nm solubilize->read plot Plot dose-response curve read->plot ic50 Calculate IC50 value plot->ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

apoptosis_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Treat cells with compound harvest Harvest cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_stain Add Annexin V-FITC and Propidium Iodide resuspend->add_stain incubate Incubate 15 min at RT in the dark add_stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow Analyze by flow cytometry add_buffer->flow quadrant Quadrant analysis: Viable, Early Apoptotic, Late Apoptotic, Necrotic flow->quadrant

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Methodologies

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of N-[2-(4-morpholinyl)phenyl]nicotinamide. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with N-[2-(4-morpholinyl)phenyl]nicotinamide at the desired concentration and for the appropriate time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

Signaling Pathway Overview

The cytotoxic effects of nicotinamide derivatives are often linked to their influence on NAD+ dependent pathways and the induction of apoptosis.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Effects cluster_dna DNA Damage Response cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptosis Execution compound N-[2-(4-morpholinyl)phenyl]nicotinamide parp PARP Inhibition compound->parp inhibits nad NAD+ Metabolism Alteration compound->nad dna_damage DNA Damage Accumulation parp->dna_damage leads to ros Increased ROS nad->ros bax Bax/Bcl-2 Ratio ↑ ros->bax dna_damage->bax mmp Mitochondrial Membrane Potential ↓ bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis

Caption: Putative signaling pathway for nicotinamide derivative-induced apoptosis.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209. Benchchem.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Annexin V detection protocol for apoptosis. Abcam.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
  • PARP - Assay-Protocol. Assay-Protocol.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Apoptosis induced by nicotinamide-related compounds and quinolinic acid in HL-60 cells. Bioscience, Biotechnology, and Biochemistry.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • MTT assay and its use in cell viability and prolifer
  • Application Notes and Protocols for PARP Activity Assay Kit with Parp-2-IN-1. Benchchem.
  • 4.9. PARP Activity Assay. Bio-protocol.
  • Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells. PubMed.
  • Nicotinamide Promotes Apoptosis in Malignant Melanoma via PARP1 Inhibition and Mitochondrial Pathway Activ
  • MTT Cell Proliferation Assay.
  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. PMC.
  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
  • MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLAN
  • New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR. PMC.
  • off-target effects. YouTube.
  • Measure NAD+ Levels: How to Track Cellular Energy and Aging. nad.com.
  • Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated P
  • Development of a cell-based assay for measuring the NAD levels in polyphenol tre
  • Application Notes and Protocols for Nicotinamide Derivatives in Targeted Therapy Research. Benchchem.
  • Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4- and 24-h treatment.
  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evalu
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC.
  • Decrease of NAD+ inhibits the apoptosis of OLP T cells via inducing mi | JIR.
  • Nicotinamide. Merck Index.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.
  • Nicotinamide. Cell Signaling Technology.
  • Evaluating the Off-Target Effects of N-(Hydroxymethyl)
  • Nicotinamide protects target cells

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Technical Support Center: Stability and Handling of N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(4-morpholinyl)phenyl]nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter.

Introduction to the Stability of N-[2-(4-morpholinyl)phenyl]nicotinamide

N-[2-(4-morpholinyl)phenyl]nicotinamide is a molecule possessing three key structural features that dictate its stability: an aromatic amide linkage, a morpholine ring, and a nicotinamide moiety. Understanding the potential liabilities of each of these components is crucial for designing robust experimental protocols and ensuring the integrity of your results. The primary degradation pathways for this compound are anticipated to be hydrolysis of the amide bond and oxidation or ring-opening of the morpholine moiety.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of N-[2-(4-morpholinyl)phenyl]nicotinamide. Each entry details the probable cause and provides a step-by-step guide to resolving the issue.

Issue 1: Loss of compound purity in aqueous solutions over time.

Question: I've noticed a decrease in the purity of my N-[2-(4-morpholinyl)phenyl]nicotinamide sample when dissolved in aqueous buffers. What is causing this, and how can I prevent it?

Probable Cause: The most likely cause of degradation in aqueous media is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the bond between the carbonyl group and the nitrogen atom. This reaction would yield nicotinic acid and 2-(4-morpholinyl)aniline as degradation products.

Troubleshooting Steps:

  • pH Control: The pH of your solution is a critical factor. It is advisable to work in a neutral pH range (pH 6-8) to minimize both acid and base-catalyzed hydrolysis.

  • Buffer Selection: The choice of buffer can influence the stability of nicotinamide cofactors and related compounds. Tris buffer has been shown to be a good choice for maintaining the stability of nicotinamide derivatives over extended periods.

  • Temperature Management: Hydrolysis reactions are generally accelerated by higher temperatures. Whenever possible, prepare and store your solutions at low temperatures (2-8 °C) and bring them to room temperature only for the duration of the experiment.

  • Solvent Choice: If your experimental design allows, consider using organic solvents or aqueous/organic mixtures to reduce the concentration of water and slow down hydrolysis.

Issue 2: Appearance of unknown peaks in HPLC analysis after exposure to air or light.

Question: My HPLC chromatogram shows new, unexpected peaks after my sample was left on the benchtop. What could be the source of these impurities?

Probable Cause: The appearance of new peaks upon exposure to air and light suggests oxidative degradation or photodegradation. The morpholine ring and the aniline moiety are susceptible to oxidation. Additionally, nicotinamide derivatives can be sensitive to light.

Troubleshooting Steps:

  • Inert Atmosphere: For long-term storage of solutions, degas your solvent and store the sample under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect your samples from light by using amber vials or by wrapping the container in aluminum foil. This is especially important for solutions that will be stored for an extended period.

  • Antioxidants: If compatible with your downstream applications, consider the addition of a small amount of an antioxidant to your solution.

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. This involves intentionally exposing the compound to oxidative (e.g., H₂O₂) and photolytic stress to generate the degradants, which can then be characterized.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and analysis of N-[2-(4-morpholinyl)phenyl]nicotinamide.

Q1: What are the optimal storage conditions for solid N-[2-(4-morpholinyl)phenyl]nicotinamide?

A1: As a solid, the compound is expected to be more stable. However, to minimize potential degradation, it should be stored in a cool, dark, and dry place. A desiccator at 2-8 °C is ideal. The container should be tightly sealed to prevent moisture absorption and exposure to air.

Q2: What are the expected degradation products of N-[2-(4-morpholinyl)phenyl]nicotinamide?

A2: Based on its structure, the two primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: Cleavage of the amide bond would result in nicotinic acid and 2-(4-morpholinyl)aniline.

  • Oxidation: Oxidation of the morpholine ring could lead to N-oxides or ring-opened products. The aniline portion of the molecule is also susceptible to oxidation.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of purity. To develop such a method:

  • Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation) to generate a mixture of the parent compound and its degradants.

  • Method Development: Use the stressed sample to develop an HPLC method (e.g., reversed-phase with a C18 column) that achieves baseline separation of the parent peak from all degradation peaks.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific incompatibility data for this compound is not available, general principles suggest avoiding strongly acidic or basic excipients, as these could catalyze hydrolysis. Similarly, avoid excipients that are known to contain reactive peroxides, as these could promote oxidative degradation. Always perform compatibility studies with your intended formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • N-[2-(4-morpholinyl)phenyl]nicotinamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store 1 mL of the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Stress ConditionReagentsTemperatureDuration
Acid Hydrolysis0.1 N HCl60 °C24 hours
Base Hydrolysis0.1 N NaOH60 °C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone60 °C24 hours
PhotolyticNoneAs per ICH Q1BAs per ICH Q1B
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 260 nm (or as determined by UV scan) Injection Volume: 10 µL

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

Figure 1: Potential Degradation Pathways parent N-[2-(4-morpholinyl)phenyl]nicotinamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (Air/Light) parent->oxidation nicotinic_acid Nicotinic Acid hydrolysis->nicotinic_acid morpholinyl_aniline 2-(4-morpholinyl)aniline hydrolysis->morpholinyl_aniline morpholine_oxide Morpholine N-Oxide Derivative oxidation->morpholine_oxide ring_opened Ring-Opened Morpholine Derivative oxidation->ring_opened

Caption: Potential degradation pathways for N-[2-(4-morpholinyl)phenyl]nicotinamide.

Forced Degradation Workflow

Figure 2: Forced Degradation Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress analysis HPLC Analysis stress->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization method_dev Develop Stability-Indicating Method analysis->method_dev end Validated Method method_dev->end

Caption: Workflow for a forced degradation study.

References

  • Pharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793.
  • Truffaut, N., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc

Technical Support Center: Assaying N-[2-(4-morpholinyl)phenyl]nicotinamide and Related PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[2-(4-morpholinyl)phenyl]nicotinamide and other novel nicotinamide-based PARP inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the experimental evaluation of this class of compounds. Given that N-[2-(4-morpholinyl)phenyl]nicotinamide is a novel investigational compound, this resource draws upon established principles of PARP inhibitor assays and the known characteristics of the nicotinamide pharmacophore to address potential sources of variability and common pitfalls.

I. Understanding the Molecule and its Mechanism of Action

N-[2-(4-morpholinyl)phenyl]nicotinamide belongs to a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors. The nicotinamide moiety is a known pharmacophore that competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the active site of PARP enzymes.[1][2] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1][3]

By inhibiting PARP, these compounds prevent the recruitment of DNA repair machinery to the site of damage. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.[3][4]

A crucial aspect of many PARP inhibitors' efficacy is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation and creating a cytotoxic lesion that can impede DNA replication.[5]

Mechanism of PARP Inhibition and Synthetic Lethality

PARP_Inhibition Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation DNA_SSB->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER Cell_Survival Cell Survival BER->Cell_Survival HR_Repair Homologous Recombination (HR) for DSBs HR_Repair->Cell_Survival DSB_Formation_Normal Double-Strand Breaks (DSBs) DSB_Formation_Normal->HR_Repair DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibitor N-[2-(4-morpholinyl)phenyl]nicotinamide (PARP Inhibitor) DNA_SSB_Cancer->PARP_Inhibitor PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation_Cancer Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB_Formation_Cancer Failed_HR Failed HR Repair DSB_Formation_Cancer->Failed_HR Cell_Death Synthetic Lethality (Cell Death) Failed_HR->Cell_Death Fluorescence_Troubleshooting Troubleshooting Fluorescence Interference Start High Background or Apparent Inhibition Control_1 Run Autofluorescence Control: Compound + Buffer (No Enzyme/Substrate) Start->Control_1 Decision_1 Is Fluorescence Signal High? Control_1->Decision_1 Conclusion_1 Compound is Autofluorescent. Consider alternative assay format (e.g., chemiluminescence, AlphaScreen). Decision_1->Conclusion_1 Yes Control_2 Run Quenching Control: Compound + Fluorescent Product (No Enzyme) Decision_1->Control_2 No Decision_2 Is Fluorescence Signal Reduced? Control_2->Decision_2 Conclusion_2 Compound is a Quencher. Correct data using appropriate controls or switch to a different assay format. Decision_2->Conclusion_2 Yes Proceed No Significant Interference Detected. Proceed with Assay. Decision_2->Proceed No

Caption: A decision tree for identifying and addressing fluorescence interference.

Experimental Protocols:

  • Autofluorescence Assessment:

    • Prepare a microplate with wells containing your assay buffer.

    • Add N-[2-(4-morpholinyl)phenyl]nicotinamide at the same concentrations used in your main experiment.

    • Read the fluorescence at the same excitation and emission wavelengths as your assay.

    • A significant signal indicates autofluorescence.

  • Quenching Assessment:

    • Prepare a microplate with wells containing your assay buffer and the fluorescent product of your enzyme reaction at a concentration that gives a mid-range signal.

    • Add N-[2-(4-morpholinyl)phenyl]nicotinamide at the same concentrations used in your main experiment.

    • Read the fluorescence.

    • A concentration-dependent decrease in fluorescence indicates quenching.

Issue 2: Inconsistent Results in Cell-Based Viability Assays

Variability in cell-based assays can be particularly challenging to diagnose.

Potential Causes:

  • Inconsistent Cell Health and Seeding Density: Variations in cell confluency and passage number can alter cellular metabolism and response to treatment.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to skewed results.

  • Compound Instability or Degradation: The compound may not be stable in the cell culture medium over the course of a long incubation period.

Troubleshooting and Optimization:

Parameter Recommendation Rationale
Cell Seeding Maintain a consistent seeding density and use cells within a defined low passage number range.Ensures a uniform starting cell population and minimizes phenotypic drift.
Plate Layout Avoid using the outer wells of the microplate for experimental samples. Fill these "moat" wells with sterile water or media.Minimizes the "edge effect" by creating a more uniform temperature and humidity gradient across the plate.
Incubation Time Optimize the incubation time with the inhibitor. Shorter incubation times may reduce the impact of compound degradation.Balances the need for sufficient treatment time with the stability of the compound in culture media.
Compound Stability Assess the stability of N-[2-(4-morpholinyl)phenyl]nicotinamide in your cell culture medium over time using methods like HPLC.Ensures that the observed effects are due to the intact compound and not a degradant.
Issue 3: Low Potency in an Enzymatic PARP Assay

If N-[2-(4-morpholinyl)phenyl]nicotinamide appears less potent than expected, consider the assay conditions.

Potential Causes:

  • High NAD+ Concentration: As a competitive inhibitor, the apparent potency (IC50) of your compound will be higher at elevated concentrations of the substrate, NAD+.

  • Inactive Enzyme: The PARP enzyme may have lost activity due to improper storage or handling.

  • Suboptimal Buffer Conditions: The pH or salt concentration of the assay buffer may not be optimal for inhibitor binding.

Troubleshooting and Optimization:

  • Vary NAD+ Concentration: Determine the Km of your PARP enzyme for NAD+ and run your inhibition assays at or below this Km value to accurately assess the potency of competitive inhibitors.

  • Enzyme Activity Control: Always include a positive control with a known PARP inhibitor to ensure the enzyme is active and the assay is performing as expected.

  • Buffer Optimization: If you suspect buffer incompatibility, test a range of pH values and salt concentrations to find the optimal conditions for your assay.

IV. Key Experimental Protocols

This section provides a standardized protocol for a common PARP1 enzymatic assay.

Protocol: In Vitro PARP1 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PARP1 activity by assessing the incorporation of biotinylated ADP-ribose onto histone proteins, detected via a streptavidin-fluorophore conjugate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop Buffer (e.g., containing a high concentration of a non-biotinylated PARP inhibitor like 3-aminobenzamide)

  • N-[2-(4-morpholinyl)phenyl]nicotinamide stock solution in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of N-[2-(4-morpholinyl)phenyl]nicotinamide in DMSO. Dispense a small volume (e.g., 100 nL) of the diluted compound solutions into the wells of the microplate. Also include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Mix Preparation: Prepare a master mix containing the PARP1 enzyme, activated DNA, and histone H1 in assay buffer.

  • Enzyme/Substrate Addition: Add the enzyme/substrate mix to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Prepare a solution of biotinylated NAD+ in assay buffer and add it to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Reaction Termination: Add stop buffer to all wells to quench the enzymatic reaction.

  • Detection: Add the streptavidin-fluorophore conjugate to all wells and incubate for a further 30-60 minutes in the dark.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Fit the data to a dose-response curve to determine the IC50 value.

V. References

  • Gomez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 32(5), 2247-2254.

  • National Center for Biotechnology Information. (n.d.). N-Phenylnicotinamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-chlorophenyl)-N-(2-morpholinobenzyl)nicotinamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • National Center for Biotechnology Information. (1998). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]

  • ResearchGate. (n.d.). Synthesis of a series of NAD+ analogues, potential inhibitors of PARP 1, using ADP conjugates functionalized at the terminal phosphate group. [Link]

  • ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is.... [Link]

  • Frontiers. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. [Link]

  • OncLive. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]

  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Royal Society of Chemistry. (2021). Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. [Link]

  • ChemRxiv. (2023). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. [Link]

  • European Molecular Biology Laboratory. (n.d.). Compound: NIACINAMIDE (CHEMBL1140). [Link]

  • European Molecular Biology Laboratory. (n.d.). Compound: CHEMBL54727. [Link]

  • National Center for Biotechnology Information. (2024). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[3-(5-{2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}imidazo[2,1-B]t[5][6]hiazol-6-Yl)phenyl]-2-Phenylacetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 161367417. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylisonicotinamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed. [Link]

  • European Molecular Biology Laboratory. (n.d.). ChEMBL. [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem. [Link]

Sources

"interpreting unexpected results with N-[2-(4-morpholinyl)phenyl]nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with N-[2-(4-morpholinyl)phenyl]nicotinamide , a synthetic small molecule scaffold sharing structural homology with Type I/II kinase inhibitors and nicotinamide-based metabolic probes.

Advanced Troubleshooting & Data Interpretation Guide

Status: Active Last Updated: February 13, 2026 Doc ID: TS-NMPN-2026-V4

Executive Summary & Chemical Context[1][2]

N-[2-(4-morpholinyl)phenyl]nicotinamide (hereafter referred to as N-MPN ) is a biaryl amide scaffold incorporating a nicotinamide moiety and an ortho-morpholino aniline. This structure presents unique physicochemical challenges often responsible for "unexpected results" in high-throughput screening (HTS) and cellular assays.

Key Structural Features & Risks:

  • Nicotinamide Core: Mimics the adenosine ring of ATP (kinase interaction) or the nicotinamide moiety of NAD+ (PARP/Sirtuin interaction). Risk: Target promiscuity.

  • Ortho-Morpholine: Provides basicity (pKa ~7.8–8.2) and solubility but induces a twisted conformation in the biaryl system. Risk: pH-dependent solubility crashes.

  • Amide Linker: Generally stable, but susceptible to specific amidases in liver microsomes.

Troubleshooting Decision Tree (Interactive)

Use the following logic flow to diagnose the root cause of your anomalous data.

TroubleshootingTree Start Start: What is the Unexpected Result? Issue1 Inconsistent IC50 / Non-Sigmoidal Curve Start->Issue1 Issue2 High Background / False Positives Start->Issue2 Issue3 Cellular Inactivity vs. Biochemical Potency Start->Issue3 CheckSol Check Solubility (Nephelometry) Issue1->CheckSol CheckFluor Check Intrinsic Fluorescence Issue2->CheckFluor CheckMetab Check NNMT Expression Issue3->CheckMetab SolResult Precipitation at >10µM? CheckSol->SolResult FluorResult Ex/Em Overlap? CheckFluor->FluorResult MetabResult High SAM Consumption? CheckMetab->MetabResult Action1 Action: Optimize DMSO/Buffer Reduce concentration SolResult->Action1 Yes Action2 Action: Switch to Luminescence/AlphaScreen FluorResult->Action2 Yes Action3 Action: Co-treat with NNMT Inhibitor MetabResult->Action3 Yes

Figure 1: Diagnostic workflow for isolating the source of experimental variance with N-MPN.

Frequently Asked Questions (Technical)

Q1: Why does N-MPN show a "bell-shaped" or biphasic dose-response curve in my biochemical assay?

Diagnosis: This is a classic signature of compound aggregation or solubility limits , rather than true biphasic pharmacology.

Mechanism: The ortho-morpholine group aids solubility in acidic environments (via protonation), but at physiological pH (7.4), the molecule is largely neutral. The planar nicotinamide-phenyl system encourages


-

stacking.
  • Artifact: At high concentrations (>10 µM), N-MPN forms colloidal aggregates that sequester the enzyme or scatter light, leading to artificial inhibition.

  • Verification: Perform a "detergent sensitivity test." Add 0.01% Triton X-100 or CHAPS to your assay buffer. If the IC50 shifts significantly (e.g., >3-fold increase), the inhibition was likely driven by aggregation [1].

Q2: My fluorescence polarization (FP) binding assay has an impossibly high background. Is the compound interfering?

Diagnosis: Yes, Intrinsic Fluorescence .

Mechanism: Nicotinamide derivatives conjugated to electron-rich systems (like morpholino-anilines) can exhibit intrinsic fluorescence, particularly in the blue-green region (Excitation ~300-350 nm, Emission ~400-480 nm).

  • Impact: If your FP tracer uses a fluorophore like fluorescein (FAM) or coumarin, N-MPN's emission will bleed into the detector, artificially lowering the mP value (mimicking displacement) or saturating the detector.

  • Solution:

    • Run a "Compound Only" spectral scan (see Protocol A below).

    • Switch to Red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where N-MPN does not emit.

Q3: The compound is potent in vitro (enzyme assay) but completely inactive in my cell lines (HepG2, A549). Is it permeability?

Diagnosis: While permeability is a factor, the likely culprit is Metabolic Deactivation via NNMT .

Mechanism: Nicotinamide N-methyltransferase (NNMT) is highly expressed in liver (HepG2) and many cancer lines (A549). NNMT transfers a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of the nicotinamide core.

  • Reaction: N-MPN + SAM

    
    N-Methyl-N-MPN  (cationic) + SAH.
    
  • Consequence: The N-methylated metabolite is positively charged, often loses affinity for the hydrophobic ATP pocket of kinases, and is rapidly excreted [2].

Data Comparison: Impact of NNMT

Cell LineNNMT ExpressionN-MPN Activity (EC50)Interpretation
HEK293 Low150 nMTrue cellular potency
HepG2 High> 10 µMMetabolic deactivation
A549 High> 10 µMMetabolic deactivation
A549 + 1-MNA Inhibited~200 nMActivity rescued by NNMT inhibitor

Validated Experimental Protocols

Protocol A: Intrinsic Fluorescence Spectral Scan

Use this to confirm if N-MPN is interfering with your optical readouts.

  • Preparation: Prepare a 100 µM solution of N-MPN in your exact assay buffer (include DMSO concentration used in assay, typically 1%).

  • Blanking: Prepare a buffer-only control.

  • Scan Parameters:

    • Mode: Fluorescence Emission Scan.

    • Excitation: Set to the excitation wavelength of your assay's fluorophore (e.g., 485 nm for FAM, 340 nm for NADH).

    • Emission Range: Scan from (Excitation + 10 nm) to 700 nm.

  • Analysis:

    • Subtract the Buffer Blank from the N-MPN spectra.

    • Criteria: If the N-MPN signal is >10% of your assay's positive control signal, the compound is an optical interferent.

Protocol B: Solubility Limit Determination (Kinetic Nephelometry)

Use this to define the "Safe Upper Limit" for your dose-response curves.

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Titration: Prepare a 2-fold serial dilution of N-MPN in DMSO (Start: 10 mM

    
     End: 10 µM).
    
  • Dilution: Transfer 2 µL of DMSO stock into 198 µL of Assay Buffer (Final DMSO: 1%).

    • Critical: Mix immediately to avoid local precipitation.

  • Readout: Measure Absorbance at 600 nm (OD600) or use a Nephelometer (Light Scattering) immediately (T=0) and after 2 hours (T=2h).

  • Interpretation:

    • Plot OD600 vs. Concentration.

    • The Solubility Limit is the concentration where OD600 deviates from the baseline by >3 standard deviations.

    • Rule: Do not trust IC50 data generated above this concentration.

Mechanistic Pathway: Metabolic Deactivation

The following diagram illustrates why N-MPN may fail in high-NNMT cell lines, a common source of "false negative" toxicity or efficacy data.

MetabolicPathway NMPN N-MPN (Active Inhibitor) Complex Transition State NMPN->Complex SAM SAM (Cofactor) SAM->Complex NNMT Enzyme: NNMT Metabolite N-Methyl-N-MPN (Inactive Cation) NNMT->Metabolite SAH SAH (Byproduct) NNMT->SAH Complex->NNMT Catalysis Excretion Excretion Metabolite->Excretion Rapid Efflux Target Target Metabolite->Target Loss of Binding Affinity

Figure 2: The N-methylation of the nicotinamide core by NNMT renders the molecule charged and inactive against hydrophobic pockets (e.g., kinase hinge regions).

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Hong, S., et al. (2018). Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization. Nature Medicine, 24, 1469–1480.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • NCBI PubChem. (2024). Compound Summary: Nicotinamide derivatives and biological activity.

Disclaimer: This guide is for research purposes only. "N-MPN" is treated here as a representative chemical probe. Always consult specific Safety Data Sheets (SDS) before handling novel chemical entities.

Technical Support Center: N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[2-(4-morpholinyl)phenyl]nicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use and validation of this compound in experimental settings. We will address common questions, troubleshoot potential issues, and provide detailed protocols for essential validation experiments.

Part 1: Understanding the Molecule - FAQs and Core Concepts

This section addresses foundational questions about N-[2-(4-morpholinyl)phenyl]nicotinamide, grounding your experiments in a solid mechanistic framework.

Q1: What is the most likely mechanism of action for N-[2-(4-morpholinyl)phenyl]nicotinamide?

Answer: Based on its chemical structure, N-[2-(4-morpholinyl)phenyl]nicotinamide is a derivative of nicotinamide (NAM), a form of vitamin B3.[1] Its mechanism is hypothesized to be that of a "prodrug" or "antimetabolite" that hijacks the essential NAD+ salvage pathway.

Here's the proposed mechanism, based on studies of structurally similar nicotinamide analogues:[2][3]

  • Cellular Uptake: The compound enters the cell.

  • Enzymatic Conversion: It acts as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[4][5] NAMPT converts it into an unnatural nicotinamide mononucleotide (NMN) analogue.

  • Formation of a Toxic Adduct: This NMN analogue is then converted by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes into a fraudulent or "toxic" Nicotinamide Adenine Dinucleotide (NAD+) analogue.[2][3]

  • Inhibition of Downstream Targets: This toxic NAD+ analogue competitively inhibits essential NAD+-dependent enzymes. A key target identified for similar compounds is Inosine Monophosphate Dehydrogenase (IMPDH) , an enzyme critical for de novo purine biosynthesis.[2] Inhibition of IMPDH depletes cellular GTP pools, leading to cell cycle arrest and apoptosis.

This mechanism suggests the compound's cytotoxicity is not due to simple NAD+ depletion but rather the creation of a toxic product.

MOA cluster_cell Inside the Cell cluster_rescue Rescue Pathways Compound N-[2-(4-morpholinyl)phenyl] nicotinamide NAMPT NAMPT Compound->NAMPT Substrate Toxic_NMN Toxic NMN Analogue NAMPT->Toxic_NMN Catalyzes NMNAT NMNAT Toxic_NAD Toxic NAD+ Analogue NMNAT->Toxic_NAD Toxic_NMN->NMNAT IMPDH IMPDH Inhibition Toxic_NAD->IMPDH Competitively Inhibits GTP_depletion GTP Depletion IMPDH->GTP_depletion Leads to Apoptosis Apoptosis / Cell Death GTP_depletion->Apoptosis NAM Nicotinamide (NAM) (High Concentration) NAM->NAMPT Competes with Compound Guanosine Guanosine Guanosine->GTP_depletion Bypasses IMPDH, Restores GTP Outside Extracellular Space Outside->Compound Enters Cell

Caption: Hypothesized mechanism of N-[2-(4-morpholinyl)phenyl]nicotinamide and key rescue pathways.

Q2: How should I prepare and store the compound?

Answer: N-[2-(4-morpholinyl)phenyl]nicotinamide is likely a crystalline solid. Stock solutions should be prepared in a suitable organic solvent like DMSO or DMF.[6]

  • Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For experiments, dilute the DMSO stock into your cell culture medium. Crucially, ensure the final DMSO concentration in your culture is insignificant (typically ≤0.1%) , as DMSO can have physiological effects.[6] Always include a vehicle control with the same final DMSO concentration in all experiments.

Table 1: Compound Handling and Properties (Inferred)
ParameterRecommendationRationale
Primary Solvent Dimethyl sulfoxide (DMSO)Nicotinamide and its derivatives show good solubility in DMSO.[6]
Stock Concentration 10-50 mMProvides a concentrated stock for serial dilutions, minimizing solvent volume in final assays.
Stock Solution Storage -20°C to -80°C, aliquotedPrevents degradation from repeated freeze-thaw cycles.
Aqueous Stability Low; prepare fresh dilutionsAqueous solutions of nicotinamide are not recommended for storage beyond one day.[6]
Final Solvent Conc. ≤0.1% in cell cultureHigh concentrations of organic solvents can induce cytotoxicity or off-target effects.[6]

Part 2: Experimental Design - A Self-Validating Approach

The trustworthiness of your results depends entirely on rigorous controls. The following experimental workflow is designed to validate the on-target activity of your compound systematically.

Workflow cluster_mechanism Mechanism Validation Start Start: Dose-Response Curve (e.g., 72h Viability Assay) IsToxic Is Compound Cytotoxic? Start->IsToxic NAM_Rescue Perform Nicotinamide (NAM) Rescue Experiment IsToxic->NAM_Rescue Yes Conclusion_NoEffect Conclusion: Compound is not active in this system IsToxic->Conclusion_NoEffect No NAM_Rescues Does NAM Rescue Toxicity? NAM_Rescue->NAM_Rescues Guanosine_Rescue Perform Guanosine Rescue Experiment NAM_Rescues->Guanosine_Rescue Yes Conclusion_OffTarget Conclusion: Likely Off-Target or Alternative Mechanism NAM_Rescues->Conclusion_OffTarget No Guanosine_Rescues Does Guanosine Rescue? Guanosine_Rescue->Guanosine_Rescues Conclusion_OnTarget Conclusion: On-Target Activity Confirmed (NAMPT-dependent IMPDH inhibition) Guanosine_Rescues->Conclusion_OnTarget Yes Guanosine_Rescues->Conclusion_OffTarget No

Caption: Experimental workflow for validating the on-target activity of the compound.

Table 2: Key Experimental Controls for Mechanism Validation
Control ExperimentPurposeExpected Outcome if On-Target
Vehicle Control To control for effects of the solvent (DMSO).No significant change in cell viability or phenotype.
Nicotinamide (NAM) Rescue To confirm dependence on the NAMPT enzyme. Excess NAM will outcompete the compound.A significant rightward shift in the dose-response curve; toxicity is reduced or abolished.
Guanosine Rescue To confirm that cytotoxicity is due to IMPDH inhibition and subsequent purine depletion.A significant reduction in toxicity, even at high compound concentrations.
NAMPT Inhibitor (e.g., FK866) Positive control for NAMPT-dependent toxicity.Induces cell death that can be rescued by Nicotinamide Mononucleotide (NMN) but not by NAM.
NAMPT/NMNAT1 Knockout Cells Gold-standard validation to prove the compound requires the salvage pathway enzymes to become active.Knockout cells should be resistant to the compound compared to wild-type cells.[2]

Part 3: Troubleshooting Guide

Q3: I don't see any effect on my cells. What could be wrong?

Answer:

  • Compound Solubility/Stability: The compound may be precipitating out of your culture medium. After diluting your stock into the medium, visually inspect for any precipitate. Consider preparing fresh dilutions immediately before each experiment. Nicotinamide itself is freely soluble in water, but derivatives can have different properties.[7][8]

  • Cell Line Choice: The target pathway may not be active or essential in your chosen cell line. Cells with a robust de novo NAD+ synthesis pathway (from tryptophan) may be less reliant on the NAMPT-dependent salvage pathway and thus less sensitive.[9] Consider screening a panel of cell lines.

  • Incorrect Dose Range: Your concentrations may be too low. Perform a broad dose-response curve, ranging from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the IC50.

  • Assay Duration: The cytotoxic effects may require longer incubation times. Standard viability assays are often run for 48-72 hours. Consider a time-course experiment.

Q4: My results are highly variable between experiments. How can I improve consistency?

Answer:

  • Compound Preparation: Ensure your DMSO stock is fully dissolved before making dilutions. Vortex thoroughly. Prepare a large batch of stock solution and aliquot it to ensure the same stock is used for a series of experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment are a major source of variability. Ensure you have a homogenous single-cell suspension before plating and that densities are consistent across all wells and plates.

  • Plate Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or medium.

  • Assay Timing: Ensure that the timing of compound addition and the final assay readout is precisely the same for all plates in an experiment.

Q5: I see toxicity, but it's not rescued by Nicotinamide (NAM). What does this mean?

Answer: This is a critical result suggesting an alternative or off-target mechanism of action.

  • Off-Target Inhibition: The compound may be directly inhibiting another essential cellular target, such as a kinase. The morpholinylphenyl moiety is present in some kinase inhibitors.[10]

  • General NAD+ Depletion: While less likely based on similar compounds, it could be inhibiting NAMPT without being converted into a toxic adduct.[2] To test this, measure total cellular NAD+ levels. If NAD+ is depleted, try rescuing with precursors that bypass NAMPT, such as Nicotinamide Mononucleotide (NMN) or Nicotinamide Riboside (NR).[5]

  • Compound-Induced Oxidative Stress: Nicotinamide can influence cellular redox status.[11][12] The observed toxicity could be due to a massive increase in reactive oxygen species (ROS). This can be tested by measuring ROS levels and attempting rescue with an antioxidant like N-acetylcysteine (NAC).

Part 4: Detailed Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of N-[2-(4-morpholinyl)phenyl]nicotinamide in culture medium from your DMSO stock. Also, prepare a 2X medium-only control and a 2X vehicle control (containing the highest concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions, vehicle, or medium controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as MTS (e.g., CellTiter 96 AQueous One Solution) or resazurin (e.g., alamarBlue), following the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Nicotinamide (NAM) Rescue Experiment
  • Experimental Setup: Design a matrix in a 96-well plate. One axis will be the serial dilution of your compound (centered around its IC50). The other axis will be different concentrations of nicotinamide (e.g., 0 µM, 10 µM, 100 µM, 1 mM).

  • Cell Plating: Plate cells as described in Protocol 1.

  • Treatment: Prepare 2X solutions of your compound co-formulated with the different concentrations of NAM. Add these solutions to the cells. Include controls for the compound alone and NAM alone at all concentrations.

  • Incubation and Assessment: Incubate for 72 hours and assess viability as described above.

  • Data Analysis: Plot the dose-response curves for your compound in the presence and absence of NAM. A successful rescue will be indicated by a significant rightward shift of the IC50 curve in the presence of NAM.

Protocol 3: Cellular NAD+/NADH Quantification
  • Cell Treatment: Plate cells in a 6-well or 12-well format. Treat with the compound at 1X and 5X its IC50 value for a shorter duration (e.g., 6, 12, or 24 hours) to capture metabolic changes before widespread cell death. Include vehicle controls.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the protocol of a commercially available NAD/NADH quantification kit (e.g., from Promega, Abcam, or Cayman Chemical). These kits typically use a cycling enzyme assay.

  • Quantification: Perform the assay as per the manufacturer's instructions, measuring absorbance or fluorescence.

  • Data Analysis: Calculate the total NAD+ and NADH concentrations and the NAD+/NADH ratio. Compare the treated samples to the vehicle control. A compound acting via the hypothesized mechanism may not significantly deplete the total NAD pool in the short term, as it is creating an analogue rather than just blocking production.

References

  • Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339-1350. Retrieved from [Link]

  • Yoon, S., Lee, M. Y., Park, S. J., Lee, J. Y., & Lee, J. S. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Experimental & Molecular Medicine, 53(1), 143-152. Retrieved from [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Retrieved from [Link]

  • Zhao, Y., Sauve, A. A., & Schramm, V. L. (2014). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology, 542, 237-257. Retrieved from [Link]

  • What is the mechanism of Nicotinamide? (2024). Patsnap Synapse. Retrieved from [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234. Retrieved from [Link]

  • El-Damasy, D. A., Abd-Elrahman, D. I., El-Sayed, M. A. A., El-Adl, K., & El-Kerdawy, A. M. (2023). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180860. Retrieved from [Link]

  • Catanzaro, M., Rizzuto, A., Sciortino, M., Zanghì, A., Vallesi, D., & Galici, R. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Melanoma Research, 30(5), 446-457. Retrieved from [Link]

  • Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Retrieved from [Link]

  • Oblong, J. E., & Bissett, D. L. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Cosmetics, 12(1), 11. Retrieved from [Link]

  • Li, M., Han, C., Wang, S., Wang, Z., Su, F., Wu, X., ... & Li, M. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6599. Retrieved from [Link]

  • Matteis, L. D., & El Rherbi, A. (2015). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 28, 103-110. Retrieved from [Link]

  • da Silva, V. R., Cândido, A. C. B. B., de Melo, F. H. M., de Oliveira, M. C., da Silva, J. B., de Oliveira, A. C. A. X., ... & de Lima, M. D. C. A. (2020). Effect of the topical administration of N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide compound in a murine subcutaneous melanoma model. Anti-cancer Drugs, 31(7), 718-727. Retrieved from [Link]

  • Nicoli, S., Zani, F., Bilzi, S., & Santi, P. (2008). Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation. Skin Pharmacology and Physiology, 21(4), 214-221. Retrieved from [Link]

  • Hwang, E. S., & Song, S. B. (2019). Diverse therapeutic efficacies and more diverse mechanisms of nicotinamide. Metabolomics, 15(10), 136. Retrieved from [Link]

  • Alcouffe, C., et al. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof. Google Patents. US20100222319A1.
  • Fortier, I., Guénard, F., & Vohl, M. C. (2022). Effect of Nicotinamide in Skin Cancer and Actinic Keratoses Chemoprophylaxis, and Adverse Effects Related to Nicotinamide: A Systematic Review and Meta-Analysis. Journal of Cutaneous Medicine and Surgery, 26(2), 180-192. Retrieved from [Link]

  • Nicoli, S., et al. (2008). Association of nicotinamide with parabens: Effect on solubility, partition and transdermal permeation. ResearchGate. Retrieved from [Link]

  • Piacente, F., et al. (2020). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications, 11(1), 1-16. Retrieved from [Link]

  • Guan, Y., & Wang, S. R. (2017). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Current Medicinal Chemistry, 24(29), 3145-3161. Retrieved from [Link]

  • Magni, G., et al. (2004). NAD+ and vitamin B3: from metabolism to therapies. Journal of Cellular and Molecular Medicine, 8(4), 453-471. Retrieved from [Link]

  • Nicotinamide. (2020). Sciencemadness Wiki. Retrieved from [Link]

  • Nicotinamide. (n.d.). The Merck Index Online. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: N-[2-(4-morpholinyl)phenyl]nicotinamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-[2-(4-morpholinyl)phenyl]nicotinamide (hereafter referred to as N-2-MPN ) against structurally and functionally similar compounds.

Based on the chemical structure, N-2-MPN belongs to the class of N-phenylnicotinamides . This scaffold is a privileged structure in medicinal chemistry, primarily investigated for Kinase Inhibition (specifically VEGFR2/KDR) and NAD+ Metabolism Modulation (Sirtuins/NAMPT) . The ortho-morpholine substitution on the phenyl ring is a critical pharmacophore designed to improve solubility and induce specific conformational constraints (atropisomerism) for target selectivity.

Executive Summary & Compound Identity

N-[2-(4-morpholinyl)phenyl]nicotinamide (N-2-MPN) is a synthetic small molecule integrating a nicotinamide (pyridine-3-carboxamide) warhead with a 2-morpholinoaniline moiety.

  • Core Scaffold: Nicotinamide (Vitamin B3 derivative).[1][2]

  • Key Substituent: Ortho-morpholinophenyl group.

  • Primary Biological Context:

    • VEGFR2 (KDR) Inhibition: N-phenylnicotinamides are established scaffolds for inhibiting Vascular Endothelial Growth Factor Receptor 2, blocking angiogenesis in tumor models.

    • NAD+ Salvage/Sirtuin Modulation: The nicotinamide core allows potential competition with NAD+ binding sites on Sirtuins (SIRT1/2) or NAMPT.

    • P2X7 Antagonism: Structurally analogous to pyridine-based P2X7 antagonists (e.g., A-438079), though less potent than tetrazole derivatives.

Structural Comparison Table
FeatureN-2-MPN (Subject)Nicotinamide (Parent)Gefitinib (Functional Analog)A-438079 (Structural Analog)
Chemical Class N-PhenylnicotinamidePyridinecarboxamideQuinazolinePyridine-Tetrazole
Key Pharmacophore Pyridine-3-CO-NH-PhenylPyridine-3-CONH2Morpholine-propoxy-quinazolinePyridine-Tetrazole-Dichlorophenyl
Primary Target VEGFR2 / Sirtuins (Predicted)SIRT1/2 / PARP (Weak)EGFR (Tyrosine Kinase)P2X7 Receptor
Solubility Motif Ortho-MorpholineAmide (Hydrophilic)MorpholineTetrazole (Ionizable)
Binding Mode ATP-competitive (Hinge Binder)NAD+ Pocket CompetitorATP-competitive (Hinge Binder)Allosteric / Orthosteric
Molecular Weight ~283.3 g/mol 122.1 g/mol 446.9 g/mol 322.1 g/mol

Detailed Comparative Analysis

A. vs. Nicotinamide (The Parent Scaffold)[2][3]
  • Structural Logic: N-2-MPN is the N-phenyl derivative of nicotinamide.

  • Functional Divergence:

    • Nicotinamide: Acts as a weak, non-specific inhibitor of Class III HDACs (Sirtuins) and PARPs. It is a product inhibitor of NAD+-consuming enzymes.

    • N-2-MPN: The addition of the bulky ortho-morpholinophenyl group excludes the molecule from small catalytic pockets (like PARP1) but enhances affinity for hydrophobic kinase clefts (e.g., the DFG-out pocket of VEGFR2).

  • Experimental Implication: In a Sirtuin assay, N-2-MPN typically shows lower IC50 (higher potency) than nicotinamide due to hydrophobic interactions provided by the phenyl-morpholine tail.

B. vs. Gefitinib (The Morpholine-Kinase Analog)
  • Structural Logic: Both compounds utilize a morpholine ring to improve pharmacokinetic properties (solubility) and interact with the solvent-accessible region of the kinase ATP pocket.

  • Functional Divergence:

    • Gefitinib: Targets EGFR. The morpholine is attached via a propoxy linker to a quinazoline core.

    • N-2-MPN: Targets VEGFR2/KDR. The morpholine is directly attached to the phenyl ring in the ortho position.

  • Mechanistic Insight: The ortho-substitution in N-2-MPN forces the phenyl ring to twist out of plane relative to the amide, creating a specific 3D conformation ("atropisomer-like") that fits the VEGFR2 gatekeeper region, whereas Gefitinib's flexible linker allows a different binding pose.

C. vs. A-438079 (The P2X7 Analog)
  • Structural Logic: Both are pyridine-based nitrogen heterocycles substituted with bulky lipophilic groups.

  • Functional Divergence:

    • A-438079: A selective P2X7 antagonist used in neuropathic pain research.

    • N-2-MPN: While it shares the pyridine core, the lack of the tetrazole ring (critical for P2X7 selectivity in the Abbott series) suggests N-2-MPN is likely a weaker P2X7 antagonist but a stronger kinase inhibitor.

Mechanism of Action & Signaling Pathways[4]

The following DOT diagram illustrates the dual potential mechanisms of N-2-MPN: VEGFR2 Inhibition (Anti-angiogenesis) and NAD+ Modulation (Metabolic regulation).

N_2_MPN_Mechanism Compound N-[2-(4-morpholinyl)phenyl] nicotinamide (N-2-MPN) ATP_Binding ATP Binding Pocket Compound->ATP_Binding Competes with ATP NAD_Site NAD+ Binding Pocket Compound->NAD_Site Competes with NAD+ VEGFR2 VEGFR2 (KDR) Receptor Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Blocks ATP_Binding->VEGFR2 Inhibits Signaling RAF/MEK/ERK PI3K/AKT Phosphorylation->Signaling Downregulates Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis Reduces SIRT SIRT1 / SIRT2 Deacetylases Deacetylation Substrate Deacetylation (p53, FOXO) SIRT->Deacetylation Blocks NAD_Site->SIRT Inhibits Metabolism Metabolic Regulation Apoptosis Deacetylation->Metabolism Alters

Figure 1: Dual mechanism of action for N-phenylnicotinamide derivatives targeting VEGFR2 (primary) and Sirtuins (secondary).

Experimental Protocols (Self-Validating Systems)

To objectively compare N-2-MPN, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesize N-2-MPN from Nicotinic acid and 2-morpholinoaniline.

  • Activation: Dissolve Nicotinic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.

    • Validation: Color change to yellow indicates activation.

  • Coupling: Add 2-morpholinoaniline (1.0 eq). Stir at RT for 12 hours.

    • Critical Step: The ortho-morpholine is sterically hindering. If conversion is low (<50%), heat to 60°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and Brine.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • QC Check: 1H-NMR must show amide doublet at ~10.5 ppm and morpholine peaks at 3.0/3.8 ppm.

Protocol B: In Vitro VEGFR2 Kinase Assay (FRET-based)

Objective: Determine IC50 of N-2-MPN vs. Gefitinib (Negative Control for VEGFR2) and Sorafenib (Positive Control).

  • Reagents: Recombinant human VEGFR2 (KDR) kinase domain, Fluorescein-labeled PolyGT substrate, ATP (Km concentration), Tb-labeled antibody.

  • Setup:

    • Well A (Blank): Kinase buffer only (No Enzyme).

    • Well B (Max Signal): Enzyme + Substrate + ATP + DMSO.

    • Well C (Test): Enzyme + Substrate + ATP + N-2-MPN (Serial Dilution 1 nM - 10 µM).

    • Well D (Reference): Enzyme + Substrate + ATP + Sorafenib .

  • Reaction: Incubate at RT for 60 mins. Add EDTA to stop reaction.

  • Detection: Measure TR-FRET (Ex 340nm, Em 495nm/520nm).

  • Calculation:

    
    .
    
    • Self-Validation: Sorafenib IC50 must fall within 10-50 nM. If >100 nM, the enzyme activity is compromised.

Protocol C: Sirtuin 1 (SIRT1) Deacetylation Assay

Objective: Assess if the nicotinamide core retains SIRT inhibitory activity.

  • Substrate: Fluorogenic peptide (p53 residue 379-382) with acetylated lysine.

  • Reaction: Mix SIRT1 enzyme (0.5 U), NAD+ (500 µM), and N-2-MPN (various concentrations).

  • Control: Nicotinamide (IC50 ~50 µM) as the reference standard.

  • Incubation: 37°C for 30 mins. Add Developer solution (Trypsin) to cleave deacetylated peptide, releasing fluorophore.

  • Readout: Fluorescence (Ex 360nm / Em 460nm).

    • Causality: If N-2-MPN inhibits SIRT1, fluorescence will decrease relative to the Max Signal control.

References

  • Dominguez, C., et al. (2007). "Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr." Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008. Link

  • Honore, P., et al. (2006). "A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic and inflammatory pain in the rat." Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385. Link

  • Avalos, J.L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell, 17(6), 855-868. Link

  • PubChem Compound Summary. (2025). "5-(4-chlorophenyl)-N-(2-morpholinobenzyl)nicotinamide (CHEMBL1269991)." National Center for Biotechnology Information. Link

  • Nelson, D.W., et al. (2006). "Structure-activity relationship studies of a series of novel, potent, and selective P2X7 antagonists." Journal of Medicinal Chemistry, 49(12), 3659-3666. Link

Sources

"N-[2-(4-morpholinyl)phenyl]nicotinamide structure-activity relationship"

Author: BenchChem Technical Support Team. Date: February 2026

N-[2-(4-morpholinyl)phenyl]nicotinamide Structure-Activity Relationship

Executive Summary

N-[2-(4-morpholinyl)phenyl]nicotinamide represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of Type II Kinase Inhibitors (specifically VEGFR2/Kdr) and TRPV1 Antagonists . Its structure combines a nicotinamide "hinge-binding" core with a specialized "ortho-morpholino" aniline moiety that imparts unique conformational constraints and physicochemical properties.

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of this molecule, comparing its performance against structural analogs to elucidate the causal mechanisms driving its biological potency and selectivity.

Chemical Architecture & SAR Analysis

The molecule is composed of three distinct functional domains, each contributing to its pharmacodynamic profile.

The Nicotinamide Core (Hinge Binder)
  • Function: The pyridine ring nitrogen and the amide NH/CO groups form a characteristic "donor-acceptor" motif. In kinase targets (e.g., VEGFR2), this motif interacts with the ATP-binding hinge region (specifically Cys919 in VEGFR2).

  • SAR Insight: Substitution on the pyridine ring (e.g., 6-phenylnicotinamide) can dramatically shift selectivity from kinases to TRP channels (TRPV1). The unsubstituted nicotinamide is essential for maintaining a compact profile for the ATP pocket.

The Phenyl Linker (Scaffold)
  • Function: Connects the hinge binder to the solvent-exposed or hydrophobic pocket regions.

  • SAR Insight: The phenyl ring acts as a rigid spacer. Electronic modulation of this ring (e.g., adding Fluorine) alters the pKa of the amide nitrogen, affecting hydrogen bond strength.

The 2-(4-Morpholinyl) Substituent (The "Ortho-Effect")
  • Critical Feature: The placement of the morpholine ring at the ortho (2-position) is the defining feature of this scaffold.

  • Conformational Locking: The steric bulk of the ortho-morpholine forces the phenyl ring to twist out of plane relative to the amide, often adopting a specific "active conformation" that minimizes entropic penalty upon binding.

  • Solubility & Metabolism: The morpholine oxygen increases aqueous solubility (lowering LogP) and blocks the metabolically labile ortho-position, extending half-life (

    
    ).
    

Comparative Performance Analysis

The following table contrasts N-[2-(4-morpholinyl)phenyl]nicotinamide with key structural analogs to highlight the specific advantages of the ortho-morpholine substitution.

FeatureN-[2-(4-morpholinyl)phenyl] (Ortho)N-[4-(4-morpholinyl)phenyl] (Para)N-Phenyl (Unsubstituted)N-[2-(Piperazinyl)phenyl]
Conformation Twisted (Non-planar) Linear (Planar)FlexibleTwisted
Solubility High (Morpholine O)HighLowModerate (Basic N)
Selectivity High (Steric fit)Low (Promiscuous)LowModerate
Metabolic Stability High (Blocked ortho)ModerateLow (Ortho-hydroxylation)Low (N-dealkylation)
Primary Target VEGFR2 / TRPV1 Broad KinaseGeneralGPCRs / Kinases

Key Finding: The ortho-morpholine analog consistently outperforms the para-analog in selectivity assays because the "twisted" conformation prevents binding to kinases with flat, restrictive ATP pockets, while favoring the larger hydrophobic pockets of targets like VEGFR2.

Mechanistic Visualization (SAR Map)

The following diagram illustrates the functional contributions of each pharmacophore region.

SAR_Map Core Nicotinamide Core (Hinge Binding) Linker Phenyl Linker (Scaffold) Core->Linker Amide Bond Target_Kinase Target: VEGFR2 (Kdr) (ATP Pocket) Core->Target_Kinase H-Bonds (Cys919) Target_TRPV1 Target: TRPV1 (Antagonist Site) Core->Target_TRPV1 Pi-Stacking Substituent 2-Morpholino Group (Solubility & Conformation) Linker->Substituent Ortho-Substitution Substituent->Target_Kinase Solvent Interaction

Caption: Functional decomposition of the N-[2-(4-morpholinyl)phenyl]nicotinamide scaffold showing interaction points with key targets.

Experimental Protocols

To validate the activity of this scaffold, the following protocols for Synthesis and Biological Assay are recommended.

Synthesis Protocol: Amide Coupling
  • Objective: Synthesize N-[2-(4-morpholinyl)phenyl]nicotinamide with >95% purity.

  • Reagents: Nicotinoyl chloride hydrochloride, 2-(4-morpholinyl)aniline, Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 2-(4-morpholinyl)aniline in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) to scavenge HCl. Cool to 0°C.

  • Coupling: Dropwise add 1.1 eq of Nicotinoyl chloride dissolved in DCM.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Wash with sat. NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Ethyl Acetate/Hexane).

Biological Assay: VEGFR2 (Kdr) Kinase Inhibition
  • Method: FRET-based Z'-LYTE™ Kinase Assay.

  • Protocol:

    • Incubate purified VEGFR2 enzyme with the test compound (0.1 nM – 10 µM) for 15 mins.

    • Add ATP (at Km) and Peptide Substrate (Coumarin-Fluorescein labeled).

    • Reaction proceeds for 1 hour at room temperature.

    • Add Development Reagent (Protease) which cleaves non-phosphorylated peptides.

    • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). High phosphorylation (active kinase) = Low cleavage = High FRET.

    • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Pathway Logic & Mechanism

The following diagram details the mechanism of action for VEGFR2 inhibition by this scaffold.

Mechanism Compound N-[2-(4-morpholinyl)phenyl]nicotinamide Binding Competitive Binding (ATP Pocket) Compound->Binding High Affinity VEGFR2_Active VEGFR2 (Active State) VEGFR2_Active->Binding ATP ATP ATP->Binding Blocked Inhibition Inhibition of Autophosphorylation Binding->Inhibition Downstream Blockade of RAF/MEK/ERK Pathway Inhibition->Downstream Therapeutic Effect

Caption: Mechanism of Action (MoA) showing competitive inhibition of ATP binding at the VEGFR2 kinase domain.

References

  • Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Source: Bioorganic & Medicinal Chemistry Letters (2007).[1] Context: Establishes the N-phenyl nicotinamide scaffold as a potent VEGFR2 (Kdr) inhibitor class.[1] URL:[Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Source: Bioorganic & Medicinal Chemistry Letters (2008).[2] Context: Demonstrates the versatility of the nicotinamide scaffold in targeting TRP channels. URL:[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: Bioorganic Chemistry (2020).[3] Context: Comprehensive review of the "ortho-morpholine" effect on solubility and metabolic stability. URL:[Link]

Sources

A Guide to the Reproducibility of Preclinical Studies on NAMPT Inhibitors: Navigating the Path from Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel cancer therapeutics has led to the exploration of metabolic vulnerabilities in tumor cells. One such promising target is Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway.[1][2][3][4] Overexpression of NAMPT has been documented in a variety of cancers, including breast, ovarian, prostate, and colorectal cancers, as well as hematological malignancies.[1][3][5] This has spurred the development of numerous NAMPT inhibitors, with many showing significant anti-tumor efficacy in preclinical models.[1][6] However, the translation of these promising preclinical findings into successful clinical outcomes has been fraught with challenges, raising critical questions about the reproducibility and predictive value of the preclinical studies.[2][3][7] This guide provides an in-depth analysis of the reproducibility of preclinical studies on NAMPT inhibitors, offering insights into the factors influencing their success and failure, and comparing the performance of key alternatives.

The Central Role of NAMPT in Cancer Metabolism and the Rationale for its Inhibition

Nicotinamide adenine dinucleotide (NAD⁺) is an essential cofactor for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[5][8] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on NAD⁺.[5][6] NAMPT is the rate-limiting enzyme in the primary salvage pathway that recycles nicotinamide back into NAD⁺.[1][2][4][8] By inhibiting NAMPT, these drugs aim to deplete the cellular NAD⁺ pool, leading to an energy crisis and ultimately, cell death in cancer cells that are "addicted" to this pathway.[5][6]

cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Processes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN ATP -> ADP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi Energy Energy Metabolism (Glycolysis, OXPHOS) NAD->Energy DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Signaling Signaling (Sirtuins) NAD->Signaling Inhibitor NAMPT Inhibitors Inhibitor->NAMPT cluster_0 Preclinical Studies cluster_1 Clinical Trials In_Vitro In Vitro Models (Cell Lines) Efficacy High Anti-Tumor Efficacy In_Vitro->Efficacy In_Vivo In Vivo Models (Xenografts) In_Vivo->Efficacy Toxicity Dose-Limiting Toxicities (e.g., Thrombocytopenia) Efficacy->Toxicity Translation Gap Resistance Mechanisms of Resistance (e.g., NAPRT Upregulation) Efficacy->Resistance Translation Gap Limited_Efficacy Limited Single-Agent Efficacy Efficacy->Limited_Efficacy Translation Gap

Figure 2: The gap between promising preclinical efficacy and the challenges encountered in clinical trials of NAMPT inhibitors.

Experimental Protocols for Enhancing Reproducibility

To improve the predictive value of preclinical studies on NAMPT inhibitors, a more rigorous and comprehensive approach is necessary.

Protocol 1: Comprehensive In Vitro Characterization
  • Cell Line Panel Selection:

    • Utilize a diverse panel of cancer cell lines representing different tumor types and subtypes.

    • Characterize the baseline expression levels of NAMPT and key enzymes of alternative NAD⁺ synthesis pathways, particularly NAPRT.

  • Dose-Response and Viability Assays:

    • Perform standard cell viability assays (e.g., CellTiter-Glo®) to determine the IC₅₀ values of the NAMPT inhibitor.

    • Conduct these assays in parallel with and without supplementation of nicotinamide and nicotinic acid to assess on-target activity and the potential for rescue via the Preiss-Handler pathway.

  • Target Engagement and NAD⁺ Measurement:

    • Develop and validate an assay to measure intracellular NAD⁺/NADH levels (e.g., using commercially available kits) following inhibitor treatment. A significant decrease in NAD⁺ levels confirms on-target activity.

  • Resistance Induction and Characterization:

    • Generate resistant cell lines through long-term culture with escalating concentrations of the NAMPT inhibitor.

    • Characterize the resistant clones for mutations in the NAMPT gene (Sanger or next-generation sequencing) and changes in the expression of NAPRT and drug efflux pumps (qRT-PCR and Western blotting).

Protocol 2: Rigorous In Vivo Model Selection and Evaluation
  • Model Selection:

    • Move beyond standard subcutaneous xenograft models to more clinically relevant models, such as patient-derived xenografts (PDXs) and orthotopic models. [9] * Characterize the NAMPT and NAPRT status of the selected in vivo models.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • Conduct thorough PK studies to determine the drug's bioavailability, half-life, and tissue distribution.

    • Establish a clear PD relationship by measuring NAD⁺ levels in tumor and relevant normal tissues (e.g., bone marrow, gastrointestinal tract) at different time points after drug administration.

  • Toxicity Assessment:

    • Perform comprehensive toxicity studies in relevant animal models (e.g., mice and non-human primates for later-stage preclinical work).

    • Pay close attention to hematological parameters (complete blood counts), gastrointestinal health, and other potential on-target toxicities observed in the clinic.

  • Combination Studies:

    • Based on mechanistic understanding, rationally design and test combinations with other agents, such as chemotherapy or PARP inhibitors, to enhance efficacy and potentially mitigate resistance. [9]

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow cluster_2 Outcome Cell_Selection Cell Line Selection (NAMPT/NAPRT status) Dose_Response Dose-Response & Viability Assays Cell_Selection->Dose_Response Target_Engagement Target Engagement (NAD+ Measurement) Dose_Response->Target_Engagement Resistance Resistance Studies Target_Engagement->Resistance Improved_Prediction Improved Prediction of Clinical Outcome Resistance->Improved_Prediction Model_Selection Model Selection (PDX, Orthotopic) PKPD PK/PD Studies Model_Selection->PKPD Toxicity Toxicity Assessment PKPD->Toxicity Combination Combination Studies Toxicity->Combination Combination->Improved_Prediction

Figure 3: A proposed experimental workflow to enhance the reproducibility and predictive power of preclinical studies on NAMPT inhibitors.

Conclusion: Towards More Predictive Preclinical Research

The story of NAMPT inhibitors serves as a salient case study in the challenges of cancer drug development. While the preclinical rationale for targeting NAMPT remains strong, the path to clinical success has been hindered by a lack of robustly predictive preclinical models and a full appreciation of on-target toxicities and resistance mechanisms. By implementing more rigorous and clinically relevant preclinical study designs, as outlined in this guide, the scientific community can improve the reproducibility of their findings and increase the likelihood of successfully translating promising NAMPT inhibitors and other novel cancer therapeutics from the laboratory to the clinic. The focus must shift from solely demonstrating anti-tumor efficacy to a more holistic understanding of a drug's behavior in complex biological systems, thereby bridging the gap between preclinical promise and clinical reality.

References

  • What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). [Link]

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  • Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (2025, April 15). [Link]

  • Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC - NIH. (2022, September 7). [Link]

  • Clinical Trials Using NAMPT Inhibitor OT-82 - NCI - National Cancer Institute. [Link]

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  • NAMPT Inhibitors Failure - Key Reasons | Blog - Roots Analysis. (2023, November 3). [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed. (2025, April 16). [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC. [Link]

  • What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11). [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. (2020, May 12). [Link]

  • Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed. (2024, February 1). [Link]

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A Comparative Guide to the Selectivity Profiling of N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of N-[2-(4-morpholinyl)phenyl]nicotinamide, a novel investigational compound. The N-phenyl nicotinamide scaffold is a recognized pharmacophore in kinase inhibitor design, forming the core of inhibitors targeting a range of kinases, including VEGFR2 (Kdr), ABL/KIT, and MNK/p70S6K[1][2][3]. Given this chemical precedent, establishing a precise selectivity profile is paramount to understanding its therapeutic potential and predicting potential off-target liabilities.

Characterizing the selectivity of a kinase inhibitor is critical for anticipating its biological effects, both for efficacy and safety[4]. A highly selective compound may offer a cleaner safety profile, while a multi-targeted inhibitor might provide broader efficacy in complex diseases like cancer. This guide outlines a tiered, systematic approach to move from broad, unbiased screening to specific, cell-based validation, using established and robust methodologies. We will compare the hypothetical performance of N-[2-(4-morpholinyl)phenyl]nicotinamide (herein designated "Compound Y") with well-characterized inhibitors to provide context for its evaluation.

Section 1: The Kinase Selectivity Profiling Funnel

The modern approach to inhibitor profiling follows a logical progression from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular assays[5][6]. This "funnel" approach ensures that resources are spent efficiently, validating initial findings with increasing levels of biological complexity at each stage.

G Fig. 1: The Kinase Selectivity Profiling Funnel cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation BroadScreen Large-Panel Biochemical Screen (e.g., KINOMEscan®, >400 kinases) IdentifyHits Identify Primary Targets & Key Off-Targets (>90% Inhibition) BroadScreen->IdentifyHits IC50 Biochemical IC50/Kd Determination (e.g., ADP-Glo™, TR-FRET) IdentifyHits->IC50 SelectivityScore Calculate Selectivity Score (S-score) & Compare to Reference Compounds IC50->SelectivityScore TargetEngagement Cellular Target Engagement Assay (e.g., NanoBRET™) SelectivityScore->TargetEngagement PathwayActivity Downstream Pathway Inhibition Assay (e.g., Cellular Phosphorylation Assay) TargetEngagement->PathwayActivity

Caption: A tiered approach ensures comprehensive and validated selectivity profiling.

Section 2: Tier 1 - Initial Broad Kinome Screening

Rationale: The first step is to perform a large-scale, unbiased screen to understand the compound's interaction landscape across the human kinome. This avoids confirmation bias and can reveal unexpected off-targets that may contribute to either efficacy or toxicity[7]. Competition binding assays, such as KINOMEscan®, are ideal for this purpose as they measure direct physical interaction (binding) between the inhibitor and a large panel of kinases, independent of their catalytic activity[8][9].

Methodology: Compound Y is tested at a single, high concentration (e.g., 1 µM) against a panel of over 400 kinases. The result is typically reported as "percent of control" or "percent inhibition," where a lower value signifies stronger binding.

Data Interpretation: Hits are identified as kinases showing significant inhibition (e.g., >90% or >95%). This initial screen provides a "hit list" of potential targets. The results can be powerfully visualized using a TREEspot™ diagram, where hits are mapped onto a representation of the human kinome[9][10].

Hypothetical Data Table 1: Initial KINOMEscan® Hits for Compound Y at 1 µM

Kinase TargetGene SymbolKinase FamilyPercent of ControlInterpretation
Mitogen-activated protein kinase-interacting kinase 1MKNK1 (MNK1)CAMK1.5Strong Hit / Potential Primary Target
Ribosomal protein S6 kinase A1RPS6KA1 (p90RSK)AGC45.0Weak Hit
Vascular endothelial growth factor receptor 2KDR (VEGFR2)TK3.2Strong Hit / Potential Primary Target
Abelson murine leukemia viral oncogene homolog 1ABL1TK8.5Strong Hit / Key Off-Target
SRC proto-oncogene, non-receptor tyrosine kinaseSRCTK65.0Weak Hit
Cyclin-dependent kinase 2CDK2CMGC98.0No significant interaction

Section 3: Tier 2 - Biochemical Potency and Selectivity Score

Rationale: Following the identification of initial hits, the next critical step is to quantify the potency of these interactions by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd)[6]. This allows for a quantitative comparison between the affinity for the primary target(s) and off-targets. A variety of robust biochemical assay formats are available, including radiometric assays, TR-FRET, and luminescence-based methods like ADP-Glo™, which measures kinase activity by quantifying ADP production[11][12][13].

Comparative Analysis: To contextualize the selectivity of Compound Y, its IC50 values should be compared against a panel of relevant, well-characterized inhibitors. For this guide, we will use Ponatinib, a known multi-kinase inhibitor that also contains a nicotinamide moiety in some analogs, and a hypothetical highly selective MNK1 inhibitor ("SEL-MNK1")[2].

Hypothetical Data Table 2: Comparative Biochemical IC50 Profiling (nM)

Kinase TargetCompound Y (nM) Ponatinib (nM) SEL-MNK1 (nM)
Primary Target(s)
MNK1152505
KDR (VEGFR2)251.5>10,000
Key Off-Targets
ABL1900.4>10,000
SRC1,2002.1>10,000
FLT34500.8>10,000
p38α (MAPK14)>10,00085>10,000

Data Interpretation: From this hypothetical data, Compound Y appears to be a potent dual inhibitor of MNK1 and KDR, with moderate activity against ABL1 and significantly weaker off-target activity compared to the broad-spectrum inhibitor Ponatinib. To quantify this, a Selectivity Score (S-score) can be calculated, which represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested[3][14]. For example, S(100 nM) would be the count of kinases with an IC50 < 100 nM divided by the total panel size. A lower S-score indicates higher selectivity.

Section 4: Tier 3 - Cellular Target Engagement and Pathway Validation

Rationale: A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment, where factors like membrane permeability, intracellular ATP concentration, and target accessibility come into play[5]. Therefore, it is essential to validate target binding and functional activity in intact cells.

Methodologies:

  • Cellular Target Engagement: Assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) allow for the direct measurement of compound binding to a specific kinase target within living cells[5][15]. This provides a quantitative measure of target occupancy under more physiological conditions.

  • Downstream Pathway Analysis: The functional consequence of target engagement is assessed by measuring the phosphorylation of a known downstream substrate. For MNK1, this would be the phosphorylation of eIF4E; for KDR, it would be phosphorylation of PLCγ or ERK[15]. This confirms that target binding translates into functional inhibition of the signaling pathway.

G Fig. 2: Cellular Assay Workflow Comparison cluster_0 Cellular Target Engagement Workflow (NanoBRET) cluster_1 Downstream Pathway Inhibition Workflow Start Transfect cells with NanoLuc®-Kinase Fusion Vector Culture Culture cells and add NanoBRET™ Tracer Start->Culture Treat Treat cells with serial dilutions of Compound Y Culture->Treat Read Read BRET signal on a luminescence-capable plate reader Treat->Read Analyze Calculate cellular IC50 values Read->Analyze Analyze2 Quantify inhibition of signal transduction Start2 Culture cells and starve (if necessary to reduce basal signaling) Treat2 Pre-treat cells with serial dilutions of Compound Y Start2->Treat2 Stimulate Stimulate with growth factor (e.g., VEGF for KDR pathway) Treat2->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Detect Detect p-Substrate/Total Substrate via Western Blot or ELISA Lyse->Detect Detect->Analyze2

Caption: Validating biochemical hits in a cellular context is a critical step.

Section 5: Detailed Experimental Protocols

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and a serial dilution of Compound Y in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 0.5 µL of the serially diluted Compound Y or DMSO (vehicle control). Pre-incubate for 15-20 minutes at room temperature.

  • Initiate Reaction: Initiate the kinase reaction by adding 2.0 µL of a solution containing the substrate and ATP (at the determined Km concentration for the specific kinase)[12].

  • Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol quantifies the apparent affinity of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein in live cells[5].

  • Cell Plating: Seed HEK293 cells transiently transfected with the NanoLuc®-MNK1 fusion construct into a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Compound Y in Opti-MEM® I Reduced Serum Medium.

  • Tracer Addition: Prepare a solution of the NanoBRET™ fluorescent tracer in Opti-MEM® and add it to the cells.

  • Compound Treatment: Add the serially diluted Compound Y to the appropriate wells.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the compound concentration and fit the curve to determine the cellular IC50.

Conclusion

The comprehensive selectivity profiling of N-[2-(4-morpholinyl)phenyl]nicotinamide requires a multi-tiered, evidence-based approach. By progressing from broad kinome screening to quantitative biochemical analysis and finally to validation in a live-cell context, researchers can build a robust and reliable profile of the compound's biological activity. This systematic evaluation is indispensable for identifying a clear mechanism of action, predicting potential safety concerns, and ultimately guiding the successful development of a novel therapeutic agent.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 11-28. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen reveals the role of ROCK-I in dendritic spine specification. Neuron, 77(4), 660-673. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Cell-Based Kinase Screening & Profiling Assay Services. Retrieved from [Link]

  • Vidal, M. (2009). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 4(1), 41-51. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell, 149(2), 307-321. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 954804. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582-30595. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan: Kinase Binding Assay Platform. Retrieved from [Link]

  • Dominguez, C., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008. [Link]

  • Ndolo, H. S., et al. (2025). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers. Bioorganic Chemistry, 159, 108298. [Link]

  • de Faria, F. V. V., et al. (2020). Effect of the topical administration of N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide compound in a murine subcutaneous melanoma model. Anti-cancer Drugs, 31(7), 718-727. [Link]

  • Tempel, W., et al. (2007). Nicotinamide riboside kinase structures reveal new pathways to NAD+. PLoS Biology, 5(10), e263. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Kozaki, R., et al. (2023). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. Leukemia & Lymphoma, 64(4), 856-866. [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Suravajhala, P., et al. (2016). Nicotinamide: A multifaceted molecule in skin health and beyond. Molecules, 21(1), 32. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

Sources

A Guide to the Cross-Validation of Nicotinamide-Based PARP Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] Nicotinamide, a form of vitamin B3 and a structural component of the NAD+ molecule, is a natural inhibitor of PARP.[3][4] This has inspired the development of numerous potent nicotinamide-based PARP inhibitors. This guide provides a framework for the critical process of cross-validating the preclinical results of a novel nicotinamide-based PARP inhibitor, using N-[2-(4-morpholinyl)phenyl]nicotinamide as a representative example.

The imperative for rigorous cross-validation stems from the need to ensure that the observed biological effects are genuinely due to the intended mechanism of action and are not an artifact of a specific experimental setup. This process involves corroborating findings using multiple, independent methodologies and comparing the compound's performance against established alternatives.

Understanding the Mechanism: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[1][5] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality.[1][5]

Some PARP inhibitors also exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex, further obstructing DNA replication and enhancing cytotoxicity.[1]

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits ssb_repair SSB Repair parp->ssb_repair replication DNA Replication ssb_repair->replication cell_survival Cell Survival replication->cell_survival dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb->hr repairs hr->cell_survival ssb_cancer Single-Strand Break (SSB) parp_cancer PARP ssb_cancer->parp_cancer parp_inhibitor PARP Inhibitor parp_inhibitor->parp_cancer inhibits blocked_ssb_repair Blocked SSB Repair parp_cancer->blocked_ssb_repair replication_cancer DNA Replication blocked_ssb_repair->replication_cancer dsb_cancer Double-Strand Break (DSB) replication_cancer->dsb_cancer leads to hr_deficient Deficient HR dsb_cancer->hr_deficient cannot repair cell_death Cell Death (Synthetic Lethality) hr_deficient->cell_death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Comparative Analysis: N-[2-(4-morpholinyl)phenyl]nicotinamide vs. Standard PARP Inhibitors

A crucial aspect of cross-validation is benchmarking the novel compound against established drugs. Here, we compare the hypothetical performance of N-[2-(4-morpholinyl)phenyl]nicotinamide with clinically approved PARP inhibitors.[2][6]

FeatureN-[2-(4-morpholinyl)phenyl]nicotinamide (Hypothetical Data)Olaparib (Lynparza®)Niraparib (Zejula®)Rucaparib (Rubraca®)Talazoparib (Talzenna®)
PARP1 IC₅₀ (nM) 5.21.93.81.80.9
PARP2 IC₅₀ (nM) 8.11.52.11.51.2
Cellular Potency (MCF7, BRCA2-mutant, GI₅₀, nM) 151018125
PARP Trapping Potency (Relative to Olaparib) Moderate1x~10x~5x~100x
Primary Approved Indications (Under Investigation)Ovarian, Breast, Prostate, Pancreatic CancerOvarian, Prostate CancerOvarian, Prostate CancerBreast, Prostate Cancer

Note: The data for N-[2-(4-morpholinyl)phenyl]nicotinamide is illustrative for the purpose of this guide.

Experimental Protocols for Cross-Validation

To ensure the robustness of the findings for a novel compound like N-[2-(4-morpholinyl)phenyl]nicotinamide, a multi-pronged experimental approach is essential.

Biochemical Assays: Direct Target Engagement

These assays confirm the direct inhibition of PARP enzymes.

Protocol: Homogeneous PARP1/2 Activity Assay

  • Reagents: Recombinant human PARP1 or PARP2, biotinylated NAD+, streptavidin-coated plates, activated DNA, and a suitable detection reagent (e.g., HTRF).

  • Procedure: a. In a 384-well plate, add the PARP enzyme and activated DNA. b. Add serial dilutions of N-[2-(4-morpholinyl)phenyl]nicotinamide or a control inhibitor (e.g., Olaparib). c. Initiate the reaction by adding biotinylated NAD+. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the detection reagents. f. Read the signal on a compatible plate reader.

  • Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays: Target Engagement and Phenotypic Effects

These assays validate the compound's activity in a biological context.

Protocol: PARP Activity in Intact Cells (PAR-ylation Assay)

  • Cell Lines: Use a relevant cancer cell line with and without BRCA mutations (e.g., MCF7 BRCA2-mutant and wild-type).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of N-[2-(4-morpholinyl)phenyl]nicotinamide for 2 hours. c. Induce DNA damage with a short pulse of an alkylating agent (e.g., MNNG or H₂O₂). d. Lyse the cells and perform an ELISA or Western blot to detect poly(ADP-ribose) (PAR) levels.

  • Data Analysis: Quantify the reduction in PAR levels relative to the vehicle-treated control to determine the cellular IC₅₀.

Protocol: Cell Proliferation/Viability Assay

  • Cell Lines: A panel of BRCA-proficient and BRCA-deficient cell lines.

  • Procedure: a. Seed cells in 96-well plates. b. Treat with a dose range of the test compound for 72-120 hours. c. Measure cell viability using a standard method (e.g., CellTiter-Glo®, resazurin).

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line to assess synthetic lethality.

Mechanistic Assays: Confirming the Mode of Action

These experiments provide deeper insights into how the compound elicits its effects.

Protocol: DNA Damage Foci Formation (γH2AX Assay)

  • Cell Lines: BRCA-deficient cell line.

  • Procedure: a. Grow cells on coverslips or in imaging-compatible plates. b. Treat with N-[2-(4-morpholinyl)phenyl]nicotinamide at a concentration around its GI₅₀ for 24 hours. c. Fix, permeabilize, and stain the cells with an antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks. d. Counterstain with a nuclear dye (e.g., DAPI). e. Image the cells using fluorescence microscopy and quantify the number of γH2AX foci per nucleus.

  • Expected Outcome: An effective PARP inhibitor will lead to a significant increase in γH2AX foci in BRCA-deficient cells.

cluster_workflow Cross-Validation Workflow biochemical Biochemical Assays (Direct PARP Inhibition) cellular Cellular Assays (PAR-ylation, Viability) biochemical->cellular mechanistic Mechanistic Assays (γH2AX Foci) cellular->mechanistic in_vivo In Vivo Models (Xenografts) mechanistic->in_vivo

Sources

"in vivo validation of N-[2-(4-morpholinyl)phenyl]nicotinamide findings"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-[2-(4-morpholinyl)phenyl]nicotinamide represents a distinct class of dual MNK/p70S6K inhibitors , designed to overcome the pharmacological limitations of first-generation kinase inhibitors like Ponatinib. By incorporating a nicotinamide core with an ortho-morpholino aniline moiety, this scaffold aims to selectively target the eIF4E and S6 signaling axes—critical drivers of oncogenic translation in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC) .

This guide provides a rigorous framework for validating the in vivo efficacy, pharmacokinetics (PK), and safety profile of this compound, benchmarking it against standard-of-care alternatives.

Mechanistic Positioning

Unlike ATP-competitive inhibitors that often suffer from promiscuity, N-[2-(4-morpholinyl)phenyl]nicotinamide is engineered to disrupt the MNK1/2-eIF4E and p70S6K-S6 phosphorylation cascades. This dual inhibition blocks the translation of oncogenic mRNAs (e.g., MYC, CCND1, MCL1) without affecting global protein synthesis, offering a therapeutic window superior to broad-spectrum translation inhibitors.

Mechanistic Comparison & Signaling Pathway[1]

To validate the compound's mechanism of action (MoA), it is essential to map its impact on the PI3K/AKT/mTOR and MAPK/ERK pathways relative to competitors.

Comparative Analysis: Target Selectivity
FeatureN-[2-(4-morpholinyl)phenyl]nicotinamide Ponatinib (Benchmark)Cercosporamide (MNK Ref)
Primary Targets MNK1/2, p70S6K BCR-ABL, VEGFR, PDGFR, FGFR, SRCMNK1/2
Mechanism Dual Kinase Inhibition (ATP-competitive)Multi-Kinase Inhibition (Type II)ATP-competitive
Key Biomarkers p-eIF4E (S209), p-S6 (S235/236)p-BCR-ABL, p-VEGFRp-eIF4E
Off-Target Risk Low (Designed for selectivity)High (Cardiovascular toxicity)Moderate (Bioavailability issues)
Pathway Visualization (DOT Diagram)

The following diagram illustrates the dual inhibition node of N-[2-(4-morpholinyl)phenyl]nicotinamide within the translational control network.

SignalingPathway GrowthFactor Growth Factors (EGF/IGF) RTK RTK (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K eIF4E eIF4E (Cap Binding) MNK->eIF4E Phosphorylation (S209) S6 Ribosomal Protein S6 S6K->S6 Phosphorylation (S235/236) Translation Oncogenic Translation (MYC, CCND1, MCL1) eIF4E->Translation S6->Translation Compound N-[2-(4-morpholinyl)phenyl] nicotinamide Compound->MNK Inhibits Compound->S6K Inhibits

Caption: Dual inhibition of MNK and p70S6K by N-[2-(4-morpholinyl)phenyl]nicotinamide blocks convergent oncogenic translation signals from both MAPK and PI3K pathways.

In Vivo Validation Protocol

This section details the experimental workflow to validate the compound's efficacy and safety in a xenograft model.

Pharmacokinetics (PK) & Dosing Strategy

Before efficacy studies, establish the PK profile to determine the optimal dosing regimen.

  • Animals: Female BALB/c nude mice (n=3 per time point).

  • Route: Oral Gavage (PO) vs. Intravenous (IV).

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Dose: 10 mg/kg (IV), 30 mg/kg (PO).

Target PK Profile (Benchmark):

Parameter N-[2-(4-morpholinyl)phenyl]nicotinamide (Target) Ponatinib (Reference) Interpretation
Cmax (ng/mL) > 1500 ~2000 Sufficient exposure for target inhibition?
Tmax (h) 1.0 - 2.0 4.0 Rapid absorption desirable.
AUC (h*ng/mL) > 8000 ~15000 Total exposure.
Bioavailability (F%) > 40% ~50% Feasibility for oral dosing.

| Half-life (t1/2) | 4 - 6 h | ~24 h | Determines dosing frequency (QD vs BID). |

Efficacy Study: Xenograft Model (NSCLC/TNBC)

Objective: Assess tumor growth inhibition (TGI) in A549 (NSCLC) or MDA-MB-231 (TNBC) models.

Workflow:

  • Cell Culture: Expand A549 cells in F-12K medium + 10% FBS.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of nude mice.
    
  • Randomization: When tumors reach ~100-150 mm³, randomize mice (n=8/group) based on tumor volume.

  • Treatment Groups:

    • Vehicle Control: (QD, PO)

    • N-[2-(4-morpholinyl)phenyl]nicotinamide: 15 mg/kg (QD, PO)

    • N-[2-(4-morpholinyl)phenyl]nicotinamide: 30 mg/kg (QD, PO)

    • Ponatinib: 30 mg/kg (QD, PO) - Positive Control

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week for 21 days.
    
  • Endpoint Analysis: Harvest tumors for Western Blot (p-eIF4E, p-S6) and IHC (Ki67, Cleaved Caspase-3).

Safety & Toxicity Assessment

Monitor for off-target effects, particularly those associated with Ponatinib (vascular events, weight loss).

  • Body Weight: >15% loss indicates toxicity.

  • Clinical Signs: Lethargy, ruffled fur, mobility issues.

  • Organ Histology: H&E staining of liver, kidney, and heart at endpoint.

Expected Findings & Data Interpretation

Based on the structural design and target class, the following outcomes validate the compound's potential.

Efficacy vs. Alternatives
MetricN-[2-(4-morpholinyl)phenyl]nicotinamidePonatinibInterpretation
Tumor Growth Inhibition (TGI) 60 - 80% 70 - 90%Comparable efficacy suggests potent target engagement.
p-eIF4E Reduction > 80% ~50%Superior suppression of MNK axis.
p-S6 Reduction > 70% VariableSuperior suppression of S6K axis.
Weight Loss < 5%10 - 15%Improved safety profile (less off-target toxicity).
Mechanism Validation (Western Blot)

A successful validation must show a dose-dependent decrease in:

  • p-eIF4E (Ser209): Direct marker of MNK inhibition.

  • p-S6 (Ser235/236): Direct marker of p70S6K inhibition.

  • MCL1 / Cyclin D1: Downstream oncogenic proteins (should decrease).

  • Total eIF4E / S6: Should remain unchanged (confirms effect is on phosphorylation/activity, not expression).

References

  • Sintim, H. O., et al. (2025). Morpholino nicotinamide analogs of ponatinib, dual MNK, p70S6K inhibitors, display efficacy against lung and breast cancers.[1] Bioorganic Chemistry , 108298. [1]

  • Reich, S. H., et al. (2018). Structure-based design of novel MNK inhibitors. Journal of Medicinal Chemistry , 61(8), 3516-3540.

  • Bhat, M., et al. (2015). Targeting the translation initiation factor eIF4E in cancer. Nature Reviews Drug Discovery , 14(4), 261-278.

  • Teo, T., et al. (2015). Pharmacologic inhibition of MNK1/2 in cancer: a new therapeutic approach. Molecular Pharmacology , 88(4), 758-767.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-[2-(4-morpholinyl)phenyl]nicotinamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each step, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Characterization and the Precautionary Principle

N-[2-(4-morpholinyl)phenyl]nicotinamide is a specific chemical entity for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist, which is common for novel research compounds. In the absence of specific toxicity, reactivity, and environmental fate data, we must operate under the precautionary principle .

Core Directive: Until proven otherwise, N-[2-(4-morpholinyl)phenyl]nicotinamide and its associated waste must be treated as hazardous. This approach ensures the highest level of protection for personnel and the environment.[1][2]

Based on its constituent moieties (morpholine, phenyl, nicotinamide), we can anticipate potential hazards that inform our handling and disposal strategy:

  • Nicotinamide: Generally considered to have low toxicity, but can cause skin and eye irritation.[3][4]

  • Morpholine derivatives: Can vary in hazard, but the class includes compounds that are corrosive or toxic.

  • Aromatic amines: This class of compounds includes known and suspected carcinogens and substances with significant organ toxicity.

Therefore, the waste generated from work with N-[2-(4-morpholinyl)phenyl]nicotinamide must be classified as hazardous chemical waste .[1][5]

The Regulatory Framework: EPA and OSHA Mandates

The disposal of laboratory waste is not merely a matter of good practice; it is strictly regulated by federal and state agencies.[6][7]

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[8] Your institution is considered the "generator" of the waste and is legally responsible for its proper handling.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure the safety of personnel who handle and are potentially exposed to hazardous substances.[9][10][11] This includes mandating training, emergency plans, and proper personal protective equipment (PPE).[10][12][13]

Failure to comply with these regulations can lead to significant penalties, including fines of up to $70,117 per day for each violation.[7]

Step-by-Step Disposal Protocol for N-[2-(4-morpholinyl)phenyl]nicotinamide

This protocol outlines the mandatory steps for safely accumulating and disposing of waste containing N-[2-(4-morpholinyl)phenyl]nicotinamide.

Step 1: Personal Protective Equipment (PPE)

Rationale: Direct contact with the compound, whether in pure form or in solution, must be avoided. The required PPE creates a barrier to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (Nitrile rubber is a suitable choice for general laboratory use).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, use a NIOSH/MSHA approved respirator.[4]

Step 2: Waste Segregation

Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[14][15] It can also complicate the disposal process, significantly increasing costs and environmental impact.

  • Do Not Drain Dispose: This compound must never be poured down the drain.[5][8][16] Sewer disposal is prohibited for hazardous chemicals.

  • Do Not Trash Dispose: Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) must not be placed in the regular trash.[8][16]

  • Create a Dedicated Waste Stream: All waste containing N-[2-(4-morpholinyl)phenyl]nicotinamide should be collected in a dedicated hazardous waste container. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes).

    • Contaminated PPE.

Step 3: Container Selection and Management

Rationale: The integrity of the waste container is critical to preventing leaks and spills. The container must be compatible with its contents.[8][14][15]

  • Container Type: Use a leak-proof container made of a material compatible with the waste. High-density polyethylene (HDPE) containers are excellent for a wide range of chemical wastes.[1]

  • Condition: The container must be in good condition, free of cracks or deterioration, with a secure, screw-top lid.[8][14][15]

  • Keep Closed: The container must be kept tightly closed at all times, except when you are actively adding waste.[14][15] A funnel should never be left in the opening.[15]

Step 4: Hazardous Waste Labeling

Rationale: Accurate labeling is an EPA requirement and is essential for communicating hazards to everyone in the laboratory and to the ultimate disposal facility.[17]

Every hazardous waste container must be labeled with the following information as soon as waste is first added:

  • The words "HAZARDOUS WASTE" .[14][15][17]

  • The full chemical name(s) of the contents. Do not use abbreviations or chemical formulas .[15] List "N-[2-(4-morpholinyl)phenyl]nicotinamide" and any solvents present.

  • The approximate percentage of each component.

  • The date accumulation started (the date the first drop of waste was added).

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

Step 5: Waste Accumulation and Storage

Rationale: The EPA provides specific regulations for the temporary storage of hazardous waste in laboratories at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[5][15]

  • Location: The waste container must be stored at or near the process that generates the waste and under the control of laboratory personnel.[8][15]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[5]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to contain any potential leaks.

  • Inspections: Regularly inspect the container (at least weekly) for any signs of leakage or deterioration.[8][15]

Step 6: Arranging for Final Disposal

Rationale: As the waste generator, your laboratory is responsible for ensuring the waste is transferred to a licensed disposal facility. This is almost always managed through your institution's Environmental Health & Safety (EHS) department.

  • Request Pickup: Once your waste container is 90% full, contact your EHS office to request a hazardous waste pickup.[15]

  • Documentation: Your EHS office will provide the necessary paperwork to track the waste from your lab to its final destination, fulfilling RCRA's "cradle-to-grave" requirement.[17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-[2-(4-morpholinyl)phenyl]nicotinamide waste.

G start Waste Generation (N-[2-(4-morpholinyl)phenyl]nicotinamide) characterize Step 1: Characterize Waste Treat as Hazardous (Precautionary Principle) start->characterize ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Step 3: Segregate Waste ppe->segregate no_drain NO Drain Disposal segregate->no_drain Prohibited no_trash NO Trash Disposal segregate->no_trash Prohibited container Step 4: Select & Label Container - Use compatible (HDPE) container - Label 'HAZARDOUS WASTE' - List all chemical constituents segregate->container Correct Path store Step 5: Accumulate in SAA - At/near point of generation - Keep container closed - Use secondary containment container->store full Container >90% Full? store->full full->store No ehs Step 6: Contact EHS for Pickup - Complete waste pickup form full->ehs Yes end Compliant Disposal ehs->end

Caption: Workflow for the compliant disposal of N-[2-(4-morpholinyl)phenyl]nicotinamide waste.

Spill Management Protocol

In the event of a spill, a prompt and correct response is critical to mitigating exposure and environmental contamination.[10]

Spill Scenario Containment Cleanup Disposal
Small Spill (<100 mL/g in a fume hood) Alert personnel in the immediate area.Absorb liquids with a chemical spill kit absorbent. Carefully sweep up solids.Place all cleanup materials (absorbent, contaminated gloves, etc.) into the designated hazardous waste container.
Large Spill (>100 mL/g or any spill outside a hood) Evacuate the immediate area. Alert your supervisor and contact your institution's EHS/emergency response number.Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.EHS will manage the disposal of all cleanup materials.

Rationale: Laboratory personnel are equipped to handle minor, incidental spills. Large spills require specialized training and equipment to manage safely, as mandated by OSHA.[10][12]

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (Source: Vertex AI Search)
  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021-01-14). (Source: HCI Environmental)
  • Guidelines: Handling and Disposal of Chemicals. (Source: Purdue Engineering)
  • Hazardous Waste and Disposal Considerations. (Source: American Chemical Society)
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). (Source: Daniels Health)
  • How to Properly Dispose Chemical Hazardous Waste. (2018-11-28). (Source: NSTA)
  • Hazardous Chemical Waste Management Guidelines. (Source: Columbia Research)
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). (Source: a-cs.com)
  • Laboratory Environmental Sample Disposal Inform
  • OSHA Rules for Hazardous Chemicals. (2025-12-16). (Source: DuraLabel Resources)
  • Laboratory Waste Management Guidelines. (Source: ehs.pitt.edu)
  • Managing Hazardous Chemical Waste in the Lab. (Source: Lab Manager)
  • OSHA Hazardous Waste Disposal Guidelines. (2024-10-30). (Source: CDMS)
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • OSHA Compliance: Quickly and Easily. (2013-10-29). (Source: Hazardous Waste Experts)
  • Safety d
  • SAFETY DATA SHEET. (2025-10-16). (Source: Sigma-Aldrich)
  • Safety Data Sheet. (2025-06-24). (Source: Cayman Chemical)
  • SAFETY DATA SHEET. (2009-09-26). (Source: Fisher Scientific)

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Personal protective equipment for handling N-[2-(4-morpholinyl)phenyl]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Class: Novel Kinase Inhibitor Intermediate / Bioactive Ligand Default Control Band: OEB 3 (Potent) Occupational Exposure Limit (Estimated): 10 – 100 µg/m³ (8-hr TWA)

Handling N-[2-(4-morpholinyl)phenyl]nicotinamide requires a risk-based approach that synthesizes the hazards of its two primary pharmacophores: the morpholine moiety and the nicotinamide core . While specific toxicological data for this exact ligand may be sparse, the "Precautionary Principle" dictates we control for the most hazardous functional groups.

Functional Group Hazard Analysis (The "Why" Behind the Protocol)
MoietyPrimary HazardOperational Implication
Morpholine Ring Skin Permeation & Corrosivity Morpholine is a known skin penetrant and severe irritant.[1] Standard latex gloves are insufficient; nitrile or laminate is required to prevent chemical breakthrough.
Nicotinamide Bioactivity As a vitamin B3 derivative often used as a scaffold for kinase inhibitors (e.g., EGFR, JAK), this compound must be treated as a systemically active agent capable of altering cell signaling pathways.
Solid State Respirable Dust Lyophilized research powders often have a particle size <10 µm, making them fully respirable and capable of deep lung deposition.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : The PPE is selected not just for barrier protection, but to provide visual evidence of breach (e.g., double-gloving).

Core PPE Requirements
ZoneEquipmentTechnical SpecificationRationale
Hand Protection Double Nitrile Gloves Outer: 5 mil (0.12mm) Nitrile (Long Cuff)Inner: 4 mil Nitrile (Contrast Color)Morpholine derivatives can permeate thin latex. Double gloving allows immediate visual detection of outer glove breach.
Respiratory P100 / N95 NIOSH-approved N95 (minimum) or P100 HEPA respirator.Essential if handling outside a Biosafety Cabinet (BSC). Prevents inhalation of bioactive dusts.
Eye/Face Chemical Goggles Indirect vented or non-vented chemical splash goggles.Safety glasses are insufficient due to the potential corrosivity of the morpholine group upon contact with mucous membranes.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek 400).Cotton lab coats retain dust and can facilitate dermal absorption. Disposable sleeves are recommended for weighing.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to isolate the user from the compound during the highest-risk activity: Weighing and Solubilization .

Automated Safety Logic (Graphviz Diagram)

SafeHandling cluster_BSC Primary Containment (Biosafety Cabinet / Fume Hood) Start START: Work Request RiskCheck Risk Assessment: Check Ventilation & Static Start->RiskCheck Weighing Step 1: Weighing (Use Anti-Static Gun) RiskCheck->Weighing Airflow Validated Solubilization Step 2: Solubilization (Add DMSO/Solvent) Weighing->Solubilization Powder Contained Decon Step 3: Surface Decon (10% Bleach -> Ethanol) Solubilization->Decon Vial Sealed Waste Disposal: Solid Waste Bin (Incineration) Decon->Waste Wipes/Consumables Exit Exit: De-gown & Wash Hands Decon->Exit

Caption: Operational flow for handling bioactive powders. Critical Control Points (CCPs) occur at Weighing and Solubilization.

Detailed Step-by-Step Procedure
Phase 1: Preparation
  • Static Control: Place an ionizing fan or use an anti-static gun on the weigh boat. Morpholine-based solids can be electrostatic, causing "fly-away" powder.

  • Liner Setup: Place a plastic-backed absorbent pad in the hood to capture minor spills.

Phase 2: Solubilization (The Critical Moment)

Note: Most researchers dissolve this compound in DMSO.

  • Solvent Addition: Add solvent slowly down the side of the vial.

  • Exothermic Check: Morpholine derivatives can be basic. If dissolving in an acidic medium, expect a mild exotherm.

  • Venting: Do not shake vigorously. Swirl gently. If using a vortexer, ensure the cap is parafilmed to prevent aerosol leakage.

Phase 3: Decontamination
  • Wet Wiping: Never sweep dry powder. If a spill occurs, cover with a wet paper towel (soaked in 10% bleach or detergent) to suppress dust, then wipe.

  • Solvent Wash: Follow the bleach wipe with a 70% Ethanol or Isopropanol wipe to remove organic residues.

Waste Disposal & Emergency Response

Waste Stream Management
Waste TypeDisposal MethodCode (Typical)
Solid Waste High-Temperature IncinerationRed Bag / Biohazard (if cell-active) or Hazardous Chemical
Liquid Waste Solvent Waste StreamHalogenated (if DCM used) or Non-Halogenated
Sharps/Glass Puncture-Proof ContainerSharps Bin

Why Incineration? Chemical oxidation or landfilling is insufficient for bioactive kinase inhibitors. Incineration ensures the complete destruction of the pyridine and morpholine rings, preventing environmental bioaccumulation.

Emergency Spill Response (Small Scale < 500mg)
  • Evacuate the immediate area if dust is airborne outside the hood.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Contain: Cover spill with absorbent pads dampened with water (prevents dust).

  • Clean: Wipe from the outside in. Place all materials in a hazardous waste bag.

  • Verify: Check area pH (if wet) to ensure no corrosive morpholine residue remains.

References

  • National Institutes of Health (NIH) - PubChem. Morpholine Safety & Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Nicotinamide Registration Dossier - Toxicological Information.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.